Product packaging for Propargyl-PEG1-SS-alcohol(Cat. No.:)

Propargyl-PEG1-SS-alcohol

Cat. No.: B610221
M. Wt: 192.3 g/mol
InChI Key: WFZUBJGVOIBKLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Propargyl-PEG1-SS-alcohol is a cleavable PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2S2 B610221 Propargyl-PEG1-SS-alcohol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-prop-2-ynoxyethyldisulfanyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2S2/c1-2-4-9-5-7-11-10-6-3-8/h1,8H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZUBJGVOIBKLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCSSCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Propargyl-PEG1-SS-alcohol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties, Structure, and Applications of Propargyl-PEG1-SS-alcohol

This compound is a heterobifunctional chemical linker of significant interest in the fields of bioconjugation and drug delivery, particularly in the development of Antibody-Drug Conjugates (ADCs). Its unique trifunctional structure, comprising a propargyl group, a single polyethylene (B3416737) glycol (PEG) unit, a cleavable disulfide bond, and a terminal alcohol, provides a versatile platform for the precise assembly of complex biomolecules. This guide offers a comprehensive overview of its chemical properties, structure, and methodologies for its application.

Core Chemical Structure and Properties

This compound, with the chemical name 2-((2-(prop-2-yn-1-yloxy)ethyl)disulfanyl)ethan-1-ol, is a molecule designed with distinct functional domains that impart specific and advantageous characteristics for its role as a linker.[]

Molecular Structure:

The structure consists of:

  • A Propargyl Group (H-C≡C-CH₂-): This terminal alkyne is a key functional handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the highly efficient and specific formation of a stable triazole linkage with azide-modified molecules.[2][3][4][5]

  • A Single Polyethylene Glycol Unit (-PEG1-): The short PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[2]

  • A Disulfide Bond (-S-S-): This bond is designed to be stable in the extracellular environment but is readily cleaved in the reducing intracellular environment, where the concentration of glutathione (B108866) (GSH) is significantly higher. This differential stability allows for the controlled release of a payload within the target cell.[2]

  • A Primary Alcohol (-OH): The terminal hydroxyl group provides a versatile point for further chemical modification or attachment to other molecules of interest.[2]

Quantitative Data

A summary of the key quantitative properties of this compound is presented in the table below.

PropertyValueReference(s)
Chemical Formula C₇H₁₂O₂S₂[6]
Molecular Weight 192.3 g/mol [6]
CAS Number 1391914-41-2[6]
Density 1.2 ± 0.1 g/cm³[]
Boiling Point 319.2 ± 32.0 °C at 760 mmHg[]
Flash Point 146.8 ± 25.1 °C[]
Solubility 10 mM in DMSO[]
Purity Typically >95%
SMILES C#CCOCCSSCCO[6]
InChI Key WFZUBJGVOIBKLI-UHFFFAOYSA-N[2]

Experimental Protocols

While specific experimental conditions will vary depending on the substrates and desired outcomes, the following sections provide generalized protocols for the key reactions involving this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general steps for conjugating the propargyl group of the linker to an azide-containing molecule (e.g., an azide-modified payload).

Materials:

Procedure:

  • Dissolve the azide-containing molecule and a molar equivalent of this compound in the chosen solvent.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (typically 5-10 molar equivalents).

  • In another vial, prepare a solution of CuSO₄ (typically 1-2 molar equivalents).

  • Add the sodium ascorbate solution to the reaction mixture containing the alkyne and azide.

  • Add the CuSO₄ solution to the reaction mixture. The color should change, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as TLC, LC-MS, or HPLC.

  • Upon completion, the product can be purified by an appropriate method, such as column chromatography or preparative HPLC.

Disulfide Bond Cleavage

This protocol describes the cleavage of the disulfide bond to release the conjugated molecule.

Materials:

  • Disulfide-linked conjugate

  • Reducing agent (e.g., Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP))

  • Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Procedure:

  • Dissolve the disulfide-linked conjugate in the chosen buffer.

  • Prepare a stock solution of the reducing agent (e.g., 1 M DTT or 0.5 M TCEP).

  • Add the reducing agent to the solution of the conjugate to a final concentration of 10-50 mM.

  • Incubate the reaction at 37 °C for 1-2 hours.

  • The cleavage can be monitored by HPLC or SDS-PAGE (for protein conjugates).

  • The cleaved products can be separated and analyzed as required.

Mandatory Visualizations

Experimental Workflow: ADC Synthesis

The following diagram illustrates a typical workflow for the synthesis of an Antibody-Drug Conjugate using this compound.

ADC_Synthesis_Workflow cluster_linker_prep Linker Preparation cluster_conjugation Conjugation Steps cluster_purification Purification & Analysis propargyl_linker This compound activated_linker Activated Linker propargyl_linker->activated_linker Activate -OH group linker_payload Linker-Payload Conjugate activated_linker->linker_payload Attach Payload payload Azide-modified Payload payload->linker_payload antibody Antibody adc Antibody-Drug Conjugate (ADC) antibody->adc linker_payload->adc Conjugate to Antibody purification Purification (e.g., SEC) adc->purification analysis Analysis (e.g., HIC, MS) purification->analysis

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Signaling Pathway: Intracellular Drug Release

This diagram depicts the mechanism of drug release from an ADC within a target cell.

Drug_Release_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular adc_circulating Circulating ADC (Stable Disulfide Bond) adc_internalized Internalized ADC adc_circulating->adc_internalized Receptor-mediated Endocytosis cleavage Disulfide Cleavage adc_internalized->cleavage gsh Glutathione (GSH) gsh->cleavage High Concentration released_drug Released Payload cleavage->released_drug target Intracellular Target released_drug->target Pharmacological Action

Caption: Mechanism of intracellular payload release.

Safety and Handling

Conclusion

This compound is a valuable tool for researchers and professionals in the field of drug development. Its well-defined structure and multifunctional nature allow for the creation of sophisticated bioconjugates with controlled release properties. The combination of a "clickable" propargyl group, a solubilizing PEG spacer, a cleavable disulfide bond, and a modifiable alcohol group offers a high degree of versatility and control in the design of targeted therapeutics. A thorough understanding of its chemical properties and reaction mechanisms is essential for its successful implementation in the laboratory.

References

An In-depth Technical Guide to the Synthesis and Purification of Propargyl-PEG1-SS-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG1-SS-alcohol is a heterobifunctional linker of significant interest in the fields of bioconjugation and drug delivery. Its unique architecture, incorporating a terminal alkyne for "click" chemistry, a short polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, a cleavable disulfide bond for controlled release, and a terminal hydroxyl group for further functionalization, makes it a versatile tool in the construction of complex biomolecules. This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, with a focus on its application in the development of Antibody-Drug Conjugates (ADCs).

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The overall synthetic strategy involves the preparation of two key thiol intermediates followed by their oxidative coupling to form the desired unsymmetrical disulfide.

Synthetic Pathway

The plausible synthetic pathway for this compound is outlined below. This pathway involves the synthesis of 2-(prop-2-yn-1-yloxy)ethan-1-thiol and its subsequent reaction with 2-mercaptoethanol.

G cluster_0 Step 1: Synthesis of 2-(prop-2-yn-1-yloxy)ethan-1-thiol cluster_1 Step 2: Formation of the Disulfide Bond A 2-(2-Bromoethoxy)ethanol D Intermediate 1: 1-Bromo-2-(2-(prop-2-yn-1-yloxy)ethoxy)ethane A->D Propargylation B Propargyl Bromide B->D C Sodium Hydride (NaH) C->D F Intermediate 2: Isothiouronium Salt D->F Thiolation E Thiourea E->F H 2-(prop-2-yn-1-yloxy)ethan-1-thiol F->H Hydrolysis G Sodium Hydroxide (NaOH) G->H I 2-(prop-2-yn-1-yloxy)ethan-1-thiol L This compound I->L Oxidative Coupling J 2-Mercaptoethanol J->L K Oxidizing Agent (e.g., I2, H2O2) K->L ADC_Workflow cluster_synthesis Linker-Drug Conjugate Synthesis cluster_conjugation Antibody Conjugation cluster_delivery Targeted Drug Delivery Linker This compound Activated_Linker Activated Linker-Drug Conjugate Linker->Activated_Linker Activation of -OH and conjugation Drug Cytotoxic Drug Drug->Activated_Linker ADC Antibody-Drug Conjugate (ADC) Activated_Linker->ADC Click Chemistry (CuAAC) Antibody Azide-Modified Antibody Antibody->ADC Target_Cell Target Cancer Cell ADC->Target_Cell Binding to Antigen Internalization Internalization Target_Cell->Internalization Release Drug Release (Disulfide Cleavage) Internalization->Release Reductive Environment Apoptosis Cell Death Release->Apoptosis

Propargyl-PEG1-SS-alcohol mechanism of action in bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Propargyl-PEG1-SS-alcohol: Mechanism of Action in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterobifunctional crosslinker pivotal in the field of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs).[1][] This molecule is meticulously designed with three key functional components integrated into a single, versatile scaffold: a terminal propargyl group for "click" chemistry, a short polyethylene (B3416737) glycol (PEG) spacer, and a reductively cleavable disulfide bond.[3][4] Its structure allows for the stable and efficient linkage of biomolecules, such as antibodies, to payloads like cytotoxic drugs, while also providing a specific mechanism for payload release within the target cellular environment.[1][] This guide details the core mechanisms of action, presents relevant quantitative data, and provides key experimental protocols for the application of this compound in advanced bioconjugation strategies.

Core Mechanism of Action: A Multifunctional Linker

The functionality of this compound is derived from the distinct chemical properties of its three primary components: the propargyl group, the disulfide bond, and the PEG spacer.

The Propargyl Group: A Handle for Click Chemistry

The terminal alkyne of the propargyl group is a key substrate for azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry".[1][6] This reaction's high efficiency, specificity, and biocompatibility make it ideal for conjugating the linker to azide-modified molecules.[6][7] Two primary methods are employed:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common method, utilizing a copper(I) catalyst to rapidly and regioselectively form a stable 1,4-disubstituted 1,2,3-triazole linkage.[6][8] The reaction is robust and can be performed in aqueous conditions, making it suitable for biomolecule conjugation.[7] The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide.[6]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the potential cytotoxicity of a copper catalyst is a concern, SPAAC offers a metal-free alternative.[6] This reaction uses a strained cyclooctyne (B158145) instead of a terminal alkyne like the propargyl group. While this compound itself is not used for SPAAC, the principles of SPAAC highlight the utility of the azide-alkyne reaction pair in bioorthogonal chemistry. The reaction is driven by the release of ring strain in the cyclooctyne, leading to rapid cycloaddition.[9][10]

CuAAC_Mechanism cluster_catalyst Catalyst Cycle Propargyl_Linker Propargyl-Linker (R1-C≡CH) Cu_Acetylide Copper(I) Acetylide (R1-C≡C-Cu) Propargyl_Linker->Cu_Acetylide Azide_Payload Azide-Payload (R2-N3) Six_Membered_Intermediate Six-Membered Copper Intermediate Azide_Payload->Six_Membered_Intermediate Cu_I Cu(I) Catalyst Cu_I->Cu_Acetylide Coordination Cu_Acetylide->Six_Membered_Intermediate Triazole_Product 1,2,3-Triazole Product Six_Membered_Intermediate->Triazole_Product Protonolysis Triazole_Product->Cu_I Catalyst Regeneration

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.

The Disulfide Bond: A Reductively Cleavable Core

The disulfide (-S-S-) bond is the linker's key feature for controlled payload release.[] This bond is relatively stable in the oxidative environment of the bloodstream but is readily cleaved under the reducing conditions found inside cells, where concentrations of glutathione (B108866) (GSH) are significantly higher (1-10 mM intracellularly vs. ~5 µM in blood plasma).[][11]

The cleavage mechanism is a thiol-disulfide exchange reaction.[11] An intracellular thiolate anion, typically from glutathione, acts as a nucleophile, attacking one of the sulfur atoms in the disulfide bond. This results in the formation of a mixed disulfide and the release of the other portion of the linker as a free thiol. A second glutathione molecule then attacks the mixed disulfide, regenerating the original glutathione disulfide (GSSG) and releasing the fully reduced payload-linker fragment.[6]

Disulfide_Cleavage cluster_extracellular Extracellular (Bloodstream) cluster_intracellular Intracellular (High GSH) ADC_Stable Intact ADC Conjugate (Antibody-Linker-Payload) ADC_Internalized Internalized ADC ADC_Stable->ADC_Internalized Internalization Mixed_Disulfide Mixed Disulfide Intermediate ADC_Internalized->Mixed_Disulfide Thiol-Disulfide Exchange GSH1 Glutathione (GSH) GSH1->Mixed_Disulfide Released_Thiol Released Payload-Thiol Mixed_Disulfide->Released_Thiol Release GSSG Oxidized Glutathione (GSSG) Mixed_Disulfide->GSSG Thiol-Disulfide Exchange GSH2 Glutathione (GSH) GSH2->GSSG

Caption: Glutathione-mediated reductive cleavage of the disulfide bond.

The PEG1 Spacer and Terminal Alcohol

The single polyethylene glycol (PEG1) unit serves primarily as a short, hydrophilic spacer.[3] It can help to improve the solubility of hydrophobic payloads and provides spatial separation between the conjugated molecules, which can reduce steric hindrance.[12][] The terminal hydroxyl (-OH) group provides an additional site for further derivatization or modification if required, though the propargyl group is the primary handle for the initial bioconjugation.[4]

Quantitative Data Presentation

While precise kinetic data for the this compound molecule is not extensively published, the following tables summarize representative data for its core functional reactions from studies on similar linkers.

Table 1: Representative Second-Order Rate Constants for SPAAC Reactions

This table provides context for the rapid kinetics achievable with azide-alkyne cycloadditions, particularly with the strained alkynes used in catalyst-free SPAAC. The rate of CuAAC with terminal alkynes like the propargyl group is also very rapid, though dependent on catalyst and ligand concentrations.

Cyclooctyne DerivativeAzideSolventRate Constant (k) (M⁻¹s⁻¹)Reference
PYRROCBenzyl AzideCD₃CN0.060[14]
PYRROC-BODIPY-FL5-TAMRA AzidePBS13.9[14]
BCN (endo-isomer)Benzyl AzideDMSO0.15[10]
[9+1]CPPBenzyl AzideDMSO-d₆2.2 x 10⁻³[9]
[11+1]CPPBenzyl AzideDMSO-d₆4.5 x 10⁻⁴[9]

Note: Data illustrates the range of SPAAC reaction rates; CuAAC rates are typically very high but vary with reaction conditions.

Table 2: Representative Data on Disulfide Linker Cleavage

This table summarizes the stability and cleavage rates of various disulfide linkers under different reductive conditions. The rate of cleavage is highly dependent on steric hindrance around the disulfide bond and the concentration of the reducing agent.

Linker/ConjugateConditionTime% Cleavage / Half-life (t₁/₂)Reference
Hydrazone-Disulfide LinkerpH 7.4 Buffer-Stable[15]
Hydrazone-Disulfide LinkerpH 4.5 Buffer-Labile[15]
Phenylketone-HydrazoneHuman/Mouse Plasma-t₁/₂ ≈ 2 days[15]
Unhindered Disulfide5 mM GSH3 hours~50%[16]
BChl-S-S-NI Conjugate5 mM GSH21 hours76% (fluorescence recovery)[17]
Sterically Hindered LinkerDTT (in vitro)-More stable than unhindered[18]
Sterically Hindered LinkerMouse Plasma-More stable than unhindered[18]

Experimental Protocols

The following are representative protocols for the use of this compound in a typical bioconjugation workflow.

Protocol 1: CuAAC Bioconjugation

This protocol describes a general method for conjugating an azide-modified payload (e.g., a small molecule drug) to a biomolecule functionalized with this compound.

Materials:

  • Alkyne-functionalized biomolecule (e.g., protein-linker conjugate)

  • Azide-modified payload

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 10 mM in water)

  • Ligand stock solution (e.g., 50 mM THPTA in water)

  • Sodium Ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • EDTA solution (for quenching)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation: In a microcentrifuge tube, dissolve the alkyne-functionalized biomolecule and the azide-modified payload in the reaction buffer. A 3-5 molar excess of the payload is typically used.

  • Catalyst Preparation: In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ and ligand stock solutions. A 1:5 molar ratio of copper to ligand is often used to protect the biomolecule from oxidation.[7][8]

  • Reaction Initiation:

    • Add the copper/ligand complex to the biomolecule/payload mixture. The final concentration of copper is typically 50-250 µM.[8]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times the concentration of copper.[8]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. Monitor reaction progress by an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE or HIC-HPLC for proteins).[8]

  • Quenching: Once the reaction is complete, quench it by adding EDTA to a final concentration of ~10 mM to chelate the copper.

  • Purification: Purify the final conjugate using a suitable method (e.g., size-exclusion chromatography or dialysis) to remove excess reagents, catalyst, and byproducts.

Protocol 2: Reductive Cleavage of Disulfide Bond

This protocol describes an in vitro method to cleave the disulfide bond using Dithiothreitol (DTT) for analytical purposes or Glutathione (GSH) to mimic intracellular conditions.[11]

Materials:

  • Disulfide-linked bioconjugate (1 mg/mL in PBS)

  • Dithiothreitol (DTT) stock solution (1 M in water, freshly prepared)

  • Reduced Glutathione (GSH) stock solution (100 mM in PBS, pH adjusted to 7.4, freshly prepared)

  • Quenching reagent (e.g., N-ethylmaleimide, NEM)

  • Analysis system (e.g., LC-MS, RP-HPLC, SDS-PAGE)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, add the bioconjugate solution.

  • Add Reducing Agent:

    • For DTT Cleavage: Add DTT stock solution to a final concentration of 10-100 mM.[11]

    • For GSH Cleavage (Kinetic Analysis): Add GSH stock solution to a final concentration of 1-10 mM to simulate intracellular conditions.[11]

  • Incubation: Incubate the reaction mixture at 37°C. For kinetic analysis, take aliquots at various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h).[11]

  • Quenching (for kinetic analysis): Immediately stop the reaction in the aliquots by adding an alkylating agent like NEM to cap free thiols or by flash freezing.[11]

  • Analysis: Analyze the reaction mixture and quenched aliquots by LC-MS or HPLC to quantify the amount of released payload and remaining intact conjugate. For protein conjugates, SDS-PAGE under reducing vs. non-reducing conditions can visualize cleavage.[11][19]

Experimental_Workflow cluster_conjugation Step 1: Conjugation cluster_cleavage Step 2: Cleavage & Analysis Biomolecule Biomolecule-NH2 (e.g., Antibody) Linker_Activation Linker Activation & Attachment Biomolecule->Linker_Activation Alkyne_Biomolecule Biomolecule-Linker-Alkyne Linker_Activation->Alkyne_Biomolecule CuAAC CuAAC Reaction (Protocol 1) Alkyne_Biomolecule->CuAAC Azide_Payload Azide-Payload Azide_Payload->CuAAC ADC_Product ADC Conjugate CuAAC->ADC_Product Purification1 Purification ADC_Product->Purification1 Purified_ADC Purified ADC Purification1->Purified_ADC Cleavage Reductive Cleavage (Protocol 2) Purified_ADC->Cleavage Released_Payload Released Payload Cleavage->Released_Payload Analysis Analysis (LC-MS, HPLC) Released_Payload->Analysis

References

An In-depth Technical Guide to Cleavable Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in ADC Design

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of targeted cancer therapies that merge the specificity of monoclonal antibodies (mAbs) with the potent cytotoxicity of small-molecule payloads.[1][2] This combination allows for the selective delivery of highly toxic agents to cancer cells, minimizing systemic exposure and associated side effects.[3] The linker, a chemical bridge connecting the antibody and the payload, is a pivotal component that profoundly influences the ADC's efficacy, safety, and pharmacokinetic profile.[4][5]

An ideal linker must perform a dual function: it must be sufficiently stable to prevent premature payload release while the ADC circulates in the bloodstream, and it must allow for rapid and efficient cleavage to unleash the cytotoxic drug once the ADC has reached its target.[4][6] Cleavable linkers are designed to exploit the unique physiological differences between the systemic circulation and the tumor microenvironment or the intracellular compartments of cancer cells.[7][8] These linkers undergo scission in response to specific triggers such as low pH, high concentrations of reducing agents, or the presence of specific enzymes, thereby ensuring targeted drug release.[7][9] The vast majority of ADCs in clinical development utilize such specific release mechanisms.[1][10]

This guide provides a comprehensive technical overview of the core types of cleavable linkers used in modern ADCs, their mechanisms of action, comparative data, and the experimental protocols essential for their evaluation.

Core Principles of ADC Action with Cleavable Linkers

The general mechanism of action for an ADC with a cleavable linker involves several key steps. The ADC first circulates in the bloodstream and binds to a specific target antigen on the surface of a cancer cell.[11] Following binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis, and trafficked into intracellular compartments like endosomes and lysosomes.[] It is within these compartments, or the cytosol, that the linker encounters the specific conditions required for its cleavage, leading to the release of the cytotoxic payload.[9] The released drug can then exert its cell-killing effect, for instance, by damaging DNA or disrupting microtubule dynamics, ultimately inducing apoptosis.[]

Some ADCs can also inhibit downstream signaling pathways directly via their antibody component, providing a dual anti-tumor effect.[11] For example, the antibody part of an ADC can block growth factor receptors like HER2, inhibiting critical cell growth and survival pathways such as the PI3K and MAPK pathways.[11]

ADC_Mechanism cluster_bloodstream Systemic Circulation (pH ~7.4) cluster_cell Target Cancer Cell ADC ADC in Circulation (Linker Stable) Antigen Tumor Antigen ADC->Antigen 1. Binding Internalization Internalization (Endocytosis) Antigen->Internalization 2. Internalization Signaling Inhibition of Signaling Pathways (e.g., PI3K, MAPK) Antigen->Signaling Alternate Mechanism Lysosome Lysosome (Cleavage Trigger) Internalization->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Fig. 1: General mechanism of action for an Antibody-Drug Conjugate.

Types of Cleavable Linkers and Their Mechanisms

Cleavable linkers are primarily categorized based on the specific physiological trigger that induces their cleavage.

Chemically Cleavable Linkers

These linkers rely on the distinct chemical environments within the cell compared to the bloodstream.

Acid-labile linkers are engineered to be stable at the neutral pH of blood (~7.4) but to undergo rapid hydrolysis in the acidic environments of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[9][13] The most common example is the hydrazone linker .[14][15] Upon internalization into these acidic organelles, the hydrazone bond is hydrolyzed, releasing the payload.[][] While effective, a key challenge with early hydrazone linkers was their potential for slow hydrolysis at physiological pH, which could lead to premature drug release and off-target toxicity.[14][15] However, their stability can be fine-tuned by modifying their chemical structure.[]

  • Example ADC: Mylotarg® (gemtuzumab ozogamicin) utilizes a hydrazone linker to connect a calicheamicin (B1180863) payload to an anti-CD33 antibody.[14][]

Hydrazone_Cleavage ADC_Hydrazone ADC-Hydrazone-Payload Lysosome Acidic Environment (Lysosome, pH 4.5-5.0) ADC_Hydrazone->Lysosome Internalization Released_Payload Released Payload Lysosome->Released_Payload Hydrolysis Antibody Antibody Lysosome->Antibody Hydrolysis

Fig. 2: Mechanism of pH-sensitive hydrazone linker cleavage.

This class of linkers incorporates a disulfide bond , which is stable in the bloodstream but is readily cleaved in the reducing environment inside a cell.[18][19] The intracellular concentration of glutathione (B108866) (GSH), a key reducing agent, is significantly higher (1-10 mmol/L) than in the plasma (~5 µmol/L).[14] This concentration gradient drives the reduction of the disulfide bridge, releasing the thiol-containing payload.[7][19] The steric hindrance around the disulfide bond can be modified to modulate the kinetics of payload release.[18]

  • Example ADCs: Several maytansinoid-based ADCs in clinical trials utilize disulfide linkers.[19]

Disulfide_Cleavage ADC_Disulfide ADC-S-S-Payload Cytosol Reducing Environment (High Glutathione) ADC_Disulfide->Cytosol Internalization Released_Payload Released Payload Cytosol->Released_Payload Reduction Antibody Antibody Cytosol->Antibody Reduction

Fig. 3: Mechanism of glutathione-sensitive disulfide linker cleavage.
Enzymatically Cleavable Linkers

These linkers are designed to be substrates for specific enzymes that are highly active within tumor cells or the tumor microenvironment.

Protease-sensitive linkers are the most common type used in clinically approved ADCs.[2][5] They typically contain a short peptide sequence that is selectively cleaved by lysosomal proteases, such as cathepsin B , which are often overexpressed in cancer cells.[7][8] The most widely used dipeptide sequence is valine-citrulline (Val-Cit) .[7][20] This linker is remarkably stable in human plasma but is efficiently cleaved by cathepsin B following ADC internalization and trafficking to the lysosome.[21] Other peptide sequences, such as valine-alanine (Val-Ala) and the tetrapeptide glycine-glycine-phenylalanine-glycine (GGFG), are also used.[9][14] The GGFG linker offers greater stability in the bloodstream compared to some other cleavable linkers.[9]

  • Example ADCs: Adcetris® (brentuximab vedotin) and Polivy® (polatuzumab vedotin) use a Val-Cit linker, while Enhertu® (trastuzumab deruxtecan) employs a GGFG linker.[14]

Peptide_Cleavage ADC_Peptide ADC-Val-Cit-Payload Lysosome Lysosome (Cathepsin B) ADC_Peptide->Lysosome Internalization Released_Payload Released Payload Lysosome->Released_Payload Proteolytic Cleavage Antibody Antibody Lysosome->Antibody Proteolytic Cleavage

Fig. 4: Mechanism of protease-sensitive peptide linker cleavage.

This linker type utilizes a glycosidic bond that is cleaved by β-glucuronidase , an enzyme abundant in the lysosomes of tumor cells and also found in the tumor microenvironment.[22][23] β-glucuronidase activity is low in the systemic circulation, ensuring that the linker remains stable until it reaches the target site.[22] A significant advantage of β-glucuronide linkers is their high hydrophilicity, which can help mitigate aggregation issues often seen with ADCs carrying hydrophobic payloads and can facilitate the preparation of ADCs with a high drug-to-antibody ratio (DAR).[15][23]

  • Application: β-glucuronide linkers have been successfully used to deliver various payloads, including auristatins and camptothecins, in preclinical models.[22][23]

Glucuronide_Cleavage ADC_Glucuronide ADC-β-Glucuronide-Payload Lysosome Lysosome (β-Glucuronidase) ADC_Glucuronide->Lysosome Internalization Released_Payload Released Payload Lysosome->Released_Payload Enzymatic Cleavage Antibody Antibody Lysosome->Antibody Enzymatic Cleavage

Fig. 5: Mechanism of β-glucuronide linker cleavage.

Data Presentation: Comparative Analysis of Cleavable Linkers

The selection of a linker is a critical decision in ADC development, driven by the specific target, payload, and desired therapeutic profile. The tables below summarize key characteristics and quantitative data for the major classes of cleavable linkers.

Table 1: Summary of Cleavable Linker Properties

Linker TypeCleavage TriggerPrimary Cleavage LocationCommon Chemical MoietyKey AdvantagesKey Disadvantages
pH-Sensitive Low pHEndosomes, LysosomesHydrazone, CarbonateWell-established chemistryPotential for instability in circulation, leading to off-target toxicity[14][18]
Glutathione-Sensitive High Glutathione ConcentrationCytosolDisulfideGood stability in plasma; release kinetics can be tuned[14][18]Slower payload release compared to enzymatic linkers
Protease-Sensitive Lysosomal Proteases (e.g., Cathepsin B)LysosomesDipeptides (Val-Cit, Val-Ala), Tetrapeptides (GGFG)High plasma stability; widely used in approved ADCs[14][21]Susceptibility to other proteases (e.g., neutrophil elastase); hydrophobicity can cause aggregation[20][21]
β-Glucuronide β-GlucuronidaseLysosomes, Tumor Microenvironmentβ-Glucuronic AcidHigh plasma stability; hydrophilic nature reduces aggregation[22][23]Dependent on sufficient β-glucuronidase expression in the tumor

Table 2: Selected Quantitative Data for ADC Linkers

Linker/ADC ConstructModel SystemParameterValue/ResultReference
β-Glucuronide MMAFRat PlasmaStability (Half-life)Extrapolated to 81 days[24]
Exo-linker (EVC)Ces1C-containing mouse plasmaStability (% free payload)<5% free payload after 4 days[20]
Vedotin (Val-Cit)Human Liver LysosomesCleavage Rate>80% cleavage within 30 minutes[25]
Deruxtecan (GGFG)Human Liver LysosomesCleavage RateSlower cleavage; near complete after 24 hours[25]
P1' Tandem (Glucuronide-Val-Cit)Rat Serum Stability AssayPayload RetentionRemained mostly intact through day 12[26]
Monocleavage (Val-Cit)Rat Serum Stability AssayPayload RetentionRapid payload loss observed[26]
cAC10-β-glucuronide MMAEs.c. Karpas 299 lymphoma modelEfficacyCures in all animals at ≥0.5 mg/kg dose[24]

Experimental Protocols for Linker Evaluation

Rigorous experimental evaluation is crucial to characterize the performance of a cleavable linker and select the optimal candidate for an ADC.

Protocol 1: In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC and the extent of premature payload release in plasma.[8]

  • Preparation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in fresh human or animal plasma.

  • Incubation: Incubate the samples at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).[27]

  • ADC Capture: Immediately quench the reaction by placing samples on ice. Capture the ADC from the plasma using Protein A or Protein G affinity chromatography.[8]

  • Analysis: Analyze the captured, intact ADC using techniques like Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR).[8][]

  • Calculation: Calculate the percentage of intact ADC remaining at each time point to determine its plasma half-life and the rate of drug deconjugation.[8]

Protocol 2: Cathepsin B Cleavage Assay

This protocol evaluates the susceptibility of a protease-sensitive linker to cleavage by its target enzyme.[8]

  • Reaction Setup: Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.0).

  • Incubation: Add the ADC (e.g., 10 µM) and recombinant human cathepsin B (e.g., 1 µM) to the buffer. Incubate the mixture at 37°C.

  • Sampling: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: Stop the reaction by adding a protease inhibitor or by acidifying the sample.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload. Plot the concentration of the released payload over time to determine the cleavage rate.[8]

Protocol 3: In Vitro Cytotoxicity Assay

This assay measures the potency of the ADC against target cancer cells.

  • Cell Culture: Plate a cancer cell line expressing the target antigen in a 96-well plate and allow cells to adhere overnight.[20]

  • Treatment: Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, the free payload, and a vehicle control.

  • Incubation: Incubate the cells for a defined period (e.g., 72-120 hours).[20]

  • Viability Assessment: Measure cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[20]

  • Analysis: Plot cell viability against concentration and calculate the IC50 (the concentration that inhibits 50% of cell growth) for each condition.

Protocol 4: In Vivo Efficacy Study in a Xenograft Model

This study assesses the anti-tumor activity of the ADC in a living organism.

  • Tumor Implantation: Subcutaneously implant a human cancer cell line expressing the target antigen into immunodeficient mice (e.g., SCID mice).[27]

  • Tumor Growth: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).[27]

  • Grouping: Randomize mice into treatment groups (e.g., vehicle control, ADC at various doses, unconjugated antibody).[27]

  • Administration: Administer the treatments, typically via a single intravenous (IV) injection.[27]

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly) to assess efficacy and toxicity, respectively.[27]

  • Endpoint: Conclude the study when tumors in the control group reach a specified size or based on other ethical endpoints. Analyze the differences in tumor growth inhibition between groups.

Xenograft_Workflow start Start implant Implant Tumor Cells in Immunodeficient Mice start->implant growth Monitor Tumor Growth to 100-200 mm³ implant->growth randomize Randomize Mice into Treatment Groups growth->randomize treat Administer Single IV Dose (Vehicle, ADC, etc.) randomize->treat monitor Measure Tumor Volume & Body Weight Twice Weekly treat->monitor endpoint Analyze Tumor Growth Inhibition monitor->endpoint At Study Endpoint end End of Study endpoint->end

Fig. 6: General experimental workflow for an in vivo xenograft study.

Conclusion and Future Directions

Cleavable linkers are a cornerstone of modern ADC technology, enabling the targeted release of potent cytotoxic agents and widening the therapeutic window.[1][4] The choice between pH-sensitive, reducible, and enzymatically-cleavable linkers depends on a multitude of factors, including the nature of the payload, the target antigen's biology, and the specific type of cancer.[23] Research continues to focus on developing novel linker technologies with improved stability, better hydrophilicity, and more sophisticated, multi-step cleavage mechanisms (e.g., tandem-cleavage linkers) to further enhance the safety and efficacy of ADCs.[20][26] The ongoing refinement of linker chemistry promises to expand the application of ADCs to a broader range of tumors and solidify their role as a critical modality in precision oncology.[29]

References

The Linchpin of Targeted Therapy: A Technical Guide to Disulfide Bonds in Stimuli-Responsive Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Whitepaper | For Researchers, Scientists, and Drug Development Professionals

The paradigm of drug delivery is shifting from systemic administration towards targeted, "smart" systems that release therapeutic payloads precisely at the site of action. This approach promises to enhance efficacy while minimizing off-target toxicity. Among the most promising strategies in this domain is the use of stimuli-responsive systems, which are designed to undergo physicochemical changes in response to specific biological cues. This guide provides an in-depth examination of disulfide bonds, a critical chemical linker that leverages the unique redox environment of pathological tissues, particularly solid tumors, to trigger on-demand drug release.

The Core Principle: Exploiting the Redox Differential

The effectiveness of disulfide bonds (-S-S-) as triggers for drug release hinges on a fundamental biochemical difference between the extracellular and intracellular environments. The extracellular space, including the bloodstream, is a relatively oxidizing environment with low concentrations of reducing agents like glutathione (B108866) (GSH), typically in the micromolar range (2-20 µM).[1][2] Conversely, the intracellular environment, especially within tumor cells, maintains a highly reducing state with a significantly elevated concentration of GSH, a tripeptide antioxidant, reaching millimolar levels (2-10 mM).[1][2][3] This concentration gradient, which can be up to 1000-fold, creates a specific trigger for drug delivery systems.[1][]

Disulfide bonds are stable in the oxidizing extracellular milieu, ensuring the drug carrier remains intact during circulation and minimizing premature drug leakage.[][5] However, upon cellular internalization, the high intracellular GSH concentration facilitates a thiol-disulfide exchange reaction, leading to the cleavage of the disulfide bond and the subsequent release of the conjugated drug.[2][3][6]

G cluster_extracellular Extracellular Space (Low GSH, ~2-20 µM) cluster_intracellular Intracellular Space (High GSH, ~2-10 mM) Carrier Drug Carrier-S-S-Drug Stable Stable Circulation Minimal Premature Release Cleavage Thiol-Disulfide Exchange Carrier->Cleavage Cellular Uptake (Endocytosis) Products Drug Carrier-SH + HS-Drug Cleavage->Products GSSG GSSG (Oxidized Glutathione) Cleavage->GSSG GSH 2 GSH (Glutathione) GSH->Cleavage Release Drug Release Products->Release

Figure 1: Logical workflow of disulfide bond-mediated drug release, highlighting stability in the extracellular space and cleavage in the high-glutathione intracellular environment.

Architectures of Disulfide-Linked Drug Delivery Systems

The disulfide linkage can be integrated into a variety of nanocarrier platforms. The choice of architecture depends on the physicochemical properties of the drug and the desired therapeutic application.

  • Polymer-Drug Conjugates (Prodrugs): The simplest design, where a drug is directly attached to a polymer backbone via a disulfide linker. This strategy can improve drug solubility and circulation half-life.

  • Disulfide-Crosslinked Nanoparticles and Nanogels: Polymeric nanoparticles or hydrogel networks (nanogels) are formed using disulfide-containing crosslinkers. In the presence of GSH, the crosslinks are broken, causing the nanoparticle structure to swell or disassemble, thereby releasing the encapsulated drug.[7]

  • Amphiphilic Block Copolymer Micelles: These micelles self-assemble in aqueous solution to form a core-shell structure. Disulfide bonds can be placed:

    • In the hydrophobic core: Leading to core destabilization and drug release.

    • At the core-shell interface: "Shell-sheddable" systems where the hydrophilic shell (often polyethylene (B3416737) glycol, PEG) is cleaved off inside the cell, exposing the drug-loaded core.[8]

    • As cross-linkers within the core: Creating core-crosslinked micelles that offer enhanced stability during circulation and burst release upon disulfide cleavage.[9]

  • Dendrimers and Liposomes: Disulfide bonds can be used to conjugate drugs to the surface of dendrimers or to create redox-sensitive liposomes that become permeable in a reducing environment.

Quantitative Data on System Performance

The performance of disulfide-responsive systems is evaluated based on their drug loading capacity, release kinetics, and biological efficacy. The following tables summarize representative data from various studies.

Table 1: Drug Loading and Entrapment Efficiency

Carrier SystemDrugDrug Loading Content (DLC, wt%)Entrapment Efficiency (EE, %)Reference
Disulfide-bridged Nanoparticles (Thiolated Alginate)Paclitaxel89.18%75.34%--INVALID-LINK--[10]
GSH-Responsive Polyurethane Nanoparticles (GPUs)Cisplatin~10%Not Reported--INVALID-LINK--[11]
Self-assembled Pt(IV) Prodrug NanoparticlesPt(IV) Prodrug11.24%Not Reported--INVALID-LINK--[12]

Table 2: In Vitro Stimuli-Responsive Drug Release

Carrier SystemDrugCondition (Control)Cumulative Release (Control)Condition (Stimulus)Cumulative Release (Stimulus)Time (h)Reference
Disulfide Core-Crosslinked PU MicellesDoxorubicinPBS (pH 7.4)~20%10 mM GSH~75%24--INVALID-LINK--[9]
GSH-Responsive Polyurethane NPs (GPUs)Cisplatin0 mM GSH~10%10 mM GSH~80%100--INVALID-LINK--[11]
Dual-Responsive NPs (Esterase + GSH)DocetaxelPBS (pH 7.4)~15%25 U Esterase + 20 mM GSH86%24--INVALID-LINK--[13]
Self-assembled Pt(IV) Prodrug NPsPt(IV) ProdrugPBS (pH 7.4)~20%10 mM GSH~80%72--INVALID-LINK--[12]

Key Experimental Protocols

Reproducibility and rigorous evaluation are paramount in the development of drug delivery systems. Below are detailed methodologies for key experiments.

Synthesis of Disulfide-Crosslinked Nanocarriers

This protocol describes a general method for creating disulfide-crosslinked micelles via self-assembly and subsequent oxidation of thiol groups.

  • Synthesize Thiol-Containing Polymer: Synthesize an amphiphilic block copolymer (e.g., PEG-b-poly(lysine)) using standard polymerization techniques.

  • Thiolation: Modify the side chains of the hydrophobic block (e.g., poly(lysine)) with a thiol-containing molecule (e.g., by reacting amine groups with Traut's reagent or N-acetylcysteine).

  • Self-Assembly: Dissolve the thiolated polymer in a water-miscible organic solvent (e.g., DMF or DMSO). Add this solution dropwise into an aqueous buffer under vigorous stirring to induce micelle formation.

  • Drug Loading: If encapsulating a drug, dissolve the hydrophobic drug along with the polymer in the organic solvent before self-assembly.

  • Crosslinking: Allow the thiol groups in the micelle core to oxidize and form disulfide crosslinks. This can be achieved by gentle stirring in an open-air environment for 24-48 hours or by adding a mild oxidizing agent.

  • Purification: Purify the crosslinked, drug-loaded micelles by dialysis against deionized water to remove the organic solvent and any unencapsulated drug.

In Vitro Drug Release Study (Dialysis Method)

This assay quantifies the rate and extent of drug release in response to a reducing stimulus.

  • Sample Preparation: Transfer a known volume (e.g., 1 mL) of the purified drug-loaded nanocarrier solution into a dialysis bag (with an appropriate molecular weight cut-off, MWCO, that retains the carrier but allows the free drug to pass through).

  • Release Media: Prepare two sets of release media. The control medium is a physiological buffer (e.g., PBS, pH 7.4). The stimulus medium is the same buffer supplemented with a biologically relevant concentration of a reducing agent (e.g., 10 mM GSH).

  • Incubation: Immerse the sealed dialysis bags into a larger volume of the release media (e.g., 50 mL) and incubate at 37°C with gentle agitation.

  • Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) from the external release medium. Immediately replenish the volume with fresh medium to maintain sink conditions.

  • Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the cumulative percentage of drug release at each time point relative to the initial total amount of drug loaded in the nanocarriers.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare Drug-Loaded Nanocarrier Solution B 2. Place Solution in Dialysis Bag A->B C1 Incubate in Buffer (Control) B->C1 C2 Incubate in Buffer + GSH (Stimulus) B->C2 D 3. Sample External Medium at Time Points C1->D C2->D E 4. Quantify Drug Concentration (e.g., HPLC) D->E F 5. Plot Cumulative Release vs. Time E->F

Figure 2: Standard experimental workflow for an in vitro drug release study using the dialysis method.

MTT Cytotoxicity Assay

This assay assesses the viability of cells to determine the efficacy of the drug-loaded nanocarriers compared to the free drug.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) into a 96-well plate at a specific density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Treatment: Prepare serial dilutions of the free drug, drug-loaded nanocarriers, and empty (blank) nanocarriers in cell culture medium.

  • Incubation: Remove the old medium from the cells and replace it with the treatment solutions. Include untreated cells as a control. Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the resulting purple solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. Plot cell viability versus drug concentration to determine the IC50 (the concentration required to inhibit 50% of cell growth).

G Start Cancer Cell Culture Endo Endocytosis of Nanocarrier Start->Endo Endosome Endosomal Compartment Endo->Endosome Escape Endosomal Escape (Optional) Endosome->Escape Cytoplasm Cytoplasm (High GSH) Escape->Cytoplasm Cleavage Disulfide Cleavage Cytoplasm->Cleavage Release Drug Release Cleavage->Release Target Drug Acts on Intracellular Target (e.g., Nucleus, Mitochondria) Release->Target

Figure 3: Signaling pathway for the intracellular processing of a disulfide-linked nanocarrier.

Challenges and Future Perspectives

Despite significant promise, the clinical translation of disulfide-responsive drug delivery systems faces several hurdles.

  • Premature Release: While disulfide bonds are more stable than other cleavable linkers (e.g., hydrazones), some premature drug leakage can still occur in the bloodstream due to interactions with serum proteins like albumin.[14] Strategies to mitigate this include introducing steric hindrance near the disulfide bond.[15]

  • Complexity of In Vivo Redox Environment: The tumor microenvironment is heterogeneous, and GSH levels can vary between different tumor types and even within the same tumor.[14] This can lead to variable drug release and efficacy.

  • "Thiol-Sink" Effect: The high concentration of thiol groups on the surface of red blood cells can potentially interact with and cleave disulfide bonds, leading to off-target release.

  • Scalability and Manufacturing: Reproducible, large-scale manufacturing of complex nanocarrier systems under Good Manufacturing Practice (GMP) standards remains a significant challenge.

The future of this field lies in creating more sophisticated and multi-responsive systems. Combining redox sensitivity with other triggers, such as pH, enzymes, or externally applied stimuli like light, can enhance targeting specificity and control over drug release.[13][16][17] Furthermore, developing linkers with tunable cleavage kinetics will allow for more precise control over the release profile, matching it to the specific requirements of the therapeutic agent and the disease being treated.[14] As our understanding of the biological barriers and tumor microenvironment deepens, the rational design of next-generation disulfide-linked carriers will continue to be a vibrant and clinically impactful area of research.

References

Propargyl-PEG1-SS-alcohol for beginners in click chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Propargyl-PEG1-SS-alcohol in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterobifunctional crosslinker that has become an invaluable tool in the fields of bioconjugation, drug delivery, and materials science.[1] Its molecular architecture is intelligently designed with three distinct functional components that impart unique capabilities for advanced chemical biology applications.[2][3] This guide provides a technical overview of its properties, reaction mechanisms, and experimental protocols for professionals beginning to work with this versatile reagent.

At its core, the molecule consists of:

  • A Propargyl Group : This terminal alkyne is the reactive handle for participating in the highly efficient and bio-orthogonal Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][4][5]

  • A Cleavable Disulfide (SS) Linker : This bond is stable in the oxidative environment of the bloodstream but is readily cleaved in the reducing environment found inside cells, making it an ideal trigger for intracellular payload release.[5][6][7]

  • A Terminal Alcohol (-OH) : The hydroxyl group provides a secondary site for further chemical modification or conjugation, adding another layer of versatility.[2][3]

  • A Single PEG Unit (PEG1) : The short polyethylene (B3416737) glycol spacer enhances aqueous solubility and provides a defined distance between the conjugated molecules.[1][5][8]

This combination makes this compound particularly well-suited for the development of Antibody-Drug Conjugates (ADCs), where a therapeutic agent is linked to an antibody for targeted delivery.[4][]

Core Concepts and Physicochemical Properties

The utility of this compound stems from two key chemical principles: the precision of click chemistry and the responsiveness of the disulfide bond.

Physicochemical Data

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 1391914-41-2[1][10]
Molecular Formula C₇H₁₂O₂S₂[1][][10]
Molecular Weight 192.30 g/mol [1][]
Purity >96-98% (Typical)[][10]
Canonical SMILES C#CCOCCSSCCO[1][]
Solubility Soluble in DMSO and other polar organic solvents[]
Storage Store at -20°C, keep dry and protected from light[]
The Click Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a powerful ligation reaction that forms a stable triazole ring from the reaction between an alkyne (the propargyl group) and an azide-functionalized molecule.[11][12] This reaction is highly specific, rapid, and high-yielding, and it can be performed in aqueous, biocompatible conditions, making it ideal for modifying sensitive biomolecules.[13][14] The reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[12][15]

The Release Mechanism: Reductive Disulfide Cleavage

The disulfide bond is a key feature for controlled drug delivery.[7] The intracellular environment has a significantly higher concentration of reducing agents, most notably glutathione (B108866) (GSH), compared to the extracellular space or bloodstream.[6][7] This concentration gradient allows a conjugate linked by this compound to remain stable in circulation. Upon internalization into a target cell, the high GSH concentration rapidly reduces the disulfide bond, cleaving the linker and releasing the conjugated payload.[5]

Experimental Workflow and Protocols

Successful bioconjugation using this compound requires careful planning and execution of the CuAAC reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Azide-Modified Biomolecule (e.g., Antibody, Peptide) E Combine Reactants (A + B + C) A->E B This compound (Linker-Payload) B->E C Catalyst Premix (CuSO4 + Ligand) C->E D Reducing Agent (Sodium Ascorbate) F Initiate Reaction (Add D) D->F Initiation E->F G Incubate (Room Temp, 1-16h) F->G H Purify Conjugate (e.g., Desalting Column) G->H Reaction Complete I Analyze Product (LC-MS, SDS-PAGE) H->I

General experimental workflow for bioconjugation via CuAAC.
Detailed Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for conjugating an azide-modified biomolecule with this compound. Optimization may be required based on the specific reactants.

1. Preparation of Stock Solutions:

  • Azide-Modified Biomolecule: Prepare at a concentration of 1-10 mg/mL in a copper-compatible buffer (e.g., PBS, pH 7.4).

  • This compound (or Linker-Payload): Dissolve in a suitable solvent like DMSO to a stock concentration of 10-20 mM.

  • Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in deionized water.[16]

  • Ligand (e.g., THPTA): Prepare a 200 mM stock solution in deionized water. The ligand stabilizes the Cu(I) ion and improves reaction efficiency.[12][16]

  • Sodium Ascorbate (B8700270): Prepare a 100 mM stock solution in deionized water. This solution must be made fresh immediately before use as it is prone to oxidation.[16]

2. Reaction Setup:

  • In a microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ and THPTA solutions in a 1:2 to 1:5 molar ratio.[15][16] Let it stand for 2-3 minutes.

  • In a separate reaction tube, add the azide-modified biomolecule.

  • Add the this compound reagent. A 2 to 10-fold molar excess over the biomolecule is a common starting point.[15]

  • Add the catalyst premix to the reaction tube. The final concentration of copper can range from 0.1 to 1 mM.

3. Reaction Initiation and Incubation:

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be around 5 mM.[15]

  • Gently mix the solution. Protect the reaction from light.

  • Incubate at room temperature for 4 to 16 hours.[11] Reaction progress can be monitored by LC-MS if desired.

4. Purification and Analysis:

  • Once the reaction is complete, remove unreacted small molecules and the copper catalyst using a desalting column or dialysis.

  • Analyze the final conjugate using appropriate methods such as LC-MS to confirm mass and SDS-PAGE to observe the shift in molecular weight.

Typical Reagents for CuAAC

ReagentRoleTypical Final Concentration
Copper(II) Sulfate (CuSO₄) Copper source (pre-catalyst)0.1 - 1 mM
Sodium Ascorbate Reducing agent (forms active Cu(I) catalyst)5 mM
THPTA Ligand (stabilizes Cu(I), accelerates reaction)0.5 - 5 mM
Azide-Molecule Reaction partner for the alkyne1-10 mg/mL
Alkyne-Linker Reaction partner for the azide (B81097) (this compound)2-10x molar excess
Buffer Maintains pH, provides reaction mediumPBS, pH 7.4

Quantitative Reaction Data

While yields are highly dependent on the specific substrates and conditions, the CuAAC reaction is known for its high efficiency. The table below presents representative yield data from studies involving PEG conjugation via click chemistry.

ReactantsReaction ConditionsYieldReference(s)
Benzyl azide + Phenyl acetyleneCu(I) catalyst73%[17]
mPEG-alkyne + Azide-coumarinscCO₂, 130 bar, 35°C, 24h82.3%[18]
mPEG-alkyne + Azide-coumarinscCO₂, 130 bar, 35°C, 48h87.1%[18]

Application Spotlight: Intracellular Drug Delivery

The premier application of this compound is in the construction of redox-responsive ADCs. An ADC is a tripartite molecule: a selective antibody, a potent cytotoxic payload, and a linker connecting them. The linker's properties are critical for the ADC's success.

The workflow is as follows:

  • Targeting: The antibody component of the ADC selectively binds to an antigen that is overexpressed on tumor cells.

  • Internalization: The entire ADC is internalized by the cancer cell, typically via endocytosis.

  • Cleavage and Release: Inside the cell, the high concentration of glutathione attacks and reduces the disulfide bond in the linker.[7] This cleavage event liberates the cytotoxic payload from the antibody.

  • Action: The freed drug can then exert its therapeutic effect, inducing apoptosis in the cancer cell while having minimal impact on healthy tissues.

G Mechanism of Intracellular Drug Release via Disulfide Cleavage cluster_extracellular Extracellular Space (Low GSH) cluster_intracellular Intracellular Space (High GSH) ADC Antibody-Drug Conjugate (Linker Intact) Receptor Tumor Cell Receptor ADC->Receptor 1. Binding Internalized Internalized ADC Receptor->Internalized 2. Internalization Cleavage Disulfide Cleavage Internalized->Cleavage 3. GSH Attack Released Released Payload (Active Drug) Cleavage->Released Payload Freed Apoptosis Cell Death Released->Apoptosis 4. Therapeutic Action

Redox-triggered release of a drug from an ADC inside a target cell.

Conclusion

This compound is a powerful and versatile chemical tool for researchers engaged in drug development and advanced bioconjugation. Its trifunctional nature—combining a click-reactive alkyne, a redox-sensitive disulfide bond, and a modifiable alcohol group—provides a robust platform for creating sophisticated, stimulus-responsive systems. By mastering the principles of the CuAAC reaction and understanding the cleavage mechanism, scientists can effectively leverage this linker to build next-generation targeted therapeutics and advanced biomaterials.

References

The Hydrophilic Advantage: A Technical Guide to PEG Linkers in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern therapeutics and diagnostics, the ability to precisely control the physicochemical properties of biomolecules is paramount. Poly(ethylene glycol) (PEG) linkers have emerged as a cornerstone technology, offering a versatile solution to enhance the solubility, stability, and pharmacokinetic profiles of peptides, proteins, antibodies, and small molecule drugs. The inherent hydrophilicity of the PEG polymer chain is central to these advantages. This in-depth technical guide explores the core principles of PEG linker hydrophilicity, presenting quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their application.

The fundamental hydrophilicity of PEG linkers stems from the repeating ethylene (B1197577) oxide units (-CH2-CH2-O-). The ether oxygen atoms readily form hydrogen bonds with water molecules, creating a hydration shell around the conjugated molecule.[1] This "stealth" effect shields the molecule from enzymatic degradation and recognition by the immune system, reduces non-specific binding, and significantly improves aqueous solubility.[1][2]

Core Applications Driven by Hydrophilicity

The strategic application of PEG linkers offers a multitude of benefits, primarily revolving around their hydrophilic nature:

  • Enhanced Solubility and Stability: PEGylation can dramatically increase the water solubility of hydrophobic drugs, making them suitable for intravenous administration.[1][3] This is particularly crucial for many potent cytotoxic payloads used in Antibody-Drug Conjugates (ADCs). The hydration shell also enhances the stability of the conjugate.[1][3]

  • Improved Pharmacokinetics: The increased hydrodynamic radius of a PEGylated molecule reduces its renal clearance rate, leading to a longer circulation half-life in the bloodstream.[1][2] This allows for less frequent dosing and sustained therapeutic effect.

  • Reduced Immunogenicity and Antigenicity: The flexible PEG chain can mask epitopes on the surface of proteins and other biologics, reducing their potential to elicit an immune response.[1][4]

  • Decreased Non-Specific Binding: In both in vitro and in vivo settings, PEGylated surfaces and molecules exhibit significantly reduced non-specific binding of proteins and cells.[5][6] This is critical for improving the signal-to-noise ratio in diagnostic assays and for minimizing off-target effects in therapeutics.

  • Increased Drug-to-Antibody Ratio (DAR) in ADCs: Hydrophilic PEG linkers can mitigate the aggregation often seen with hydrophobic drug-linker combinations, allowing for the attachment of a higher number of drug molecules to an antibody without compromising its stability and solubility.[2][4]

Quantitative Analysis of PEG Linker Hydrophilicity

The hydrophilicity of PEGylated surfaces and conjugates can be quantified through various analytical techniques. The following tables summarize key quantitative data.

Table 1: Water Contact Angle of PEGylated Surfaces

Water contact angle is a direct measure of surface wettability. A lower contact angle indicates a more hydrophilic surface. The data below illustrates the effect of PEGylation on the hydrophilicity of a surface.

SurfacePEG Molecular Weight (Da)Water Contact Angle (°)Reference
Bare PolysulfoneN/A~65-70[7]
Polysulfone with 1.5 wt% PEGN/A~55[7]
Bare PDMSN/A~110[8]
Oxygen-plasma treated PDMSN/A<10[8]
PEG-functionalized PVA/PAA filmN/A~20-30[9]
Nanostructured PEG (Cassie state)N/A>90[10]

Note: Contact angles can be influenced by the underlying substrate, PEG grafting density, and measurement conditions.

Table 2: Impact of PEGylation on Protein Adsorption

The protein-repellent properties of PEG are a direct consequence of its hydrophilicity. The following table provides an example of how PEG surface density affects protein adsorption.

SurfacePEG Grafting Ratio (Lysine:PEG)Adsorbed Myoglobin (ng/cm²)Adsorbed Fibrinogen (ng/cm²)Reference
Bare Niobium OxideN/A~150~450[2]
PLL-g-PEG on Niobium Oxide3.5<10<10[2]
PLL-g-PEG on Niobium Oxide8.0~50~100[2]

Note: Lower grafting ratios correspond to higher PEG chain surface density.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Measurement of Water Contact Angle

This protocol describes the sessile drop method for determining the static contact angle of a water droplet on a PEGylated surface.

1.1. Materials and Equipment:

  • Contact angle goniometer with a high-resolution camera and analysis software.

  • Syringe with a flat-tipped needle for dispensing droplets.

  • High-purity water (e.g., Milli-Q).

  • PEGylated substrate and a non-PEGylated control substrate.

  • Clean, vibration-free work surface.

1.2. Procedure:

  • Ensure the substrate surface is clean, dry, and free of contaminants.

  • Place the substrate on the sample stage of the goniometer.

  • Fill the syringe with high-purity water, ensuring no air bubbles are present.

  • Carefully dispense a small droplet (typically 2-5 µL) of water onto the substrate surface.

  • Allow the droplet to equilibrate for 30-60 seconds.

  • Capture a high-resolution image of the droplet profile.

  • Use the goniometer software to measure the contact angle at the three-phase (solid-liquid-gas) interface.

  • Repeat the measurement at multiple locations on the surface to ensure reproducibility.

  • Report the average contact angle and standard deviation.

Analysis of PEGylated Proteins by Reversed-Phase HPLC (RP-HPLC)

This protocol provides a general method for the separation and analysis of PEGylated proteins from their unmodified counterparts.

2.1. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase column suitable for protein separation (e.g., C4 or C18, 300 Å pore size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • PEGylated protein sample and unmodified protein standard.

2.2. Procedure:

  • Prepare mobile phases and degas them thoroughly.

  • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) at a constant flow rate (e.g., 1 mL/min).

  • Dissolve the PEGylated protein sample and the unmodified protein standard in Mobile Phase A.

  • Inject a known amount of the sample (e.g., 10-20 µg) onto the column.

  • Run a linear gradient of Mobile Phase B to elute the proteins. A typical gradient might be from 5% to 95% B over 30 minutes.

  • Monitor the elution profile at 214 nm or 280 nm.

  • Analyze the resulting chromatogram to determine the retention times and peak areas of the unmodified protein and the PEGylated species. PEGylation generally increases the retention time on reversed-phase columns.[11]

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for characterizing the DAR of ADCs, as it can separate species with different numbers of conjugated drugs.

3.1. Materials and Equipment:

  • HPLC system with a UV detector.

  • HIC column (e.g., Butyl or Phenyl).

  • Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0.

  • ADC sample.

3.2. Procedure:

  • Prepare and degas the mobile phases.

  • Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of approximately 0.5-1.0 mL/min.[12]

  • Inject the ADC sample (typically 10-50 µg).[12]

  • Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes to elute the ADC species.[12]

  • Monitor the elution at 280 nm.

  • The unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR values (DAR 2, DAR 4, etc.) due to the increased hydrophobicity from the conjugated payload.

  • Integrate the peak areas for each species to calculate the relative abundance and the average DAR.

Visualizing Workflows and Concepts

The following diagrams, created using the DOT language, illustrate key experimental workflows and the logical relationships underlying the benefits of PEG linker hydrophilicity.

experimental_workflow_contact_angle cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Clean_Substrate Clean Substrate Dry_Substrate Dry Substrate Clean_Substrate->Dry_Substrate Place_Sample Place on Stage Dry_Substrate->Place_Sample Dispense_Droplet Dispense Water Droplet Place_Sample->Dispense_Droplet Equilibrate Equilibrate (30-60s) Dispense_Droplet->Equilibrate Capture_Image Capture Image Equilibrate->Capture_Image Measure_Angle Measure Angle with Software Capture_Image->Measure_Angle Repeat Repeat Measurements Measure_Angle->Repeat Average Calculate Average & SD Repeat->Average

Caption: Workflow for Water Contact Angle Measurement.

experimental_workflow_rphplc cluster_setup System Setup cluster_run Sample Run cluster_data Data Analysis Prepare_MP Prepare & Degas Mobile Phases Equilibrate_Col Equilibrate RP Column Prepare_MP->Equilibrate_Col Inject_Sample Inject Sample Equilibrate_Col->Inject_Sample Prepare_Sample Prepare Protein Sample Prepare_Sample->Inject_Sample Run_Gradient Run Elution Gradient Inject_Sample->Run_Gradient Detect_UV Detect at 214/280 nm Run_Gradient->Detect_UV Analyze_Chromo Analyze Chromatogram Detect_UV->Analyze_Chromo Identify_Peaks Identify Unmodified & PEGylated Peaks Analyze_Chromo->Identify_Peaks Quantify Quantify Peak Areas Identify_Peaks->Quantify

Caption: Workflow for RP-HPLC Analysis of PEGylated Proteins.

logical_relationship_peg_hydrophilicity cluster_properties Core Property cluster_mechanisms Mechanisms of Action cluster_outcomes Therapeutic & Research Outcomes PEG_Linker PEG Linker (-CH2-CH2-O-)n Hydrophilicity Inherent Hydrophilicity PEG_Linker->Hydrophilicity due to ether oxygens Hydration_Shell Forms Hydration Shell Hydrophilicity->Hydration_Shell Steric_Hindrance Increased Hydrodynamic Volume (Steric Hindrance) Hydrophilicity->Steric_Hindrance Inc_Solubility Increased Solubility Hydration_Shell->Inc_Solubility Red_Binding Reduced Non-Specific Binding Hydration_Shell->Red_Binding Inc_Stability Increased Stability Hydration_Shell->Inc_Stability Red_Clearance Reduced Renal Clearance Steric_Hindrance->Red_Clearance Red_Immunogenicity Reduced Immunogenicity Steric_Hindrance->Red_Immunogenicity

Caption: How PEG Hydrophilicity Drives Therapeutic Benefits.

Conclusion

The hydrophilicity of PEG linkers is a powerful attribute that can be leveraged to overcome numerous challenges in drug development and research. By enhancing solubility, stability, and pharmacokinetic profiles, while simultaneously reducing non-specific binding and immunogenicity, PEGylation has become an indispensable tool. A thorough understanding of the principles outlined in this guide, coupled with the application of the described quantitative and analytical methodologies, will enable researchers to rationally design and optimize PEGylated molecules for a wide range of applications, ultimately leading to more effective and safer therapeutics and diagnostics.

References

Propargyl-PEG1-SS-alcohol: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety data and handling precautions for Propargyl-PEG1-SS-alcohol, a heterobifunctional crosslinker integral to advancements in bioconjugation and the development of antibody-drug conjugates (ADCs). Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from available data on its constituent functional groups—the propargyl group and the disulfide linker—and structurally related molecules. It is imperative to note that while this document offers guidance, it is not a substitute for a formal risk assessment and the implementation of rigorous laboratory safety protocols.

Introduction

This compound is a specialized chemical reagent employed in the field of bioconjugation, particularly in the construction of ADCs.[1][2] Its unique structure, featuring a terminal propargyl group for click chemistry, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, a cleavable disulfide bond for targeted payload release, and a terminal alcohol for further functionalization, makes it a versatile tool in drug delivery research.[3][4] Understanding the safety profile and proper handling of this compound is paramount for ensuring the well-being of laboratory personnel and the integrity of experimental outcomes.

Chemical and Physical Properties

PropertyValueSource
CAS Number 1391914-41-2[4]
Molecular Formula C₇H₁₂O₂S₂[4]
Molecular Weight 192.3 g/mol [4]
Appearance Not specified (likely a liquid or solid)-
Boiling Point Not determined-
Flash Point Not determined-
Solubility Soluble in DMSOSupplier Data
Storage Store at -20°CSupplier Data

Hazard Identification and Safety Precautions

Given the lack of a specific SDS for this compound, a conservative approach to safety is warranted, drawing upon the known hazards of its primary reactive moiety, the propargyl group, as informed by the safety data for propargyl alcohol.

3.1. Hazards of the Propargyl Group

Propargyl alcohol is a flammable, toxic, and corrosive substance.[5][6] The propargyl group in this compound should be treated with similar caution.

  • Flammability: Propargyl alcohol has a flash point of 33°C, and its vapors can form explosive mixtures with air.[5] Therefore, this compound should be handled away from open flames, sparks, and other sources of ignition.[5]

  • Toxicity: Propargyl alcohol is toxic if inhaled, ingested, or absorbed through the skin.[5][6] It can cause irritation to the skin, eyes, and respiratory tract.[5] Prolonged or repeated exposure may cause damage to the liver and kidneys.[6]

  • Corrosivity: Propargyl alcohol can cause severe skin and eye burns.[5]

3.2. Hazards of the Disulfide Linker

The disulfide bond is relatively stable under normal laboratory conditions but is designed to be cleaved in a reducing environment, such as within a cell. While the disulfide linkage itself is not considered a primary hazard, its cleavage can release the conjugated payload, which may be cytotoxic.

3.3. Personal Protective Equipment (PPE)

Based on the hazards of propargyl alcohol, the following minimum PPE should be worn when handling this compound:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of inhalation, a respirator may be necessary.

Handling and Storage

  • Handling: Use only in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of any vapors or mists. Keep away from heat, sparks, and open flames.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[7] The recommended storage temperature from suppliers is -20°C.

Experimental Protocols

The following are generalized protocols for the use of propargyl-PEG linkers in bioconjugation. These should be adapted and optimized for the specific application of this compound.

5.1. General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This protocol describes the reaction of the propargyl group of this compound with an azide-containing molecule.

  • Preparation of Reagents:

    • Dissolve the azide-containing molecule and this compound in a suitable solvent (e.g., DMSO, water, or a mixture).

    • Prepare a stock solution of a copper(I) catalyst, such as copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate (B8700270), or a pre-formed copper(I) complex.

    • Prepare a stock solution of a copper ligand, such as TBTA, to stabilize the copper(I) catalyst.

  • Reaction Setup:

    • In a reaction vessel, combine the azide-containing molecule and this compound.

    • Add the copper ligand solution.

    • Add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The order of addition is crucial to ensure the reduction of Cu(II) to the active Cu(I) state.

  • Reaction Conditions:

    • The reaction is typically carried out at room temperature.

    • The reaction time can vary from a few minutes to several hours, depending on the specific reactants.

  • Purification:

    • The resulting conjugate can be purified using standard techniques such as size-exclusion chromatography, dialysis, or HPLC.

5.2. General Protocol for Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines a general workflow for creating an ADC using this compound.

  • Antibody Modification: Introduce an azide (B81097) group onto the antibody through chemical modification of amino acid side chains (e.g., lysine (B10760008) or cysteine).

  • Linker-Payload Conjugation: If the payload does not already contain a compatible functional group, it may need to be derivatized.

  • Click Reaction: React the azide-modified antibody with this compound using the CuAAC protocol described above.

  • Payload Attachment: The terminal alcohol of the now antibody-conjugated linker can be further functionalized to attach the cytotoxic payload.

  • Purification and Characterization: The final ADC must be extensively purified to remove unreacted components and characterized to determine the drug-to-antibody ratio (DAR).[8]

Visualizations

6.1. Signaling Pathway: Intracellular Cleavage of a Disulfide-Linked ADC

G Intracellular Cleavage of a Disulfide-Linked ADC cluster_extracellular Extracellular Space cluster_cell Target Cell ADC Antibody-Drug Conjugate (ADC) (Stable Disulfide Linker) Receptor Cell Surface Receptor ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Cytosol Cytosol (Reducing Environment) Lysosome->Cytosol ADC Trafficking Payload Active Cytotoxic Payload Cytosol->Payload Disulfide Cleavage (e.g., by Glutathione) Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Binding CellDeath Cell Death Target->CellDeath

Caption: Intracellular pathway of an ADC with a cleavable disulfide linker.

6.2. Experimental Workflow: Synthesis of an Antibody-Drug Conjugate

G General Workflow for ADC Synthesis cluster_synthesis Synthesis Steps cluster_purification Purification and Analysis Antibody Monoclonal Antibody AzideMod Azide Modification of Antibody Antibody->AzideMod ClickReaction Copper-Catalyzed Click Chemistry (CuAAC) AzideMod->ClickReaction PropargylLinker This compound PropargylLinker->ClickReaction AntibodyLinker Antibody-Linker Conjugate ClickReaction->AntibodyLinker PayloadAttach Payload Attachment AntibodyLinker->PayloadAttach Payload Cytotoxic Payload Payload->PayloadAttach ADC_unpurified Unpurified ADC PayloadAttach->ADC_unpurified Purification Purification (e.g., SEC, Dialysis) ADC_unpurified->Purification ADC_purified Purified ADC Purification->ADC_purified Characterization Characterization (e.g., DAR, Purity) ADC_purified->Characterization

Caption: A generalized workflow for the synthesis of an ADC.

Conclusion

This compound is a valuable research tool, but its handling requires a thorough understanding of the potential hazards associated with its reactive functional groups. This technical guide provides a starting point for developing safe laboratory practices. Researchers are strongly encouraged to consult all available safety information for related compounds, perform a comprehensive risk assessment for their specific experimental setup, and adhere to all institutional and governmental safety regulations.

References

An In-depth Technical Guide to the Solubility and Stability of Propargyl-PEG1-SS-alcohol in Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Propargyl-PEG1-SS-alcohol, a heterobifunctional linker critical in the field of bioconjugation and drug delivery. Understanding these properties is paramount for the successful design and application of antibody-drug conjugates (ADCs) and other targeted therapeutic agents.

This compound is a versatile chemical tool featuring a propargyl group for "click chemistry" reactions, a single polyethylene (B3416737) glycol (PEG) unit to enhance hydrophilicity, a cleavable disulfide bond for controlled release mechanisms, and a terminal alcohol group for further functionalization.[1][2][3][4] The strategic placement of the disulfide bond allows for selective cleavage in the reducing intracellular environment, making it an ideal component for targeted drug delivery systems.[5][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 1391914-41-2[1]
Chemical Formula C₇H₁₂O₂S₂[1]
Molecular Weight 192.3 g/mol [1]
Appearance Not specified in search results; likely a liquid or low-melting solid
Storage Store at -20°C, keep dry and avoid sunlight[]

Solubility Profile

General Solubility Characteristics:

SolventPredicted SolubilityRationale
WaterHighThe hydrophilic PEG chain and polar alcohol group contribute to good water solubility.
Aqueous Buffers (e.g., PBS, Tris, HEPES)HighExpected to be readily soluble in common physiological buffers.
Organic Solvents (e.g., DMSO, DMF)HighThe organic backbone and functional groups suggest good solubility in polar aprotic solvents.[10]

Stability Profile

The stability of this compound, particularly the integrity of the disulfide bond, is central to its function as a cleavable linker. The disulfide bond is designed to be stable under physiological conditions found in the bloodstream but susceptible to cleavage in the reducing environment within a cell.[2][11]

Stability in Different Environments:

ConditionPredicted StabilityMechanism of Degradation/Cleavage
Physiological pH (e.g., pH 7.4) in non-reducing buffers HighDisulfide bonds are generally stable at neutral pH in the absence of reducing agents.[12]
Acidic Buffers (e.g., pH 4-6) HighThe disulfide bond is expected to be stable in moderately acidic conditions.
Basic Buffers (e.g., pH > 8) Moderate to LowAt higher pH, disulfide exchange reactions can be more prevalent, potentially leading to degradation.
Presence of Reducing Agents (e.g., DTT, TCEP, Glutathione) LowThe disulfide bond is readily cleaved by reducing agents through thiol-disulfide exchange.[6][13]
Elevated Temperatures ModerateProlonged exposure to high temperatures may lead to degradation, although specific data is unavailable.
Mechanism of Disulfide Bond Cleavage

The targeted release of a payload from a conjugate of this compound is achieved through the cleavage of the disulfide bond. This is a reductive process that occurs at a significantly higher rate in the intracellular environment, where the concentration of reducing agents like glutathione (B108866) (GSH) is much higher (millimolar range) compared to the extracellular space (micromolar range).[11]

G cluster_extracellular Extracellular (Low GSH) cluster_intracellular Intracellular (High GSH) Propargyl_PEG_SS_Drug Propargyl-PEG-S-S-Drug (Stable) Propargyl_PEG_SH Propargyl-PEG-SH Propargyl_PEG_SS_Drug->Propargyl_PEG_SH 2 GSH Free_Drug HS-Drug (Released) Propargyl_PEG_SS_Drug->Free_Drug 2 GSH GSSG GSSG

Caption: Reductive cleavage of the disulfide bond in this compound conjugates.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Protocol for Determining Aqueous Solubility

This protocol outlines a method to determine the solubility of this compound in a specific buffer.

Materials:

  • This compound

  • Buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Spectrophotometer or HPLC system for quantification

Procedure:

  • Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution.

  • Serial Dilutions: Prepare a series of dilutions of the stock solution in the aqueous buffer of interest.

  • Equilibration: Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Centrifugation: Centrifuge the samples to pellet any undissolved compound.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved this compound using a validated analytical method such as UV-Vis spectrophotometry (if a chromophore is present or can be derivatized) or HPLC.

  • Determination of Solubility: The highest concentration at which the compound remains fully dissolved is determined as its solubility under the tested conditions.

Caption: Experimental workflow for determining the aqueous solubility of this compound.

Protocol for Assessing Stability in Buffers

This protocol is designed to evaluate the stability of the disulfide bond in this compound under various conditions.

Materials:

  • This compound

  • Buffers of interest (e.g., PBS pH 7.4, Acetate buffer pH 5.0)

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • Quenching agent (e.g., N-ethylmaleimide - NEM)

  • Incubator or water bath

  • HPLC or LC-MS system

Procedure:

  • Sample Preparation: Prepare solutions of this compound at a known concentration in the buffers to be tested. For reductive stability, prepare a parallel set of samples containing a reducing agent (e.g., 10 mM DTT).

  • Incubation: Incubate all samples at a controlled temperature (e.g., 37°C).

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Quenching (for reducing conditions): For samples containing a reducing agent, immediately add a quenching agent like NEM to stop the reduction reaction.

  • Analysis: Analyze the aliquots by a suitable analytical method, such as reverse-phase HPLC, to quantify the percentage of intact this compound remaining.

  • Data Analysis: Plot the percentage of the intact compound against time to determine its stability profile and calculate its half-life under each condition.

G A Prepare Solutions of Compound in Test Buffers B Add Reducing Agent (for reductive stability test) A->B C Incubate at Controlled Temperature A->C non-reducing B->C reducing D Withdraw Aliquots at Time Points C->D E Quench Reaction (if reducing agent is present) D->E F Analyze by HPLC/LC-MS E->F G Plot % Intact Compound vs. Time F->G

Caption: Experimental workflow for assessing the stability of this compound.

Conclusion

This compound is a valuable tool in bioconjugation, offering a balance of reactivity, solubility, and controlled cleavability. Its solubility is generally high in aqueous buffers and polar organic solvents, facilitating its use in a variety of reaction conditions. The stability of its disulfide bond is a key feature, providing robustness in circulation while allowing for efficient cleavage and payload release within the target cells. The experimental protocols provided in this guide offer a framework for researchers to empirically determine the precise solubility and stability parameters of this compound in their specific applications, ensuring the development of effective and reliable bioconjugates.

References

Propargyl-PEG1-SS-alcohol (CAS: 1391914-41-2): A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG1-SS-alcohol is a heterobifunctional crosslinker integral to the advancement of targeted therapeutics, particularly in the field of Antibody-Drug Conjugates (ADCs). Its unique trifunctional architecture, comprising a propargyl group for bioorthogonal conjugation, a cleavable disulfide bond for controlled payload release, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal alcohol for further functionalization, positions it as a versatile tool in the design of sophisticated bioconjugates. This technical guide provides a comprehensive overview of its chemical properties, applications, and the experimental protocols associated with its use.

Core Compound Specifications

The fundamental properties of this compound are summarized below, providing a clear reference for its use in experimental design.

PropertyValueReference(s)
CAS Number 1391914-41-2[1]
Molecular Formula C₇H₁₂O₂S₂[]
Molecular Weight 192.30 g/mol []
IUPAC Name 2-((2-(prop-2-yn-1-yloxy)ethyl)disulfanyl)ethan-1-ol
SMILES C#CCOCCSSCCO[1]
Purity Typically >95%
Appearance White to off-white solid or oil
Solubility Soluble in DMSO, DMF, and other common organic solvents.
Storage Conditions Store at -20°C for long-term stability.[]

Key Functional Moieties and Their Roles

The utility of this compound in bioconjugation stems from its distinct functional groups:

  • Propargyl Group (Terminal Alkyne): This functional group is central to the linker's ability to participate in "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage with an azide-modified molecule, offering high specificity and efficiency for bioconjugation.[1]

  • Disulfide Bond (-S-S-): The disulfide bond serves as a cleavable trigger for payload release. It remains stable in the bloodstream's oxidative environment but is readily cleaved in the reducing intracellular environment of target cells, where concentrations of glutathione (B108866) (GSH) are significantly higher.[][4] This differential stability is crucial for minimizing off-target toxicity.

  • Polyethylene Glycol (PEG1) Spacer: The single PEG unit enhances the linker's solubility and can improve the pharmacokinetic properties of the resulting conjugate.[5]

  • Terminal Alcohol (-OH): The hydroxyl group provides a versatile handle for further chemical modification, allowing for the attachment of other molecules or functional groups if required.[6]

Application in Antibody-Drug Conjugate (ADC) Synthesis

This compound is primarily employed as a linker in the construction of ADCs. The general workflow for synthesizing an ADC using this linker involves a multi-step process that leverages its key functional groups.

ADC_Synthesis_Workflow cluster_modification Component Modification cluster_conjugation Conjugation Steps cluster_purification Purification & Analysis Antibody Antibody Click_Chemistry CuAAC Click Chemistry Antibody->Click_Chemistry Alkyne-modified Ab Drug Drug Azide_Modification Azide (B81097) Modification Drug->Azide_Modification Linker_Activation Linker-Drug Conjugation Azide_Modification->Linker_Activation Propargyl_Linker This compound Propargyl_Linker->Linker_Activation Linker_Activation->Click_Chemistry Azide-Linker-Drug Purification Purification (e.g., SEC) Click_Chemistry->Purification ADC Final ADC Purification->ADC

Figure 1: Generalized workflow for ADC synthesis.

Experimental Protocols

The following are representative experimental protocols for the synthesis of an ADC using this compound. These are illustrative and may require optimization based on the specific antibody, drug, and laboratory conditions.

Synthesis of this compound (Illustrative)

While commercially available, a potential synthetic route can be envisioned based on established organic chemistry principles. This would likely involve the coupling of a propargyl-containing moiety to a disulfide-functionalized PEG-alcohol. A plausible, though not definitively published, multi-step synthesis could be:

  • Synthesis of a Disulfide-Containing Precursor: Reaction of 2-mercaptoethanol (B42355) with a suitable oxidizing agent to form the symmetrical disulfide, bis(2-hydroxyethyl) disulfide.

  • Monofunctionalization: Protection of one hydroxyl group of bis(2-hydroxyethyl) disulfide, for example, as a silyl (B83357) ether.

  • Propargylation: Williamson ether synthesis by reacting the remaining free hydroxyl group with propargyl bromide in the presence of a base (e.g., sodium hydride).

  • Deprotection: Removal of the protecting group to yield the final this compound.

Characterization at each step would be crucial, employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity.[5]

Preparation of an Azide-Modified Drug

The cytotoxic payload must be functionalized with an azide group to react with the propargyl linker. The specific method will depend on the drug's chemical structure. A common approach is the nucleophilic substitution of a leaving group (e.g., a halide or tosylate) on the drug molecule with sodium azide.

Conjugation of this compound to an Azide-Modified Drug

This step can be performed before or after conjugation to the antibody, depending on the overall strategy. Here, we describe a pre-assembly approach.

  • Reaction Setup: Dissolve the azide-modified drug and a slight molar excess of this compound in a suitable organic solvent (e.g., DMF or DMSO).

  • Click Chemistry Reaction:

  • Reaction Monitoring and Purification: Monitor the reaction progress by LC-MS. Once complete, purify the drug-linker conjugate using techniques like reversed-phase HPLC.

Antibody Modification and Conjugation

For this linker, the antibody needs to be modified to introduce a reactive group for the alcohol on the linker, or the linker's alcohol is first activated. A more common strategy for this type of linker is to first conjugate the drug to the linker, and then the linker-drug construct is attached to the antibody. The propargyl group on the linker is then used to attach to an azide-modified antibody.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for ADC Formation:

Step Procedure
1. Reagent Preparation - Prepare a stock solution of the azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).- Prepare a stock solution of the Propargyl-PEG1-SS-drug conjugate in an organic co-solvent (e.g., DMSO).- Prepare a stock solution of CuSO₄ in water.- Prepare a stock solution of a copper ligand (e.g., THPTA) in water.- Prepare a fresh stock solution of sodium ascorbate in water.[7]
2. Reaction Setup - In a reaction vessel, add the azide-modified antibody solution.- Add the Propargyl-PEG1-SS-drug conjugate solution to the antibody solution with gentle mixing. The molar ratio of linker-drug to antibody will determine the final drug-to-antibody ratio (DAR).
3. Catalysis - Premix the CuSO₄ and ligand solutions.[7]- Add the copper/ligand mixture to the antibody/linker-drug solution.- Initiate the reaction by adding the sodium ascorbate solution.[7]
4. Incubation - Incubate the reaction mixture at room temperature, protected from light, for 1-4 hours. The optimal reaction time should be determined empirically.
5. Purification - Purify the resulting ADC from unreacted reagents and byproducts using size-exclusion chromatography (SEC) or other suitable protein purification methods.[7]
6. Characterization - Characterize the purified ADC to determine the DAR, purity, and aggregation state using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and SEC.

Mechanism of Action: Intracellular Cleavage and Payload Release

The efficacy of an ADC constructed with a disulfide linker relies on the selective cleavage of this bond within the target cancer cell.

ADC_MoA cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (Stable Disulfide Linker) Receptor Target Antigen (on cell surface) ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Endosome Endosome/Lysosome Internalization->Endosome Cleavage Disulfide Cleavage (High GSH, Thioredoxin) Endosome->Cleavage Payload Active Drug Payload Cleavage->Payload Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Apoptosis Cell Death (Apoptosis) Target->Apoptosis

Figure 2: Mechanism of action of a disulfide-linked ADC.

Once the ADC binds to its target antigen on the cancer cell surface, it is internalized, typically through receptor-mediated endocytosis. Inside the cell, the disulfide bond of the linker is exposed to a highly reducing environment. The high concentration of intracellular glutathione (GSH), which is significantly greater than in the bloodstream, facilitates the reduction of the disulfide bond to two thiol groups, releasing the active drug payload.[][8] Additionally, enzymes such as thioredoxin (TRX) and glutaredoxin (GRX) can also catalytically cleave the disulfide bond.[9][10] The released cytotoxic drug can then exert its pharmacological effect, leading to cell death.

Conclusion

This compound is a valuable and versatile tool in the field of bioconjugation, particularly for the development of next-generation ADCs. Its well-defined structure, incorporating a bioorthogonal handle for click chemistry and a selectively cleavable disulfide bond, allows for the precise construction of targeted therapeutics. A thorough understanding of its properties and the experimental protocols for its use is essential for researchers and drug developers aiming to harness its potential in creating more effective and safer therapies.

References

Methodological & Application

Application Notes and Protocols for Propargyl-PEG1-SS-alcohol in Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG1-SS-alcohol is a heterobifunctional linker that is instrumental in the field of bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs).[1][2][] This linker features three key components: a propargyl group (a terminal alkyne) for highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a single polyethylene (B3416737) glycol (PEG) unit to enhance solubility and improve pharmacokinetics, and a cleavable disulfide bond that allows for controlled release of conjugated molecules in a reducing environment, such as the intracellular space of tumor cells.[][5][6] The terminal alcohol group offers a further point for derivatization.[6]

These application notes provide detailed protocols for the use of this compound in CuAAC reactions and for the subsequent cleavage of the disulfide bond.

Key Applications

  • Antibody-Drug Conjugate (ADC) Development: The primary application of this linker is in the synthesis of ADCs, where it covalently attaches a cytotoxic payload to a monoclonal antibody.[1][2] The specificity of the antibody directs the ADC to the target cancer cells, and the disulfide linker ensures that the potent drug is released predominantly inside the cells, minimizing off-target toxicity.[]

  • Targeted Drug Delivery: Beyond ADCs, this linker can be used to conjugate a variety of small molecules, peptides, or proteins to targeting ligands for delivery to specific cells or tissues.

  • Bioconjugation and Biomolecule Labeling: The alkyne group allows for the straightforward "clicking" of this linker onto azide-modified biomolecules for various applications in chemical biology and diagnostics.

Data Presentation

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Conditions

The following table summarizes typical starting conditions for the CuAAC reaction. Yields are generally high, but optimization may be required depending on the specific azide-containing molecule and the biomolecule being conjugated.[7][8][9]

ParameterRecommended ConditionNotes
Reactants This compound conjugated molecule and an azide-functionalized molecule.The molecule conjugated to the linker can be a small molecule drug or a larger biomolecule.
Molar Ratio 1:4 to 1:10 (alkyne-linker : azide-molecule)An excess of the azide-containing molecule is often used to ensure complete conjugation to the alkyne-functionalized linker.[1]
Copper(I) Source Copper(II) sulfate (B86663) (CuSO₄) with a reducing agent, or a direct Cu(I) source like copper(I) bromide (CuBr).In situ reduction of Cu(II) to Cu(I) is common for bioconjugation to avoid premature oxidation.
Reducing Agent Sodium Ascorbate (B8700270)Used to reduce Cu(II) to the active Cu(I) catalyst. A fresh solution should always be used.[1]
Ligand Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)The ligand stabilizes the Cu(I) oxidation state, prevents copper-mediated damage to biomolecules, and improves reaction kinetics.[1][7]
Solvent Aqueous buffers (e.g., PBS, pH 7.4) with a co-solvent like DMSO or DMF for hydrophobic molecules.The choice of solvent depends on the solubility of the reactants.
Temperature Room Temperature (20-25 °C)The reaction is typically efficient at room temperature.
Reaction Time 30 - 60 minutesReaction progress can be monitored by techniques like LC-MS or SDS-PAGE.[1]
Typical Yield >70%Yields can be close to quantitative with optimized conditions.[7][8]
Disulfide Bond Cleavage Conditions

The disulfide bond in the linker is stable in circulation but can be cleaved under reducing conditions.[]

ConditionReagent/EnvironmentConcentration/DetailsNotes
In Vitro Cleavage Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)5-20 mMThese are common laboratory reducing agents used to cleave disulfide bonds for analytical purposes.
Intracellular Cleavage Glutathione (B108866) (GSH)1-10 mMThe concentration of glutathione is significantly higher inside cells (mM range) compared to the bloodstream (µM range), providing a natural mechanism for selective drug release within the target cell.[] The cleavage can be further facilitated by intracellular enzymes like thioredoxin and glutaredoxin.[10]

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating an azide-modified molecule to a molecule functionalized with this compound.

Materials:

  • This compound functionalized molecule (e.g., a payload-linker conjugate)

  • Azide-functionalized molecule (e.g., a monoclonal antibody)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

  • THPTA ligand stock solution (e.g., 200 mM in water)

  • Sodium Ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Reaction Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Organic co-solvent (e.g., DMSO or DMF), if required

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Reactants:

    • Dissolve the this compound functionalized molecule in the reaction buffer. If necessary, use a minimal amount of an organic co-solvent to aid dissolution.

    • Dissolve the azide-functionalized molecule in the reaction buffer.

  • Reaction Setup:

    • In a reaction vessel, combine the this compound functionalized molecule and the azide-functionalized molecule at the desired molar ratio (e.g., 10:1 excess of the payload-linker to the antibody).

    • In a separate tube, prepare the copper(I)-ligand complex by mixing the CuSO₄ stock solution and the THPTA stock solution in a 1:2 molar ratio.[1] Allow this mixture to stand for 2-3 minutes.

  • Initiation of the Click Reaction:

    • Add the pre-formed copper(I)-ligand complex to the reaction mixture containing the alkyne and azide (B81097) components. The final concentration of the copper complex is typically 25 equivalents relative to the azide.[1]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be around 40 equivalents relative to the azide.[1]

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 30-60 minutes.[1] Protect the reaction from light, especially if any of the components are light-sensitive.

  • Purification:

    • Upon completion, purify the conjugate to remove unreacted starting materials, copper catalyst, and other reagents. Size-exclusion chromatography is a common method for purifying antibody conjugates.[1]

  • Analysis:

    • Analyze the purified conjugate to determine the conjugation efficiency and drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE.

Protocol 2: In Vitro Disulfide Bond Cleavage Assay

This protocol can be used to verify the cleavability of the disulfide linker.

Materials:

  • Purified conjugate containing the this compound linker

  • Dithiothreitol (DTT) stock solution (e.g., 1 M in water)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Analytical system (e.g., HPLC, LC-MS, SDS-PAGE)

Procedure:

  • Sample Preparation:

    • Dissolve the purified conjugate in the reaction buffer to a known concentration.

  • Cleavage Reaction:

    • Add DTT to the conjugate solution to a final concentration of 10 mM.

    • Incubate the reaction at 37°C for 1-2 hours.

  • Analysis:

    • Analyze the reaction mixture using an appropriate analytical technique to detect the cleaved components. For example, if a small molecule was conjugated to a protein, HPLC or LC-MS can be used to detect the released small molecule. For protein-protein conjugations, SDS-PAGE under reducing conditions will show the separation of the protein chains.

Visualizations

G cluster_prep Preparation cluster_reaction Click Reaction cluster_analysis Purification & Analysis prep_alkyne This compound -functionalized Molecule mix Combine Reactants & Reagents prep_alkyne->mix prep_azide Azide-functionalized Biomolecule prep_azide->mix prep_reagents Prepare Cu(I)-Ligand Complex & Ascorbate prep_reagents->mix incubate Incubate at RT (30-60 min) mix->incubate purify Purify Conjugate (e.g., SEC) incubate->purify analyze Analyze Conjugate (e.g., MS, SDS-PAGE) purify->analyze

Caption: Experimental workflow for CuAAC bioconjugation.

G cluster_cell Target Cell binding 1. ADC binds to cell surface antigen endocytosis 2. Receptor-mediated endocytosis binding->endocytosis endosome 3. Trafficking to endosome/lysosome endocytosis->endosome cleavage 4. Disulfide cleavage by intracellular glutathione (GSH) endosome->cleavage release 5. Payload is released cleavage->release action 6. Payload induces cell death release->action extracellular Extracellular ADC extracellular->binding

Caption: ADC mechanism of action and payload release pathway.

References

Application of Propargyl-PEG1-SS-alcohol in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Propargyl-PEG1-SS-alcohol is a heterobifunctional linker designed for the development of cleavable antibody-drug conjugates (ADCs). This linker incorporates three key functionalities: a propargyl group for bioorthogonal conjugation, a single polyethylene (B3416737) glycol (PEG) unit to enhance hydrophilicity, and a disulfide bond that serves as a bioreducible cleavage site. The terminal alcohol group offers a handle for further chemical modification or attachment of a cytotoxic payload.

The strategic combination of these features makes this compound a valuable tool in ADC design, enabling the stable linkage of a potent drug to a monoclonal antibody (mAb) in systemic circulation, followed by selective payload release within the reducing environment of tumor cells.[]

Key Features and Advantages
  • Site-Specific Conjugation: The terminal propargyl group facilitates covalent attachment to an azide-modified antibody or payload via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.[2][3] This allows for precise control over the drug-to-antibody ratio (DAR), leading to a more homogeneous ADC product with predictable properties.[3]

  • Enhanced Solubility and Pharmacokinetics: The inclusion of a hydrophilic PEG spacer can help to mitigate the aggregation often associated with hydrophobic payloads and improve the overall solubility of the ADC.[][5] This can lead to improved pharmacokinetic (PK) properties, including a longer circulation half-life.[6]

  • Tumor-Specific Payload Release: The disulfide bond is relatively stable in the bloodstream but is susceptible to cleavage by reducing agents such as glutathione (B108866) (GSH), which is present at significantly higher concentrations within the cytoplasm of tumor cells compared to the extracellular environment.[][] This differential stability ensures that the cytotoxic payload is preferentially released at the target site, minimizing off-target toxicity.[]

  • Versatile Payload Attachment: The terminal alcohol can be activated or modified to conjugate a wide variety of cytotoxic payloads, offering flexibility in the design of the ADC.

Mechanism of Action

An ADC constructed using the this compound linker operates through a multi-step process. First, the ADC circulates in the bloodstream and the monoclonal antibody component specifically binds to a target antigen on the surface of a cancer cell. Upon binding, the ADC-antigen complex is internalized by the cell, often via endocytosis. Inside the cell, the higher concentration of reducing agents, such as glutathione, cleaves the disulfide bond within the linker. This cleavage releases the cytotoxic payload, which can then exert its cell-killing effect.

Quantitative Data Summary

The following tables present representative data for ADCs developed with cleavable disulfide and PEG-containing linkers. These values are illustrative and will vary depending on the specific antibody, payload, and cancer cell line used.

Table 1: Representative Pharmacokinetic Parameters of ADCs with PEG Linkers

ADC ConstructLinker TypePEG LengthHalf-life (t½) in vivoReference
Miniaturized ADCNo PEG-~0.3 hours[6]
Miniaturized ADCPEGylated4 kDa~0.8 hours (2.5-fold increase)[6]
Miniaturized ADCPEGylated10 kDa~3.6 hours (11.2-fold increase)[6]

Table 2: Representative In Vitro Cytotoxicity of ADCs with PEG Linkers

Cell LineADC ConstructLinker TypePEG LengthIC50 (nM)Reference
HER2-positiveMiniaturized ADCNo PEG-1.2[6]
HER2-positiveMiniaturized ADCPEGylated4 kDa5.4 (4.5-fold decrease)[6]
HER2-positiveMiniaturized ADCPEGylated10 kDa26.4 (22-fold decrease)[6]

Table 3: Representative Drug-to-Antibody Ratio (DAR) Characterization

ADC ConstructConjugation MethodAnalytical TechniqueAverage DARReference
Trastuzumab-DM1Lysine conjugationLC-MS3.5[8]
Site-specific ADCCysteine engineeringHIC-UV/Vis2.0[9]
Site-specific ADCClick ChemistryRPLC-MS4.0[10]

Experimental Protocols

Protocol 1: ADC Synthesis via Click Chemistry

This protocol outlines the general steps for conjugating a payload functionalized with this compound to an azide-modified monoclonal antibody.

1. Materials and Reagents:

  • Azide-modified monoclonal antibody (mAb-N3)

  • This compound-Payload conjugate

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Size-exclusion chromatography (SEC) column

2. Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the this compound-Payload in DMSO.

    • Prepare stock solutions of CuSO4 and THPTA in ultrapure water.

    • Freshly prepare a stock solution of sodium ascorbate in ultrapure water.

  • Catalyst Premix:

    • Mix the CuSO4 and THPTA solutions in a 1:5 molar ratio and allow to stand at room temperature for 5 minutes to form the copper(I)-ligand complex.

  • Conjugation Reaction:

    • In a suitable reaction vessel, dissolve the azide-modified antibody in PBS.

    • Add the this compound-Payload solution to the antibody solution. A molar excess of the payload-linker is typically used.

    • Initiate the click reaction by adding the pre-mixed copper(I)-THPTA catalyst, followed by the freshly prepared sodium ascorbate solution.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation, protected from light.

  • Purification:

    • Purify the resulting ADC from unreacted payload-linker and catalyst components using size-exclusion chromatography (SEC).

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

This protocol describes the determination of the average DAR using Hydrophobic Interaction Chromatography (HIC).

1. Materials and Reagents:

  • Purified ADC

  • HIC column

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate in 25 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)

  • HPLC system with a UV detector

2. Procedure:

  • Sample Preparation:

    • Dilute the purified ADC to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • HIC Analysis:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample onto the column.

    • Elute the different ADC species using a gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B).

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to the different drug-loaded antibody species (DAR 0, 2, 4, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of Species * DAR of Species) / Σ(% Peak Area of all Species)

Protocol 3: In Vitro Cytotoxicity Assay

This protocol outlines a method to assess the in vitro potency of the ADC on target and non-target cell lines.

1. Materials and Reagents:

  • Target antigen-positive cancer cell line

  • Target antigen-negative control cell line

  • Cell culture medium and supplements

  • ADC and unconjugated payload

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

2. Procedure:

  • Cell Seeding:

    • Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and the free payload in cell culture medium.

    • Treat the cells with the diluted compounds and incubate for 72-96 hours.

  • Cell Viability Measurement:

    • After the incubation period, measure cell viability according to the manufacturer's protocol for the chosen reagent.

  • Data Analysis:

    • Plot the cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration that inhibits cell growth by 50%) for the ADC and the free payload on both cell lines using a non-linear regression analysis.

Visualizations

ADC_Mechanism_of_Action cluster_bloodstream Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular ADC ADC (Stable) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Targeting & Binding Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Disulfide Cleavage (High GSH) Apoptosis Cell Death Payload->Apoptosis 5. Cytotoxicity

Caption: ADC Mechanism of Action Workflow.

ADC_Synthesis_Workflow mAb Azide-Modified Antibody (mAb-N3) ClickReaction CuAAC Click Chemistry (CuSO4, THPTA, Na-Ascorbate) mAb->ClickReaction LinkerPayload This compound -Payload LinkerPayload->ClickReaction CrudeADC Crude ADC Mixture ClickReaction->CrudeADC Purification Purification (Size-Exclusion Chromatography) CrudeADC->Purification PureADC Purified ADC Purification->PureADC Characterization Characterization (DAR, Purity, etc.) PureADC->Characterization FinalProduct Final ADC Product Characterization->FinalProduct

Caption: ADC Synthesis and Characterization Workflow.

References

Surface Modification with Propargyl-PEG1-SS-alcohol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the surface modification of substrates using Propargyl-PEG1-SS-alcohol. This heterobifunctional linker is a versatile tool for creating biocompatible and functionalized surfaces for a wide range of applications, including drug delivery, proteomics, and biosensor development. The protocols outlined below cover the immobilization of the linker onto a gold substrate via a thiol-disulfide exchange and the subsequent attachment of a molecule of interest through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient click chemistry reaction.

Introduction

This compound is a chemical linker designed for bioconjugation and surface modification.[1][2] It possesses three key functional groups:

  • A disulfide bond (-S-S-): This group allows for the immobilization of the linker onto gold surfaces or other thiol-reactive substrates through a thiol-disulfide exchange reaction.[2][3] This bond is also cleavable under reducing conditions, which can be advantageous for certain applications like drug delivery.[3][4]

  • A propargyl group (-C≡CH): This terminal alkyne is a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2][4] This reaction enables the covalent attachment of azide-containing molecules with high specificity and efficiency under mild conditions.[5][6]

  • A hydroxyl group (-OH): This group can be used for further derivatization or to modify the hydrophilicity of the surface.[2][7]

The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and biocompatibility of the linker and the modified surface, reducing non-specific protein adsorption.[8]

This guide will detail a two-step process for surface modification:

  • Immobilization: Formation of a self-assembled monolayer (SAM) of this compound on a gold surface.

  • Functionalization: Attachment of an azide-modified molecule to the immobilized linker via CuAAC.

Experimental Protocols

Materials and Reagents
  • This compound (CAS: 1391914-41-2)

  • Gold-coated substrates (e.g., QCM-D sensors, SPR chips, glass slides)

  • Ethanol (B145695) (absolute, anhydrous)

  • Ultrapure water (18.2 MΩ·cm)

  • Ammonia solution (25%)

  • Hydrogen peroxide (30%)

  • Nitrogen gas (high purity)

  • Azide-functionalized molecule of interest (e.g., peptide, protein, small molecule)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

Step 1: Immobilization of this compound on a Gold Surface

This protocol describes the formation of a self-assembled monolayer (SAM) on a gold substrate.

Workflow for Immobilization:

G cluster_prep Substrate Preparation cluster_sam SAM Formation Clean Clean Gold Substrate (Piranha or Ammonia/Peroxide) Rinse_H2O Rinse with Ultrapure Water Clean->Rinse_H2O Dry_N2 Dry with Nitrogen Gas Rinse_H2O->Dry_N2 Prepare_Sol Prepare Linker Solution (0.1 - 1 mM in Ethanol) Dry_N2->Prepare_Sol Immerse Immerse Substrate (12-24 hours) Prepare_Sol->Immerse Rinse_EtOH Rinse with Ethanol Immerse->Rinse_EtOH Dry_N2_2 Dry with Nitrogen Gas Rinse_EtOH->Dry_N2_2

Figure 1: Workflow for immobilizing this compound.

Procedure:

  • Substrate Cleaning:

    • Clean the gold-coated substrates by immersing them in a freshly prepared washing solution (5:1:1 ratio of ultrapure water, 25% ammonia, and 30% hydrogen peroxide) and heating at 80°C for 10 minutes.[9]

    • Safety Note: Piranha solution (3:1 H₂SO₄:H₂O₂) is also effective but extremely corrosive and must be handled with extreme caution.

    • Rinse the substrates thoroughly with ultrapure water.[9]

    • Dry the substrates under a stream of high-purity nitrogen gas.[9]

  • SAM Formation:

    • Prepare a 0.1 to 1 mM solution of this compound in absolute ethanol.

    • Immerse the cleaned and dried gold substrates in the linker solution.

    • Incubate for 12-24 hours at room temperature in a sealed container to prevent evaporation and contamination.[9]

    • After incubation, remove the substrates from the solution and rinse thoroughly with absolute ethanol to remove any non-covalently bound molecules.[9]

    • Dry the substrates again under a stream of nitrogen gas. The surface is now functionalized with propargyl groups.

Step 2: Functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "clicking" of an azide-containing molecule to the propargyl-functionalized surface.

Workflow for CuAAC Functionalization:

G cluster_reagents Reagent Preparation cluster_reaction Click Reaction cluster_cleanup Post-Reaction Cleanup Azide_Sol Prepare Azide Molecule Solution Mix_Reagents Combine Reagents to form Reaction Mixture Azide_Sol->Mix_Reagents Cu_Ligand Prepare CuSO4/THPTA Premix Cu_Ligand->Mix_Reagents Ascorbate_Sol Prepare fresh Sodium Ascorbate Solution Ascorbate_Sol->Mix_Reagents Apply_Surface Apply Mixture to Propargyl-Functionalized Surface Mix_Reagents->Apply_Surface Incubate Incubate (1-2 hours, Room Temp) Apply_Surface->Incubate Rinse_Buffer Rinse with Reaction Buffer Incubate->Rinse_Buffer Rinse_H2O Rinse with Ultrapure Water Rinse_Buffer->Rinse_H2O Dry_N2 Dry with Nitrogen Gas Rinse_H2O->Dry_N2

Figure 2: Workflow for CuAAC functionalization of the surface.

Procedure:

  • Prepare Stock Solutions:

    • Azide-Molecule: Dissolve the azide-functionalized molecule of interest in a suitable solvent (e.g., DMSO or water) to a stock concentration of 10 mM.

    • CuSO₄: Prepare a 100 mM stock solution in ultrapure water.[10]

    • THPTA: Prepare a 200 mM stock solution in ultrapure water.[10]

    • Sodium Ascorbate: Prepare a 100 mM stock solution in ultrapure water. This solution must be prepared fresh before each use. [10]

  • Prepare the Click Reaction Mixture:

    • In a microcentrifuge tube, combine the reagents in the following order to create the final reaction mixture. The volumes can be scaled as needed.

      • PBS buffer (pH 7.4)

      • Azide-molecule stock solution (to a final concentration of 0.1 - 1 mM)

      • CuSO₄ and THPTA stock solutions in a 1:2 molar ratio (e.g., for a final concentration of 1 mM CuSO₄, add 2 mM THPTA).[10] Mix and let it stand for a few minutes.

      • Add the sodium ascorbate stock solution to a final concentration of 5 mM to initiate the reaction by reducing Cu(II) to Cu(I).[11]

  • Perform the Click Reaction on the Surface:

    • Place the propargyl-functionalized substrate in a suitable container (e.g., a petri dish).

    • Cover the surface with the freshly prepared click reaction mixture.

    • Incubate for 1-2 hours at room temperature in a dark, humid chamber to prevent evaporation.[12]

  • Washing:

    • After incubation, remove the reaction mixture.

    • Wash the substrate thoroughly with PBS buffer and then with ultrapure water to remove any non-covalently bound molecules and reaction components.[12]

    • Dry the functionalized surface under a stream of nitrogen gas.

Data Presentation: Typical Experimental Parameters

The following tables summarize typical quantitative data for the key experimental steps.

Table 1: SAM Formation Parameters

ParameterValueSubstrate ExampleReference
Substrate Cleaning5:1:1 H₂O:NH₃:H₂O₂ for 10 min at 80°CGold-coated QCM-D sensor[9]
Linker Solution0.1 - 1.0 mM this compound in EthanolGold-coated SPR chip[9]
Immersion Time12 - 24 hoursGold-coated glass slide[9]
Rinsing SolventAbsolute EthanolN/A[9]

Table 2: CuAAC Reaction Parameters

ParameterFinal ConcentrationExample Volume for 1 mL ReactionReference
Azide-Molecule0.1 - 1.0 mM10 - 100 µL of 10 mM stock[11]
CuSO₄0.1 - 1.0 mM1 - 10 µL of 100 mM stock[10]
THPTA Ligand0.2 - 2.0 mM1 - 10 µL of 200 mM stock[10]
Sodium Ascorbate5 mM50 µL of 100 mM stock[11]
Incubation Time1 - 2 hoursN/A[12]
TemperatureRoom TemperatureN/A[12]

Surface Characterization

It is crucial to characterize the surface at each step of the modification process to ensure successful immobilization and functionalization.

Logical Flow of Surface Characterization:

G cluster_steps Modification Steps cluster_analysis Analysis Techniques Bare_Gold Bare Gold Surface SAM_Formation This compound SAM Bare_Gold->SAM_Formation XPS XPS Bare_Gold->XPS Contact_Angle Contact Angle Bare_Gold->Contact_Angle CuAAC Functionalized Surface SAM_Formation->CuAAC SAM_Formation->XPS SAM_Formation->Contact_Angle QCM_D QCM-D / SPR SAM_Formation->QCM_D CuAAC->XPS CuAAC->Contact_Angle CuAAC->QCM_D AFM AFM CuAAC->AFM

Figure 3: Logical flow for surface characterization at each modification step.

Table 3: Surface Characterization Techniques and Expected Results

TechniquePurposeBare GoldAfter SAM FormationAfter CuAAC
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical statesAu, C, O peaksIncreased C, O, and S peaks.[1][13] Appearance of S 2p peak at ~162 eV indicating Au-S bond.[5]Appearance of N 1s peak from the triazole ring and the attached molecule.[1][13]
Contact Angle Goniometry Surface hydrophobicity/hydrophilicityHydrophilic (after cleaning)Increased hydrophobicity due to the propargyl group, or remain hydrophilic due to PEG.Change in contact angle depending on the hydrophobicity of the attached molecule.
Quartz Crystal Microbalance with Dissipation (QCM-D) Mass adsorption and viscoelastic propertiesStable baselineDecrease in frequency and increase in dissipation upon SAM formation, indicating mass adsorption.[14][15]Further decrease in frequency and change in dissipation upon binding of the azide-molecule, confirming successful click reaction.[14][15]
Surface Plasmon Resonance (SPR) Real-time binding kinetics and mass changeStable baselineIncrease in response units (RU) upon SAM formation.Further increase in RU upon binding of the azide-molecule.[16]
Atomic Force Microscopy (AFM) Surface topography and roughnessAtomically smooth terracesIncreased surface roughness and evidence of a uniform monolayer.Further changes in topography depending on the size and distribution of the attached molecule.

By following these detailed protocols and utilizing the appropriate characterization techniques, researchers can successfully modify surfaces with this compound for a variety of advanced applications.

References

Application Notes and Protocols for Propargyl-PEG1-SS-alcohol in Functionalized Polymer Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Propargyl-PEG1-SS-alcohol in the creation of functionalized polymer systems. This versatile heterobifunctional linker is a key component in the development of stimuli-responsive materials for applications such as drug delivery, diagnostics, and tissue engineering.

This compound incorporates three key functional elements: a propargyl group for efficient "click" chemistry conjugation, a cleavable disulfide bond that enables triggered release in a reductive environment, and a hydrophilic PEG spacer to enhance biocompatibility. The terminal alcohol group offers a further site for derivatization.

Core Applications

The unique structure of this compound makes it ideal for:

  • Synthesis of Stimuli-Responsive Block Copolymers: Creation of polymers that can self-assemble into nanostructures like micelles and release a payload in response to a biological trigger.

  • Surface Functionalization of Biomaterials: Modification of material surfaces to control their interaction with biological systems, such as promoting or preventing cell adhesion.[1]

  • Development of Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy, where the disulfide bond facilitates drug release within the target cell.[2]

Key Experimental Protocols

Protocol 1: Synthesis of a Stimuli-Responsive Diblock Copolymer via "Click" Chemistry

This protocol describes the synthesis of a diblock copolymer where this compound is "clicked" onto an azide-functionalized polymer block. This method is a cornerstone for creating complex and functional polymer architectures.[1]

Materials:

  • Azide-terminated polymer (e.g., poly(lactic-co-glycolic acid)-azide, PLGA-N3)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • N,N-Dimethylformamide (DMF)

  • Dialysis tubing (MWCO appropriate for the polymer)

  • Deionized water

Procedure:

  • Dissolve the azide-terminated polymer and a molar excess of this compound in DMF in a round-bottom flask.

  • In a separate vial, prepare fresh solutions of CuSO4 and sodium ascorbate in deionized water.

  • Add the CuSO4 solution to the reaction mixture, followed by the sodium ascorbate solution to initiate the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

  • Allow the reaction to proceed at room temperature with stirring for 24 hours.

  • To purify the resulting diblock copolymer, dialyze the reaction mixture against deionized water for 48 hours, with frequent water changes, to remove unreacted starting materials and the copper catalyst.

  • Lyophilize the purified polymer solution to obtain the solid diblock copolymer.

  • Characterize the final product using techniques such as 1H NMR and FTIR to confirm the successful conjugation.

Experimental Workflow for Diblock Copolymer Synthesis

G cluster_0 Reaction Setup cluster_1 Click Reaction cluster_2 Purification and Characterization a Dissolve PLGA-N3 and this compound in DMF c Add CuSO4 and Sodium Ascorbate to initiate CuAAC a->c b Prepare fresh CuSO4 and Sodium Ascorbate solutions b->c d Stir at room temperature for 24 hours c->d e Dialyze against deionized water for 48 hours d->e f Lyophilize to obtain solid polymer e->f g Characterize via 1H NMR and FTIR f->g G cluster_0 Extracellular Environment (Low GSH) cluster_1 Intracellular Environment (High GSH) cluster_2 Drug Release a Drug-loaded micelle with intact disulfide bond b Glutathione (GSH) reduces the disulfide bond a->b c Disulfide bond cleavage b->c d Micelle destabilization c->d e Release of encapsulated drug d->e

References

Application Notes and Protocols for Bioconjugation using Propargyl-PEG1-SS-alcohol Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Propargyl-PEG1-SS-alcohol is a heterobifunctional, cleavable linker designed for advanced bioconjugation applications, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs).[1][2][3][] This linker possesses three key chemical motifs that impart unique functionalities:

  • Propargyl Group: A terminal alkyne that serves as a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[2][5][6] This allows for the precise covalent attachment of the linker to molecules containing an azide (B81097) group, such as modified antibodies or other proteins.[7]

  • Disulfide Bond (-SS-): A bioreducible linkage that is stable in the bloodstream but is readily cleaved in the reducing intracellular environment where concentrations of glutathione (B108866) (GSH) are significantly higher.[8][] This feature enables the controlled release of a conjugated payload within target cells, minimizing off-target toxicity.[8][]

  • Terminal Alcohol (-OH): A primary alcohol that can be activated for the covalent attachment of a variety of payloads, such as cytotoxic drugs, fluorescent dyes, or other small molecules.[6][10] This versatility allows for the conjugation of a wide range of molecules to the linker.

  • PEG1 Spacer: A single polyethylene (B3416737) glycol unit enhances the aqueous solubility of the linker and the resulting conjugate, which is particularly beneficial when working with hydrophobic payloads.[8][]

These features make the this compound linker a valuable tool for creating precisely engineered bioconjugates with controlled release properties, a critical aspect in the design of effective and safe targeted therapies.[12][13]

Key Applications

  • Antibody-Drug Conjugates (ADCs): The primary application is in the construction of ADCs for targeted cancer therapy.[1][2][] The linker connects a potent cytotoxic drug to a tumor-targeting monoclonal antibody. Upon internalization into a cancer cell, the disulfide bond is cleaved, releasing the drug and inducing cell death.

  • Targeted Drug Delivery: Conjugation of drugs to other targeting ligands (e.g., peptides, aptamers) for delivery to specific tissues or cells.

  • Fluorescent Labeling: Attachment of fluorescent probes to biomolecules for imaging and tracking studies.

  • Protein Modification: Site-specific modification of proteins to introduce new functionalities.

Experimental Protocols

Protocol 1: Activation of the Terminal Alcohol and Payload Conjugation

This protocol describes the activation of the terminal alcohol of the this compound linker and subsequent conjugation to a payload containing a nucleophilic group (e.g., an amine or hydroxyl). A common method for alcohol activation is conversion to a para-nitrophenyl (B135317) (pNP) carbonate.

Materials:

  • This compound

  • Di(p-nitrophenyl) carbonate (p-NPC)

  • Pyridine (B92270) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

  • Payload with a nucleophilic group (e.g., amine-containing drug)

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

  • Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for reaction monitoring

Procedure:

  • Activation of the Linker: a. Dissolve this compound (1 equivalent) in anhydrous DCM or ACN under an inert atmosphere (Nitrogen or Argon). b. Add p-NPC (1.5 equivalents) and pyridine or DIPEA (2 equivalents) to the solution. c. Stir the reaction at room temperature for 2-4 hours. d. Monitor the reaction progress by TLC or HPLC. The formation of the activated pNP carbonate linker will show a new spot/peak with a different retention time. e. Upon completion, the solvent can be removed under reduced pressure. The crude activated linker can be purified by column chromatography or used directly in the next step if sufficiently pure.

  • Conjugation to the Payload: a. Dissolve the activated Propargyl-PEG1-SS-pNP carbonate linker (1 equivalent) in a suitable anhydrous solvent (e.g., DMF or DMSO). b. In a separate vial, dissolve the amine-containing payload (1.2 equivalents) in the same solvent. c. Add the payload solution to the activated linker solution. d. Add a non-nucleophilic base such as DIPEA (2-3 equivalents) to the reaction mixture. e. Stir the reaction at room temperature for 12-24 hours. f. Monitor the reaction by TLC or HPLC until the starting materials are consumed. g. Purify the resulting Propargyl-PEG1-SS-Payload conjugate by preparative HPLC. h. Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Antibody Conjugation

This protocol details the "click chemistry" reaction to conjugate the alkyne-functionalized payload (from Protocol 1) to an azide-modified antibody.

Materials:

  • Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Propargyl-PEG1-SS-Payload (from Protocol 1) dissolved in a compatible solvent (e.g., DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water)

  • Sodium ascorbate (B8700270) solution (freshly prepared, e.g., 100 mM in water)

  • Reaction tubes

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Preparation of Reagents: a. Prepare stock solutions of CuSO₄, THPTA, and sodium ascorbate. Ensure the sodium ascorbate solution is freshly made. b. Prepare a stock solution of the Propargyl-PEG1-SS-Payload in DMSO.

  • Conjugation Reaction: a. In a reaction tube, add the azide-modified antibody to the desired final concentration in the reaction buffer. b. Add the Propargyl-PEG1-SS-Payload solution to the antibody solution. A molar excess of the payload-linker (e.g., 5-10 equivalents per azide site) is typically used. c. In a separate tube, prepare the copper catalyst premix. Add the CuSO₄ solution and the THPTA ligand solution in a 1:2 molar ratio. Let it stand for a few minutes to form the complex. d. Add the copper catalyst premix to the antibody-payload mixture. A final copper concentration of 0.5-1 mM is common. e. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM. f. Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed at 4°C for longer incubation times if the antibody is sensitive to room temperature.

  • Purification of the ADC: a. After the incubation, purify the resulting ADC from excess payload-linker and reaction reagents using a desalting column or SEC. b. The buffer should be exchanged to a suitable storage buffer for the antibody (e.g., PBS). c. Concentrate the final ADC product using an appropriate centrifugal filter device.

Protocol 3: Characterization of the Antibody-Drug Conjugate (ADC)

1. Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy

This method provides an average DAR for the ADC population.

  • Principle: The concentrations of the antibody and the conjugated drug are determined by measuring the absorbance at two different wavelengths, typically 280 nm (for the antibody) and a wavelength where the drug has maximum absorbance.

  • Procedure:

    • Determine the molar extinction coefficients of the unconjugated antibody and the free drug at both wavelengths.

    • Measure the absorbance of the ADC solution at both wavelengths.

    • Calculate the concentrations of the antibody and the drug using the Beer-Lambert law and solving a set of simultaneous equations.

    • The DAR is the molar ratio of the drug to the antibody.

2. Determination of DAR and Distribution by Hydrophobic Interaction Chromatography (HIC)

This method separates ADC species with different numbers of conjugated drugs, providing both the average DAR and the distribution of drug-loaded species.

  • Principle: The conjugation of a hydrophobic drug to an antibody increases its overall hydrophobicity. HIC separates proteins based on their surface hydrophobicity. ADCs with higher DARs will be more hydrophobic and will elute later from the HIC column.

  • Procedure:

    • Use a HIC column (e.g., Butyl-NPR).

    • Use a mobile phase gradient from high salt (e.g., sodium phosphate (B84403) with ammonium (B1175870) sulfate) to low salt.

    • Inject the ADC sample and monitor the elution profile at 280 nm.

    • Peaks corresponding to the unconjugated antibody and ADCs with different DARs (DAR2, DAR4, etc.) will be resolved.

    • The average DAR is calculated from the weighted average of the peak areas.

Protocol 4: In Vitro Disulfide Cleavage Assay

This assay confirms the release of the payload from the ADC in a reducing environment.

Materials:

  • Purified ADC

  • Glutathione (GSH) or Dithiothreitol (DTT)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • HPLC system with a reverse-phase column

Procedure:

  • Incubate the ADC at a known concentration in the reaction buffer.

  • Add a reducing agent (e.g., 5 mM GSH or 1 mM DTT) to initiate the cleavage.

  • Take aliquots of the reaction mixture at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Stop the reaction in the aliquots (e.g., by adding a quenching agent like N-ethylmaleimide if DTT is used, or by immediate analysis).

  • Analyze the aliquots by reverse-phase HPLC to separate and quantify the released payload from the ADC.

  • Plot the concentration of the released payload over time to determine the cleavage kinetics.

Data Presentation

Table 1: Representative Quantitative Data for ADC Synthesis and Characterization

ParameterMethodTypical Result
Payload Conjugation Efficiency HPLC> 90%
CuAAC Reaction Efficiency HIC-HPLC> 95%
Average Drug-to-Antibody Ratio (DAR) UV/Vis Spectroscopy3.5 - 4.0
DAR Distribution HIC-HPLCDAR0: < 5%DAR2: ~20%DAR4: ~75%
ADC Purity SEC-HPLC> 98%
Payload Release (t1/2 in 5 mM GSH) RP-HPLC2 - 4 hours
ADC Stability in Plasma (24h) HIC-HPLC> 95% intact ADC

Visualizations

G cluster_0 Step 1: Linker Activation and Payload Conjugation Linker This compound pNPC p-NPC, DIPEA Linker->pNPC ActivatedLinker Activated Linker (pNP carbonate) pNPC->ActivatedLinker Payload Amine-Payload ActivatedLinker->Payload FinalLinkerPayload Propargyl-PEG1-SS-Payload Payload->FinalLinkerPayload

Caption: Workflow for linker activation and payload attachment.

G cluster_1 Step 2: Antibody-Drug Conjugate (ADC) Synthesis via CuAAC Antibody Azide-Modified Antibody Catalyst CuSO4, THPTA, Sodium Ascorbate Antibody->Catalyst LinkerPayload Propargyl-PEG1-SS-Payload LinkerPayload->Catalyst ADC Antibody-Drug Conjugate (ADC) Catalyst->ADC Purification Purification (SEC) ADC->Purification FinalADC Final ADC Product Purification->FinalADC

Caption: Experimental workflow for ADC synthesis using CuAAC.

G cluster_2 Mechanism of Action: ADC Internalization and Payload Release ADC ADC Receptor Tumor Cell Receptor ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Disulfide Cleavage (High GSH) Lysosome->Cleavage Payload Released Payload Cleavage->Payload Apoptosis Cell Death (Apoptosis) Payload->Apoptosis

Caption: Signaling pathway of ADC action and payload release.

References

Application Notes and Protocols for Propargyl-PEG1-SS-alcohol in Proteomics for Protein Enrichment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG1-SS-alcohol is a versatile heterobifunctional linker designed for the enrichment of target proteins in complex biological samples for subsequent proteomic analysis. This reagent is particularly valuable in chemical proteomics and activity-based protein profiling (ABPP) for the identification of small molecule-protein interactions, the characterization of enzyme families, and the discovery of drug targets.

The structure of this compound incorporates three key functional elements:

  • A Propargyl Group: This terminal alkyne serves as a bioorthogonal handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This allows for the highly efficient and specific attachment of a reporter tag, such as biotin-azide, for affinity purification.

  • A Cleavable Disulfide Bond: The disulfide (-S-S-) linkage provides a convenient mechanism for releasing the enriched proteins from the affinity matrix. This bond can be readily cleaved under mild reducing conditions, for example, by using dithiothreitol (B142953) (DTT), which is compatible with downstream mass spectrometry analysis.

  • A Primary Alcohol: The hydroxyl (-OH) group offers a point for further chemical modification. It can be derivatized to create a reactive group tailored to target a specific class of enzymes or proteins, transforming the linker into a customized chemical probe.

These features make this compound an ideal scaffold for constructing advanced, cleavable ABPP probes, enabling the selective enrichment and identification of protein targets from complex proteomes.

Principle of the Method

The use of this compound for protein enrichment follows a multi-step workflow. First, the alcohol group of the linker is typically modified to create a reactive probe that will covalently label a protein of interest within a complex biological sample (e.g., cell lysate). This labeling step introduces the propargyl group onto the target protein.

Following labeling, a reporter molecule containing an azide (B81097) group (e.g., Azido-Biotin) is attached to the propargyl-tagged protein via CuAAC click chemistry. The now biotinylated proteins can be selectively captured and enriched from the complex mixture using streptavidin-coated affinity media, such as magnetic beads or agarose (B213101) resin. Unbound proteins are washed away.

Finally, the enriched proteins are eluted from the affinity media by cleaving the disulfide bond within the linker using a reducing agent like DTT. The released proteins are then ready for downstream proteomic analysis, such as digestion into peptides and identification by liquid chromatography-mass spectrometry (LC-MS/MS).

Experimental Protocols

The following protocols provide a general framework for the use of this compound in a typical chemical proteomics workflow for protein enrichment. Optimization of specific conditions, such as probe concentration and incubation times, may be necessary for different biological systems and protein targets.

Protocol 1: Synthesis of a Customized Activity-Based Probe (General Guidance)

The hydroxyl group of this compound can be functionalized to create a reactive group targeting a specific enzyme class. For example, it can be converted into an electrophilic "warhead" that covalently modifies the active site of an enzyme. The synthesis of such probes is highly specific to the target of interest and requires expertise in organic chemistry. A generalized workflow is described below.

  • Functionalization of the Hydroxyl Group: The primary alcohol can be converted to a variety of reactive functional groups. For instance, activation with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) can create a good leaving group for nucleophilic attack by an active site residue. Alternatively, it can be oxidized to an aldehyde or carboxylic acid for further derivatization.

  • Coupling to a Targeting Moiety: The functionalized linker can then be coupled to a molecule that provides specificity for the protein target. This could be a known inhibitor, a substrate analog, or a fragment identified from a screening library.

  • Purification and Characterization: The final probe must be purified, typically by flash chromatography or high-performance liquid chromatography (HPLC), and its structure confirmed by analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Protocol 2: Labeling of Target Proteins in a Cell Lysate
  • Preparation of Cell Lysate:

    • Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40, supplemented with protease inhibitors) on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Protein Labeling:

    • Dilute the cell lysate to a final protein concentration of 1-5 mg/mL with lysis buffer.

    • Add the custom alkyne-containing probe (synthesized in Protocol 1) to the lysate. The optimal concentration of the probe should be determined empirically but typically ranges from 1 to 10 µM.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

Protocol 3: Click Chemistry Reaction for Biotin Tagging
  • Prepare Click Chemistry Reagents:

    • Azido-Biotin (e.g., Biotin-PEG3-Azide): Prepare a 10 mM stock solution in DMSO.

    • Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in water.

    • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate: Prepare a 50 mM stock solution of this reducing agent in water immediately before use. TCEP is often preferred as it is more stable and less prone to air oxidation.

    • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand: Prepare a 10 mM stock solution in DMSO. The ligand stabilizes the Cu(I) oxidation state and improves reaction efficiency.

  • Click Reaction:

    • To the protein lysate from the labeling reaction, add the click chemistry reagents in the following order to achieve the final concentrations listed below:

      • Azido-Biotin: 100 µM

      • TCEP or Sodium Ascorbate: 1 mM

      • TBTA: 100 µM

      • CuSO₄: 1 mM

    • Vortex briefly to mix.

    • Incubate the reaction for 1 hour at room temperature with gentle rotation.

Protocol 4: Enrichment of Biotinylated Proteins
  • Preparation of Streptavidin Affinity Resin:

    • Resuspend streptavidin-conjugated magnetic beads or agarose resin in lysis buffer.

    • Wash the beads three times with lysis buffer to remove any preservatives.

  • Capture of Biotinylated Proteins:

    • Add the washed streptavidin beads to the lysate from the click chemistry reaction. A typical ratio is 30 µL of bead slurry per 1 mg of protein lysate.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins to the streptavidin.

  • Washing:

    • Pellet the beads using a magnetic stand or by centrifugation.

    • Remove the supernatant.

    • Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of increasing stringency is recommended. For example:

      • Wash 3 times with a high-salt buffer (e.g., 50 mM Tris-HCl, pH 7.5, 500 mM NaCl, 0.1% SDS).

      • Wash 3 times with a urea-containing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.0).

      • Wash 3 times with PBS.

Protocol 5: Elution and Sample Preparation for Mass Spectrometry
  • Elution of Enriched Proteins:

    • To the washed beads, add an elution buffer containing a reducing agent to cleave the disulfide bond. A typical elution buffer is 50 mM Tris-HCl, pH 7.5, containing 10-20 mM DTT.

    • Incubate for 30-60 minutes at 37°C with gentle shaking.

    • Pellet the beads and carefully collect the supernatant containing the eluted proteins.

  • Sample Preparation for LC-MS/MS:

    • The eluted proteins can be prepared for mass spectrometry using standard protocols, such as in-solution or in-gel digestion.

    • In-solution digestion (example):

      • Denature the proteins by adding urea to a final concentration of 8 M.

      • Reduce the disulfide bonds (if any remain or are native to the proteins) with 10 mM DTT for 30 minutes at 37°C.

      • Alkylate cysteine residues with 55 mM iodoacetamide (B48618) for 20 minutes in the dark at room temperature.

      • Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 2 M.

      • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

      • Acidify the reaction with formic acid to stop the digestion.

      • Desalt the resulting peptides using a C18 StageTip or equivalent prior to LC-MS/MS analysis.

Data Presentation

Quantitative data from proteomics experiments using this compound for protein enrichment should be presented in a clear and structured format to facilitate comparison and interpretation. The following table is a template for presenting such data.

Table 1: Proteins Enriched Using a this compound-based Probe

Protein AccessionGene NameProtein DescriptionPeptide CountFold Enrichment (Probe vs. Control)p-value
P12345GENE1Example Protein 11510.50.001
Q67890GENE2Example Protein 288.20.005
..................
  • Protein Accession: UniProt or other database identifier.

  • Gene Name: The official gene symbol.

  • Protein Description: A brief description of the protein's function.

  • Peptide Count: The number of unique peptides identified for the protein.

  • Fold Enrichment: The ratio of the protein's abundance in the probe-treated sample compared to a negative control (e.g., a DMSO-treated sample). This is typically determined using label-free quantification or isotopic labeling methods.

  • p-value: Statistical significance of the enrichment.

Visualizations

Experimental Workflow

experimental_workflow cluster_probe_synthesis Probe Synthesis cluster_proteomics_workflow Proteomics Workflow Propargyl_PEG1_SS_OH This compound Reactive_Probe Alkyne-Probe Propargyl_PEG1_SS_OH->Reactive_Probe Functionalization Cell_Lysate Cell Lysate Labeled_Proteins Alkyne-Labeled Proteins Cell_Lysate->Labeled_Proteins Incubate with Alkyne-Probe Biotinylated_Proteins Biotinylated Proteins Labeled_Proteins->Biotinylated_Proteins Click Chemistry (Azido-Biotin, CuAAC) Enriched_Proteins Enriched Proteins on Beads Biotinylated_Proteins->Enriched_Proteins Streptavidin Enrichment Eluted_Proteins Eluted Proteins Enriched_Proteins->Eluted_Proteins Cleavage with DTT Peptides Peptides Eluted_Proteins->Peptides Tryptic Digestion MS_Analysis LC-MS/MS Analysis Peptides->MS_Analysis

Caption: General experimental workflow for protein enrichment using a this compound-based probe.

Signaling Pathway Example (Hypothetical)

This diagram illustrates a hypothetical signaling pathway where a kinase, which is the target of the enrichment experiment, plays a central role.

signaling_pathway Receptor Receptor Kinase_A Kinase A (Target Protein) Receptor->Kinase_A Activates Protein_X Protein X Kinase_A->Protein_X Phosphorylates Transcription_Factor Transcription Factor Protein_X->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Promotes

Caption: Hypothetical signaling pathway involving the target protein, Kinase A.

Logical Relationship of the Linker's Components

linker_components cluster_functions Functional Roles Linker This compound Propargyl Group Disulfide Bond Alcohol Group Click_Chemistry Click Chemistry (Biotin Tagging) Linker:propargyl->Click_Chemistry Cleavage Cleavage & Elution (DTT) Linker:disulfide->Cleavage Functionalization Probe Synthesis (Targeting Moiety) Linker:alcohol->Functionalization

Caption: Functional components of this compound and their roles.

Application Notes and Protocols for Drug Delivery Strategies Using Propargyl-PEG1-SS-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG1-SS-alcohol is a heterobifunctional linker designed for advanced drug delivery systems, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapies.[1][2][3][] This linker incorporates three key functional elements:

  • A Propargyl Group: This terminal alkyne serves as a reactive handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for a highly efficient and specific conjugation to azide-modified molecules such as targeting ligands or carrier polymers.[5][6][7][8]

  • A Cleavable Disulfide Bond (-SS-): This bond is stable in the systemic circulation but is susceptible to cleavage in reducing environments, such as the high glutathione (B108866) (GSH) concentrations found within the cytoplasm of tumor cells.[9][10][11] This redox-responsiveness enables the targeted release of the conjugated drug at the site of action, minimizing off-target toxicity.[12][13]

  • A Terminal Alcohol (-OH): This hydroxyl group provides a versatile point of attachment for cytotoxic drugs or other payload molecules, typically through activation and subsequent esterification or other conjugation chemistries.[14][15]

This combination of features allows for the construction of sophisticated drug delivery systems that can enhance the therapeutic index of potent drugs by improving their pharmacokinetic profiles and ensuring site-specific release.[16]

Key Applications

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a potent cytotoxic drug to a tumor-targeting antibody. The propargyl end can be "clicked" to an azide-modified antibody, while the alcohol end is conjugated to the drug.

  • Redox-Responsive Nanoparticles: this compound can be used to functionalize nanoparticles or polymers. The propargyl group allows for attachment to the nanoparticle core, while the alcohol is used to conjugate a drug. The disulfide bond facilitates drug release upon nanoparticle internalization by target cells.[5][17]

  • PROTACs and Other Bifunctional Molecules: The linker's architecture is suitable for creating Proteolysis Targeting Chimeras (PROTACs), connecting a target-binding molecule to an E3 ligase ligand.[18]

Data Presentation

The following tables summarize representative quantitative data for drug conjugates synthesized using redox-responsive, disulfide-containing linkers. This data is compiled from studies on systems with similar mechanisms of action.

Table 1: In Vitro Cytotoxicity of a Disulfide-Linked Drug Conjugate
Cell LineTarget AntigenIC₅₀ of Conjugate (nM)IC₅₀ of Free Drug (nM)Reference
A549 (Lung Carcinoma)N/A (Non-targeted)15.30.5[6][12]
HeLa (Cervix Carcinoma)N/A (Non-targeted)20.10.6[6][12]
SKBR3 (Breast Cancer)HER2~1.0 (for HER2-targeted ADC)0.5[19]
Ramos (Lymphoma)CD20~5.0 (for CD20-targeted ADC)0.6[19]

Data is representative of disulfide-linked Monomethyl Auristatin E (MMAE) conjugates.

Table 2: Drug Loading and Release Characteristics
ParameterValueConditionsReference
Drug Loading Efficiency95.6% - 98.7%Varies by drug and carrier system[20][21]
Drug Release (24h)~3%PBS (Physiological condition)[10]
Drug Release (24h)>90%10 mM Glutathione (GSH)[10][22]
Linker Stability in Plasma (48h)>90% intactHuman Plasma at 37°C[23]

Experimental Protocols

Protocol 1: General Procedure for Drug Conjugation to this compound

This protocol describes a two-step process: 1) Activation of the payload drug that has a carboxylic acid group, and 2) Conjugation of the activated drug to the alcohol moiety of the linker.

Materials:

  • Payload drug with a carboxylic acid group (e.g., a cytotoxic agent)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Thin Layer Chromatography (TLC) plates

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Drug Activation & Conjugation (One-Pot Method):

    • Dissolve the payload drug (1.0 eq) and this compound (1.2 eq) in anhydrous DCM under an inert atmosphere (Argon).

    • Add DMAP (0.2 eq) to the solution.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add DCC (1.5 eq) or HATU (1.5 eq) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC. The formation of the new, higher molecular weight conjugate should be observed as a new spot with a different Rf value compared to the starting materials.

  • Work-up and Purification:

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct (if DCC was used).

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the desired drug-linker conjugate.

  • Characterization:

    • Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C) and Mass Spectrometry (e.g., ESI-MS).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the propargyl-functionalized drug-linker to an azide-modified targeting molecule (e.g., an antibody or polymer).

Materials:

  • Drug-Propargyl-PEG1-SS-alcohol conjugate (from Protocol 1)

  • Azide-functionalized targeting molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO or DMF as a co-solvent

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the Drug-Propargyl-PEG1-SS-alcohol conjugate in DMSO to a known concentration (e.g., 10 mM).

    • Dissolve the azide-functionalized targeting molecule in PBS.

    • Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water), sodium ascorbate (e.g., 250 mM in water), and THPTA (e.g., 50 mM in water).

  • Click Reaction:

    • In a microcentrifuge tube, combine the azide-functionalized targeting molecule (1.0 eq) with the Drug-Propargyl-PEG1-SS-alcohol conjugate (3-5 eq).

    • Add THPTA to the mixture (final concentration ~1 mM).

    • Add CuSO₄ (final concentration ~0.5 mM).

    • Initiate the reaction by adding sodium ascorbate (final concentration ~2.5 mM).

    • Gently mix and incubate at room temperature for 1-4 hours or at 4°C overnight.

  • Purification:

    • Purify the resulting conjugate to remove excess drug-linker and reaction reagents using a suitable method, such as SEC (e.g., a PD-10 desalting column) or dialysis, appropriate for the targeting molecule.

  • Characterization:

    • Characterize the final conjugate using SDS-PAGE (for proteins), UV-Vis spectroscopy, and HPLC to determine the drug-to-antibody ratio (DAR) or drug loading.

Protocol 3: In Vitro Redox-Responsive Drug Release Assay

This assay measures the rate of drug release from the conjugate in the presence of a reducing agent.

Materials:

  • Purified drug conjugate

  • PBS, pH 7.4

  • Glutathione (GSH) or Dithiothreitol (DTT)

  • HPLC system with a suitable column (e.g., C18) and detector

  • Incubator or water bath at 37°C

Procedure:

  • Sample Preparation:

    • Prepare a solution of the drug conjugate in PBS at a known concentration.

    • Prepare two sets of release media:

      • Control: PBS, pH 7.4.

      • Reductive: PBS, pH 7.4, containing 10 mM GSH (to mimic intracellular conditions).

  • Release Study:

    • Add the drug conjugate solution to both control and reductive media.

    • Incubate the samples at 37°C with gentle agitation.

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.

  • Quantification:

    • Analyze the aliquots by HPLC to quantify the concentration of the released free drug. A standard curve for the free drug must be generated.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point relative to the initial total amount of conjugated drug.

    • Plot the cumulative release percentage against time for both control and reductive conditions.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the IC₅₀ value of the drug conjugate in cancer cell lines.[11][24]

Materials:

  • Target antigen-positive and antigen-negative cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • Drug conjugate, free drug, and relevant controls (e.g., unconjugated antibody)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment:

    • Prepare serial dilutions of the drug conjugate, free drug, and controls in complete medium.

    • Remove the medium from the wells and add 100 µL of the various treatment solutions. Include untreated wells as a negative control.

  • Incubation:

    • Incubate the plate for 72-96 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve (percent viability vs. log concentration) and determine the IC₅₀ value using non-linear regression analysis (e.g., in GraphPad Prism).[23]

Visualizations

G cluster_0 Drug Conjugation Workflow Drug Payload Drug (-COOH) Activation Activation (DCC/HATU) Drug->Activation Linker This compound Linker->Activation Conjugate1 Drug-SS-PEG-Propargyl Activation->Conjugate1 Click CuAAC 'Click' Reaction Conjugate1->Click Target Azide-Modified Targeting Molecule Target->Click Purification Purification (SEC) Click->Purification FinalConjugate Final Drug Conjugate Purification->FinalConjugate

Caption: Workflow for the synthesis of a targeted drug conjugate.

G cluster_0 Mechanism of Redox-Responsive Drug Release Conjugate Target-PEG-SS-Drug (Circulation) Cell Tumor Cell Conjugate->Cell Targeting Internalization Receptor-Mediated Endocytosis Cell->Internalization Endosome Endosome/Lysosome Internalization->Endosome Cytoplasm Cytoplasm (High GSH) Endosome->Cytoplasm Cleavage Disulfide Cleavage (2 GSH -> GSSG) Cytoplasm->Cleavage Release Free Drug Released Cleavage->Release TargetEffect Drug acts on intracellular target Release->TargetEffect

Caption: Pathway for targeted delivery and intracellular drug release.

G cluster_1 In Vitro Cytotoxicity Assay Workflow A Seed Cells (96-well plate) B Incubate 24h A->B C Treat with Serial Dilutions of Conjugate B->C D Incubate 72-96h C->D E Add MTT Reagent D->E F Incubate 2-4h (Formazan formation) E->F G Solubilize with DMSO F->G H Read Absorbance (570 nm) G->H I Calculate % Viability & Determine IC50 H->I

Caption: Workflow for determining the IC50 value of a drug conjugate.

References

Application Notes and Protocols for Biomolecule Immobilization using Propargyl-PEG1-SS-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG1-SS-alcohol is a versatile heterobifunctional linker designed for the covalent immobilization of biomolecules to surfaces and for the construction of advanced bioconjugates such as antibody-drug conjugates (ADCs). This molecule features four key components:

  • A Propargyl Group: An alkyne functional group that readily participates in highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the covalent attachment of azide-modified biomolecules.

  • A Polyethylene Glycol (PEG) Spacer: A short PEG1 spacer enhances solubility and reduces non-specific binding of proteins and other molecules to the surface, thereby improving the signal-to-noise ratio in biosensing applications.

  • A Cleavable Disulfide Bond: A disulfide (-S-S-) linkage provides a chemically labile point. This bond can be cleaved under mild reducing conditions (e.g., using dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP)), allowing for the controlled release of the immobilized biomolecule.[1][2]

  • A Hydroxyl Group: The primary alcohol (-OH) group allows for the initial attachment of the linker to a variety of surfaces, such as glass, silica (B1680970), or gold (after appropriate surface activation).

These features make this compound an ideal tool for a range of applications, including the development of biosensors, protein microarrays, and drug delivery systems.

Applications

  • Biosensor Fabrication: Covalent immobilization of antibodies, enzymes, or other recognition elements onto sensor surfaces for the detection of specific analytes.[3][4]

  • Protein Microarrays: Site-specific attachment of proteins to create high-density arrays for studying protein-protein interactions, identifying enzyme substrates, or screening for drug candidates.

  • Drug Delivery Systems: As a component of ADCs, the cleavable disulfide bond allows for the release of a cytotoxic payload within the reducing environment of a target cell.[5]

  • Surface Modification of Biomaterials: Creation of biocompatible and functionalized surfaces on materials used in tissue engineering and medical implants.

Quantitative Data Presentation

The efficiency of biomolecule immobilization can be assessed using various surface-sensitive techniques such as Quartz Crystal Microbalance (QCM) and Surface Plasmon Resonance (SPR).[6][7] The following tables provide illustrative quantitative data for protein immobilization on functionalized surfaces. It is important to note that the actual surface densities and immobilization efficiencies will vary depending on the specific biomolecule, surface type, and experimental conditions.

ParameterGold SurfaceGlass/Silica Surface
Linker Surface Density 1 - 5 pmol/cm²0.5 - 3 pmol/cm²
Immobilization Efficiency (Click Reaction) > 90%> 85%
Protein Surface Density (e.g., Streptavidin) 150 - 250 ng/cm²[6]100 - 200 ng/cm²
Binding Activity of Immobilized Protein Typically > 80%Typically > 75%

Table 1: Typical Quantitative Parameters for Biomolecule Immobilization.

TechniqueInformation ProvidedTypical Values/Observations
Quartz Crystal Microbalance (QCM) Mass of adsorbed layer (linker and biomolecule)[8]Frequency change (Δf) is proportional to mass change.
Surface Plasmon Resonance (SPR) Real-time binding kinetics and affinity of immobilized biomolecules[9]Response units (RU) change upon binding of analyte.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition of the surface, confirming the presence of linker and biomolecule[10]Presence of N 1s and S 2p peaks after immobilization.
Contact Angle Goniometry Surface hydrophobicity/hydrophilicity at each functionalization stepChanges in contact angle indicate successful surface modification.

Table 2: Common Techniques for Characterizing Immobilized Surfaces.

Experimental Protocols

Here we provide detailed protocols for the immobilization of an azide-modified biomolecule onto a gold or glass surface using this compound.

Protocol 1: Immobilization on a Gold Surface

This protocol involves the formation of a self-assembled monolayer (SAM) of a thiol-modified this compound on a gold surface, followed by the immobilization of an azide-modified biomolecule via CuAAC.

Materials:

  • Gold-coated substrate (e.g., gold-coated glass slide or QCM sensor)

  • Propargyl-PEG1-SS-thiol (custom synthesis or commercial source)

  • Anhydrous ethanol (B145695)

  • Azide-modified biomolecule (e.g., protein, peptide, or oligonucleotide) in a suitable buffer (e.g., PBS, pH 7.4)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • Gold Surface Cleaning:

    • Thoroughly clean the gold substrate by sonicating in acetone (B3395972) and then ethanol for 15 minutes each.

    • Rinse with copious amounts of DI water and dry under a stream of nitrogen.

    • Further clean the surface using a UV/Ozone cleaner for 15-20 minutes to remove any organic contaminants.

  • Formation of the Self-Assembled Monolayer (SAM):

    • Prepare a 1 mM solution of Propargyl-PEG1-SS-thiol in anhydrous ethanol.

    • Immerse the clean gold substrate in the thiol solution and incubate for 18-24 hours at room temperature in a sealed container under a nitrogen atmosphere to form a well-ordered SAM.[11]

    • After incubation, remove the substrate from the thiol solution and rinse thoroughly with ethanol to remove any non-specifically adsorbed molecules.

    • Dry the substrate under a gentle stream of nitrogen.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction:

    • Prepare the following stock solutions:

      • 20 mM CuSO₄ in DI water.

      • 100 mM Sodium ascorbate in DI water (prepare fresh).

      • 50 mM THPTA in DI water.

    • In a clean reaction vessel, combine the following in order:

      • The alkyne-functionalized gold substrate.

      • A solution of the azide-modified biomolecule (typically 0.1-1 mg/mL) in PBS, pH 7.4.

      • THPTA solution (to a final concentration of 1.25 mM).

      • CuSO₄ solution (to a final concentration of 0.25 mM).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (to a final concentration of 5 mM).[12]

    • Gently agitate the reaction mixture and incubate for 1-4 hours at room temperature.

    • After the reaction, rinse the substrate extensively with PBS and then DI water to remove any unreacted biomolecules and catalyst components.

    • Dry the surface under a stream of nitrogen. The surface is now ready for use.

Protocol 2: Immobilization on a Glass/Silica Surface

This protocol involves the silanization of a glass or silica surface with a propargyl-functionalized silane (B1218182), followed by the immobilization of an azide-modified biomolecule via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Materials:

  • Glass or silica substrate (e.g., microscope slide)

  • (3-Propargyloxypropyl)trimethoxysilane

  • Anhydrous toluene

  • Azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-functionalized biomolecule (if the biomolecule is not azide-modified)

  • Deionized (DI) water

  • Ethanol

  • Acetone

  • Nitrogen gas

Procedure:

  • Glass/Silica Surface Cleaning:

    • Clean the glass substrate by sonicating in acetone, ethanol, and DI water for 15 minutes each.

    • Dry the substrate under a stream of nitrogen.

    • Treat the surface with an oxygen plasma cleaner for 5-10 minutes to generate hydroxyl groups.

  • Silanization of the Surface:

    • Prepare a 2% (v/v) solution of (3-Propargyloxypropyl)trimethoxysilane in anhydrous toluene.

    • Immerse the cleaned and activated glass substrate in the silane solution and incubate for 2-4 hours at room temperature in a moisture-free environment (e.g., under a nitrogen atmosphere).[3][13]

    • After incubation, rinse the substrate with toluene, followed by ethanol, to remove any unbound silane.

    • Cure the silanized surface by baking at 110°C for 30-60 minutes.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction:

    • Prepare a solution of the azide-modified biomolecule (typically 0.1-1 mg/mL) in PBS, pH 7.4.

    • Alternatively, if your biomolecule is not azide-modified but you have a DBCO-functionalized version, you can perform the reaction in reverse.

    • Apply the biomolecule solution to the propargyl-functionalized surface and incubate for 2-12 hours at room temperature or 4°C. The reaction is catalyst-free.[14][15]

    • After incubation, thoroughly rinse the surface with PBS and then DI water to remove any non-specifically bound biomolecules.

    • Dry the surface under a gentle stream of nitrogen. The surface is now ready for your application.

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_surface_prep Surface Preparation cluster_functionalization Surface Functionalization cluster_immobilization Biomolecule Immobilization cluster_application Application Bare Surface Bare Surface Cleaned Surface Cleaned Surface Bare Surface->Cleaned Surface Cleaning Functionalized Surface Functionalized Surface Cleaned Surface->Functionalized Surface Linker Attachment (this compound derivative) Immobilized Surface Immobilized Surface Functionalized Surface->Immobilized Surface Click Chemistry (CuAAC or SPAAC) Analyte Detection Analyte Detection Immobilized Surface->Analyte Detection Binding Event

Caption: General workflow for biomolecule immobilization.

click_chemistry cluster_reactants Reactants Alkyne Propargyl-functionalized Surface Product Stable Triazole Linkage (Immobilized Biomolecule) Alkyne->Product Azide Azide-modified Biomolecule Azide->Product Catalyst Cu(I) Catalyst (for CuAAC) Catalyst->Product catalysis

Caption: Click chemistry reaction for immobilization.

Caption: Cleavage of the disulfide bond.

References

Troubleshooting & Optimization

Optimizing reaction conditions for Propargyl-PEG1-SS-alcohol click chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG1-SS-alcohol click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this specific linker. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a versatile chemical linker used primarily in the synthesis of antibody-drug conjugates (ADCs).[1] It contains four key components:

  • A propargyl group: This contains a terminal alkyne (-C≡CH) that serves as a handle for "click chemistry".[2]

  • A PEG1 unit: A single polyethylene (B3416737) glycol unit enhances solubility and provides spacing.

  • A disulfide bond (-SS-): This is a cleavable linker, designed to be stable in circulation but break apart inside a target cell, releasing the conjugated molecule.[3]

  • An alcohol group (-OH): This provides an additional point for chemical modification.[2]

Its primary application is to conjugate a payload (like a cytotoxic drug) to a targeting moiety (like an antibody) via the highly efficient CuAAC reaction.[1][2]

Q2: My CuAAC reaction with this compound has a low or no yield. What are the common causes?

A2: Low yields in CuAAC reactions can stem from several factors:

  • Catalyst Inactivity: The active catalyst is Cu(I), which is easily oxidized to inactive Cu(II) by oxygen.[4][5] This can be caused by insufficient reducing agent (sodium ascorbate) or inadequate degassing of the reaction mixture.

  • Disulfide Bond Cleavage: The disulfide bond in the linker is susceptible to reduction. The sodium ascorbate (B8700270) used to generate Cu(I) can also cleave this bond, especially at high concentrations, leading to an unexpected product mass or reaction failure.[6]

  • Poor Reagent Quality: Degradation of the azide (B81097) or alkyne starting materials can prevent the reaction from proceeding. Ensure reagents are fresh and stored correctly.[4]

  • Inappropriate Reaction Conditions: Incorrect solvent, pH, temperature, or reactant concentrations can all lead to poor yields.[4][5]

  • Ligand Issues: Copper-stabilizing ligands are crucial for efficiency and protecting sensitive substrates. The absence of a suitable ligand, or an incorrect ligand-to-copper ratio, can be detrimental.[5][7]

Q3: What are the primary side reactions and how can I minimize them?

A3: The most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), where two propargyl groups react with each other.[4] This can be minimized by:

  • Maintaining Anaerobic Conditions: Thoroughly degas all solutions and maintain an inert atmosphere (e.g., nitrogen or argon) during the reaction.

  • Using a Sufficient Amount of Reducing Agent: Ensure enough sodium ascorbate is present to keep the copper in the Cu(I) state.

  • Adding a Copper-Stabilizing Ligand: Ligands like THPTA not only accelerate the reaction but also help prevent unwanted side reactions.[7][8]

Q4: How can I perform the click reaction without cleaving the disulfide bridge?

A4: This is a critical consideration for this specific linker. To preserve the disulfide bond:

  • Use Minimal Reducing Agent: Titrate the amount of sodium ascorbate to the lowest effective concentration (typically 5-10 mol% is a good starting point).[4]

  • Use a Cu(I) Source Directly: Instead of generating Cu(I) in situ from CuSO₄ and ascorbate, you can use a Cu(I) salt like CuBr.[6][9] This can reduce the need for a strong reducing agent.

  • Lower the Reaction Temperature: Running the reaction at a lower temperature can decrease the rate of disulfide reduction.[4]

  • Optimize pH: The reduction potential of disulfide bonds can be pH-dependent. Maintaining a neutral or slightly acidic pH may help.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Product Yield Inactive Cu(I) catalyst due to oxidation.Degas all solvents and reagents thoroughly. Run the reaction under an inert atmosphere (N₂ or Ar). Use a fresh solution of sodium ascorbate.[4][5]
Degradation of a sensitive azide or biomolecule.Use a copper-stabilizing ligand (e.g., THPTA, BTTAA) to minimize the generation of reactive oxygen species.[4][8] Lower the reaction temperature.
Steric hindrance at the reaction site.Increase the reaction temperature or extend the reaction time. Consider using a linker with a longer PEG chain if possible.[4]
Unexpected Product Mass The disulfide (-SS-) bond was cleaved during the reaction.Reduce the concentration of sodium ascorbate.[6] Consider using a direct Cu(I) source (e.g., CuBr) to minimize the need for a reducing agent.[6][9]
Precipitate Forms in Reaction Formation of insoluble copper acetylide complexes.Ensure proper solvent selection; adding a co-solvent like DMSO or DMF might improve solubility.[8][10] Check that the copper-stabilizing ligand is present and at the correct concentration.
Product is insoluble in the reaction solvent.Add a co-solvent to improve the solubility of the final product.
Reaction is Not Reproducible Inconsistent quality of reagents (especially azide).Use high-purity, fresh reagents. Store azides properly as they can be unstable.[4]
Variable exposure to oxygen.Standardize the degassing procedure for all reactions to ensure consistent anaerobic conditions.[4]
Difficulty Purifying Product Persistent copper contamination in the final product.After the reaction, add a chelating agent (e.g., EDTA) to sequester the copper. Purify using methods like size-exclusion chromatography or dialysis.[4]

Experimental Protocols & Data

Standard CuAAC Protocol for this compound

This protocol is a starting point and should be optimized for specific substrates.

1. Reagent Preparation:

  • Dissolve the azide-containing molecule (1.0 equivalent) and this compound (1.2 equivalents) in a suitable solvent (e.g., a 1:1 mixture of t-BuOH/H₂O or DMSO/H₂O).[4]

  • Prepare fresh stock solutions:

    • Copper Sulfate: 20 mM CuSO₄·5H₂O in deionized water.[8]

    • Ligand: 50-100 mM THPTA in deionized water.[8][11]

    • Reducing Agent: 100 mM Sodium Ascorbate in deionized water. Prepare this solution immediately before use.[8]

2. Reaction Setup (for a 500 µL final volume):

  • In a microcentrifuge tube, combine your azide and alkyne solutions to a volume of 437.5 µL.

  • Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.

  • Prepare a premixed catalyst solution by combining 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA ligand.[8]

  • Add the 7.5 µL of the premixed catalyst/ligand solution to the reaction tube.

  • Initiate the reaction by adding 25 µL of freshly prepared 100 mM sodium ascorbate.[8]

  • Seal the tube and mix gently. Protect from light and allow the reaction to proceed at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.

3. Work-up and Purification:

  • Once the reaction is complete, the product can be purified. For biomolecules, purification may involve precipitation, dialysis, or chromatography. For small molecules, standard extraction and column chromatography can be used. To remove residual copper, consider treatment with a chelating resin.[4]

Table 1: Typical Reaction Component Concentrations
ComponentStock ConcentrationFinal ConcentrationMolar Ratio (Typical)Notes
Alkyne Varies1-10 mM1.0 - 1.2Excess alkyne can help drive the reaction to completion.
Azide Varies1-10 mM1.0The limiting reagent.
CuSO₄ 20 mM50 - 250 µM0.01 - 0.05 (1-5 mol%)Higher concentrations can damage sensitive biomolecules.[4][8]
Ligand (THPTA) 50 mM0.25 - 1.25 mM5 (vs. Copper)A 5:1 ligand-to-copper ratio is common to stabilize Cu(I).[8]
Sodium Ascorbate 100 mM1 - 5 mM5 - 10 (vs. Copper)Use the minimum required to prevent disulfide reduction.[4][8]

Visualizations

Experimental Workflow

G Figure 1: General workflow for CuAAC with this compound. cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification prep_reagents Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand, Ascorbate) degas Degas Solvents & Reaction Mixture prep_reagents->degas mix Combine Azide & Alkyne degas->mix add_cat Add Premixed CuSO4/Ligand mix->add_cat initiate Initiate with Sodium Ascorbate add_cat->initiate react Incubate (RT, 1-4h) Under Inert Atmosphere initiate->react monitor Monitor Reaction (TLC, LC-MS) react->monitor monitor->react If incomplete purify Purify Product (Chromatography, Dialysis) monitor->purify If complete analyze Characterize Final Product (MS, NMR) purify->analyze

Caption: General workflow for CuAAC with this compound.

Troubleshooting Logic for Low Yield

G Figure 2: Troubleshooting flowchart for low reaction yield. start Low or No Yield Observed q1 Was the reaction degassed properly? start->q1 sol1 Degas all reagents thoroughly and use inert atmosphere. q1->sol1 No q2 Is the Sodium Ascorbate solution fresh? q1->q2 Yes a1_yes Yes a1_no No end Re-run optimized reaction sol1->end sol2 Prepare a fresh solution of sodium ascorbate immediately before use. q2->sol2 No q3 Is a Cu-stabilizing ligand being used? q2->q3 Yes a2_yes Yes a2_no No sol2->end sol3 Add a ligand like THPTA at a 5:1 ratio to copper. q3->sol3 No q4 Mass spec shows cleaved disulfide? q3->q4 Yes a3_yes Yes a3_no No sol3->end sol4 Reduce ascorbate conc. or use a direct Cu(I) source. q4->sol4 Yes q4->end No a4_yes Yes a4_no No sol4->end

Caption: Troubleshooting flowchart for low reaction yield.

References

Troubleshooting low yield in Propargyl-PEG1-SS-alcohol conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Propargyl-PEG1-SS-alcohol Conjugation

This guide provides troubleshooting strategies and frequently asked questions for researchers experiencing low yields in conjugation reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yield in a this compound conjugation reaction?

Low yield is typically traced back to one of three main areas: issues with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, unintended cleavage of the disulfide bond within the linker, or suboptimal reaction/purification conditions. Specific causes include an inactive catalyst, premature reduction of the disulfide bond, poor substrate solubility, steric hindrance, or inappropriate purification methods.

Q2: How can I verify the conjugation efficiency and accurately determine the yield?

Quantifying the extent of PEGylation is crucial before troubleshooting. Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): Methods like Size-Exclusion (SEC) and Reverse-Phase (RP-HPLC) are effective for separating the PEGylated conjugate from the unreacted biomolecule and excess reagents.[1][] Due to PEG's lack of a strong UV chromophore, a Charged Aerosol Detector (CAD) can be used for more accurate quantification than UV detection alone.[3][4]

  • Mass Spectrometry (MS): Techniques such as MALDI-TOF or ESI-MS can determine the precise molecular weight of the product.[5] The mass increase compared to the unmodified molecule directly corresponds to the number of PEG linkers attached.[5]

  • Spectroscopic Methods: If the PEG linker or the binding partner contains a fluorescent tag or a unique chromophore, UV-Vis or fluorescence spectroscopy can be used to estimate the degree of conjugation.[5]

Q3: My CuAAC "click" reaction is inefficient. What could be wrong with my catalyst?

The CuAAC reaction relies on a catalytically active Copper(I) (Cu(I)) species.[6][7] Inefficiency is often due to catalyst inactivation.

  • Oxidation of Copper(I): The active Cu(I) catalyst is highly sensitive to oxygen and can be easily oxidized to inactive Cu(II).[7][8] It is recommended to perform reactions under an inert atmosphere (argon or nitrogen) and to use degassed buffers and solvents.[8]

  • Improper Catalyst Generation: Cu(I) is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent, most commonly sodium ascorbate (B8700270).[6][8] Ensure your sodium ascorbate solution is freshly prepared, as it can degrade in solution.

  • Absence of a Stabilizing Ligand: A chelating ligand, such as THPTA or a sulfonated bathophenanthroline, is critical. It stabilizes the Cu(I) oxidation state, prevents copper precipitation, and minimizes side reactions like the homocoupling of alkynes.[6][8]

  • Incorrect Order of Addition: Reactive oxygen species (ROS), which can damage biomolecules, can be generated if the reducing agent is added directly to the copper salt without a ligand present.[6][7] The recommended order is to first mix the copper salt with the ligand, add this mixture to your substrates (alkyne and azide), and finally initiate the reaction with the reducing agent.[6][7]

Q4: Could the disulfide bond in the this compound linker be the source of my low yield?

Yes, the disulfide bond is designed to be cleavable under reducing conditions, which is beneficial for applications like drug delivery.[9][10] However, this feature can cause problems if unintended reduction occurs.

  • Presence of Reducing Agents: Common laboratory reagents like Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) will readily cleave the disulfide bond.[9][11] If your biomolecule (e.g., an antibody) required a reduction step prior to conjugation, you must ensure the reducing agent is completely removed via methods like dialysis, desalting columns, or buffer exchange before adding the this compound linker.[11]

  • Cellular Environment: If the conjugation is performed in a complex biological mixture, cellular redox systems could potentially reduce the disulfide bond.[12]

Q5: I see a significant amount of unreacted starting materials after the reaction. How can I drive the conjugation to completion?

If both starting materials remain, the reaction conditions may need optimization.

  • Stoichiometry: Experiment with the molar ratio of the this compound to your azide-containing molecule. A slight excess of the PEG linker is often used.

  • Concentration: Low concentrations of reactants can slow down the reaction rate. If possible, increase the concentration of your biomolecule and linker.

  • Reaction Time and Temperature: Some reactions, especially those involving sterically hindered sites, may require longer incubation times or slightly elevated temperatures.[8] However, be mindful of the stability and activity of your biomolecule at higher temperatures.

  • Solubility: Poor solubility of either reactant can severely limit the reaction. Consider using a biocompatible co-solvent system, such as DMF/water or THF/water, to improve solubility.[8]

Q6: What is the best way to purify the final PEGylated conjugate and remove excess reagents?

Effective purification is essential to isolate the desired product and is a critical step in determining the final yield.

  • Size Exclusion Chromatography (SEC): Also known as gel filtration, SEC is highly effective for separating the larger PEGylated conjugate from smaller, unreacted PEG linkers, catalyst components, and other small molecules.[][13]

  • Ion Exchange Chromatography (IEX): The attachment of neutral PEG chains can shield the surface charges of a protein, altering its isoelectric point.[] This change in charge interaction can be exploited to separate PEGylated species from the unmodified protein using IEX.[][14]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity and can be a useful polishing step to separate species with different degrees of PEGylation.[][14]

  • Dialysis / Ultrafiltration: These methods are suitable for removing small molecule impurities but are generally not effective for separating unreacted protein from the PEGylated product.[13] Ensure the molecular weight cutoff (MWCO) of the membrane is appropriate to retain your conjugate while allowing small impurities to pass through.[13]

Data and Protocols

Quantitative Data Summary

Table 1: Troubleshooting Guide for Low Conjugation Yield

Problem ObservedPotential CauseSuggested Solution
No or very little product formation Inactive Catalyst (Cu(I) oxidized)Prepare fresh sodium ascorbate; use degassed buffers; perform reaction under inert gas (N₂ or Ar); ensure a stabilizing ligand is used.[8]
Premature cleavage of disulfide linkerRemove all reducing agents (e.g., TCEP, DTT) from the biomolecule solution before adding the PEG linker, using a desalting column or buffer exchange.[11]
Incorrect order of reagent additionMix CuSO₄ and ligand first, then add to substrates, and initiate with sodium ascorbate last.[6][7]
Incomplete reaction (starting materials remain) Poor substrate solubilityUse a co-solvent system (e.g., DMF/H₂O, THF/H₂O) to enhance solubility.[8]
Steric hindranceIncrease reaction time and/or moderately increase temperature, monitoring biomolecule stability.[8]
Suboptimal reactant concentrationsOptimize molar ratios (try 1.5-5 molar equivalents of PEG linker); increase overall reaction concentration if possible.
Product loss during workup Inappropriate purification methodFor removing small molecules, use SEC with an appropriate exclusion limit. For separating PEGylated species, use IEX or HIC.[][13]
Non-specific binding to columns/membranesPre-condition purification media as per manufacturer's instructions; consider using low-binding materials.[13]

Table 2: Recommended Reaction Parameters for CuAAC

ComponentRecommended Concentration / RatioNotes
Azide-containing Biomolecule 1 - 10 mg/mLHigher concentrations generally improve reaction kinetics.
This compound 1.5 - 5 molar equivalents (relative to biomolecule)The optimal ratio should be determined empirically.
Copper(II) Sulfate (CuSO₄) 50 - 100 µMHigher concentrations do not always lead to higher rates and can be detrimental to biomolecules.[7]
Stabilizing Ligand (e.g., THPTA) 5 molar equivalents (relative to CuSO₄)Ensures the copper remains soluble and in the active Cu(I) state.
Sodium Ascorbate 5 - 10 molar equivalents (relative to CuSO₄)Use a freshly prepared solution. Acts as the in situ reducing agent.[8]
pH 7.0 - 8.0Mildly basic conditions are generally favorable for CuAAC bioconjugation.
Temperature Room Temperature (20-25°C)Can be increased to 37°C to overcome steric hindrance, but monitor biomolecule stability.
Experimental Protocols

Protocol 1: General Methodology for CuAAC Conjugation

  • Prepare Solutions:

    • Dissolve your azide-modified biomolecule in a degassed reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Dissolve the this compound in the same degassed buffer or a compatible co-solvent like DMF or DMSO.

    • Prepare fresh stock solutions of CuSO₄ (e.g., 10 mM in water), a stabilizing ligand like THPTA (e.g., 50 mM in water), and sodium ascorbate (e.g., 100 mM in water).

  • Reaction Assembly (perform under inert gas if possible):

    • To the solution of your azide-modified biomolecule, add the desired amount of the this compound solution. Mix gently.

    • In a separate microcentrifuge tube, prepare the catalyst premix: add the required volume of CuSO₄ stock to the THPTA stock solution and mix well.

    • Add the catalyst premix to the biomolecule/linker mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-4 hours (or as optimized). Protect the reaction from light if using fluorescently-labeled molecules.

  • Quenching (Optional):

    • The reaction can be quenched by adding a chelating agent like EDTA to sequester the copper catalyst.

  • Purification:

    • Proceed immediately to purification to remove excess reagents and byproducts.

Protocol 2: Post-Reaction Purification with Size Exclusion Chromatography (SEC)

  • Column Equilibration: Equilibrate a desalting column (e.g., Sephadex G-25) with your desired storage buffer (e.g., PBS, pH 7.4) according to the manufacturer's instructions.

  • Sample Loading: Carefully load the entire reaction mixture onto the top of the equilibrated column bed. The sample volume should not exceed the manufacturer's recommendation (typically <30% of the bed volume) for optimal separation.[13]

  • Elution: Add elution buffer to the top of the column and begin collecting fractions immediately.[13]

  • Analysis: Analyze the collected fractions for your protein of interest (e.g., by measuring absorbance at 280 nm). Pool the fractions containing the purified, high-molecular-weight conjugate. The unreacted linker and catalyst components will elute in later fractions.

Visualizations

G start Low Yield Detected in Conjugation check_catalyst Problem with Cu(I) Catalyst? start->check_catalyst check_linker Problem with Linker Integrity? start->check_linker check_conditions Suboptimal Reaction Conditions? start->check_conditions check_purification Issue with Purification? start->check_purification sol_catalyst1 Use Degassed Buffers & Inert Atmosphere check_catalyst->sol_catalyst1 sol_catalyst2 Use Fresh Na-Ascorbate & Stabilizing Ligand check_catalyst->sol_catalyst2 sol_catalyst3 Check Reagent Order of Addition check_catalyst->sol_catalyst3 sol_linker Remove Reducing Agents (TCEP/DTT) Before Adding Linker (e.g., via Desalting Column) check_linker->sol_linker sol_conditions1 Optimize Molar Ratios (Linker:Biomolecule) check_conditions->sol_conditions1 sol_conditions2 Increase Reactant Concentration check_conditions->sol_conditions2 sol_conditions3 Increase Reaction Time/Temp check_conditions->sol_conditions3 sol_conditions4 Use Co-solvents for Poor Solubility (e.g., DMF) check_conditions->sol_conditions4 sol_purification Select Appropriate Method (e.g., SEC for small molecules, IEX for species separation) check_purification->sol_purification

References

Preventing premature cleavage of Propargyl-PEG1-SS-alcohol linker

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Propargyl-PEG1-SS-alcohol linker. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the premature cleavage of this linker.

Understanding the this compound Linker

The this compound is a heterobifunctional linker featuring a propargyl group for click chemistry, a single polyethylene (B3416737) glycol (PEG) unit to enhance solubility, a cleavable disulfide bond, and a terminal alcohol group for further functionalization.[1][2][][4][5] The disulfide bond is intentionally designed to be cleaved under reducing conditions, such as those found inside cells, allowing for the controlled release of conjugated molecules.[] However, premature cleavage in undesired environments, like the bloodstream, can be a significant challenge.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of premature cleavage of the this compound linker?

A1: Premature cleavage of the disulfide bond is typically caused by reducing agents or thiol-disulfide exchange reactions. Common sources include:

  • Free thiols in biological media: Blood plasma contains low micromolar concentrations of free thiols, such as cysteine and glutathione, which can attack the disulfide bond.[7]

  • Contamination with reducing agents: Trace amounts of reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) from previous experimental steps can lead to cleavage.

  • Cellular reduction: If the linker is exposed to the cell surface or extracellular reducing enzymes before internalization, cleavage may occur.

Q2: How does the structure of the this compound linker influence its stability?

A2: The this compound linker has a linear, unhindered disulfide bond. This lack of steric hindrance around the S-S bond makes it relatively susceptible to nucleophilic attack by thiols, leading to faster cleavage compared to sterically hindered disulfide linkers.[8]

Q3: Can the PEG unit in the linker affect its stability?

A3: The short PEG1 unit primarily enhances the hydrophilicity of the linker.[9][10] While longer PEG chains can sometimes shield the disulfide bond and increase stability, the single PEG unit in this linker is unlikely to provide significant steric protection.[11][12]

Troubleshooting Guide: Preventing Premature Cleavage

This section provides a step-by-step guide to diagnose and resolve issues related to the premature cleavage of the this compound linker.

Symptom: Loss of conjugated payload during in vitro or in vivo experiments.

Workflow for Troubleshooting

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Investigation & Analysis cluster_3 Solutions start Premature Cleavage Suspected check_reagents Analyze Reagents for Reducing Agent Contamination start->check_reagents check_protocol Review Experimental Protocol for Potential Issues start->check_protocol quantify_thiols Quantify Free Thiols (Ellman's Assay) check_reagents->quantify_thiols stability_assay Perform Linker Stability Assay (e.g., in plasma) check_protocol->stability_assay modify_protocol Modify Protocol: - Use thiol scavengers - Adjust pH - Degas buffers stability_assay->modify_protocol redesign_linker Consider Linker Redesign: - Introduce steric hindrance stability_assay->redesign_linker If instability is inherent quantify_thiols->modify_protocol If contamination is found

Figure 1. A troubleshooting workflow for addressing premature cleavage of the this compound linker.

Detailed Troubleshooting Steps
Symptom Possible Cause Recommended Solution(s)
Rapid loss of payload in plasma/serum stability assays Thiol-disulfide exchange with serum proteins (e.g., albumin). 1. Modify the linker: While not possible with the off-the-shelf linker, for future work, consider designing a linker with steric hindrance (e.g., methyl groups) adjacent to the disulfide bond to shield it from attack.[8] 2. Control experiment: Run the stability assay in a thiol-depleted serum to confirm this is the primary mechanism of cleavage.
Inconsistent or failed conjugation reactions Contamination of buffers or reagents with reducing agents (e.g., DTT, TCEP). 1. Use fresh, high-purity reagents. 2. Thoroughly desalt or purify all components before the conjugation step to remove any residual reducing agents from prior steps (e.g., antibody reduction). 3. Test buffers for contamination using Ellman's assay to detect free thiols.
Cleavage observed during storage or handling Presence of trace metal ions that can catalyze disulfide reduction. Exposure to light, which can in some cases promote disulfide cleavage. 1. Use metal chelators like EDTA in your buffers. 2. Store the linker and its conjugates protected from light and at the recommended temperature (-20°C).[] 3. Degas buffers to remove oxygen, which can participate in redox cycling with metal ions.
High background or non-specific cleavage Enzymatic cleavage by extracellular reductases. 1. Perform stability studies in the presence of specific enzyme inhibitors to identify if a particular class of enzymes is responsible. 2. Modify the experimental design to minimize the exposure time of the conjugate to the extracellular environment if possible.

Data on Disulfide Linker Stability

Linker TypeSteric HindranceIn Vivo Half-life (approx.)Key FindingsReference(s)
Unhindered disulfideNoneShort (hours to a few days)Highly susceptible to thiol-disulfide exchange in circulation.[7]
Moderately hindered (e.g., one methyl group)LowIntermediate (~3-5 days)Stability is significantly improved compared to unhindered linkers.[8]
Highly hindered (e.g., gem-dimethyl groups)HighLong (>7 days)Demonstrates the highest stability in plasma, but may have slower payload release in the target cell.[8]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol is a general guideline for assessing the stability of a conjugate containing the this compound linker in plasma.

1. Materials:

  • Conjugate of interest

  • Human or mouse plasma (citrate-treated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 2% formic acid in acetonitrile)

  • Analytical method for detection (e.g., LC-MS, HPLC)

2. Procedure:

  • Dilute the conjugate to a final concentration of 10-50 µg/mL in pre-warmed (37°C) plasma.

  • Incubate the mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma sample.

  • Immediately quench the reaction by adding 3 volumes of cold quenching solution to precipitate plasma proteins.

  • Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analyze the supernatant for the amount of released payload and/or remaining intact conjugate using a validated analytical method.

3. Data Analysis:

  • Plot the percentage of intact conjugate remaining versus time.

  • Calculate the in vitro half-life (t½) of the conjugate in plasma.

Protocol 2: Quantification of Free Thiols using Ellman's Assay

This protocol can be used to detect and quantify thiol-containing contaminants in your buffers and reagents.

1. Materials:

  • Ellman's Reagent (DTNB) solution (4 mg/mL in 0.1 M sodium phosphate (B84403) buffer, pH 8.0)

  • Reaction Buffer (0.1 M sodium phosphate, pH 8.0)

  • Cysteine or N-acetylcysteine for standard curve

  • Sample to be tested

  • Spectrophotometer

2. Procedure for Standard Curve:

  • Prepare a series of known concentrations of the cysteine standard in the Reaction Buffer.

  • To 50 µL of each standard, add 2.5 mL of Reaction Buffer and 50 µL of DTNB solution.

  • Incubate at room temperature for 15 minutes.

  • Measure the absorbance at 412 nm.

  • Plot absorbance versus thiol concentration to generate a standard curve.

3. Procedure for Sample Analysis:

  • Add 50 µL of the sample to 2.5 mL of Reaction Buffer and 50 µL of DTNB solution.

  • Incubate at room temperature for 15 minutes.

  • Measure the absorbance at 412 nm.

  • Determine the thiol concentration in the sample using the standard curve.

Signaling Pathways and Experimental Workflows

Mechanism of Disulfide Cleavage

The disulfide bond in the linker is susceptible to nucleophilic attack by a free thiol (R'-SH), leading to a thiol-disulfide exchange reaction.

G cluster_0 Thiol-Disulfide Exchange Linker-SS-Payload Propargyl-PEG1-SS-Payload MixedDisulfide Propargyl-PEG1-S-S-R' Linker-SS-Payload->MixedDisulfide + R'-SH FreeThiol R'-SH (e.g., Glutathione) ReleasedThiol HS-Payload MixedDisulfide->ReleasedThiol ReleasedLinker Propargyl-PEG1-SH MixedDisulfide->ReleasedLinker + R'-SH SecondThiol R'-SH OxidizedThiol R'-S-S-R' ReleasedLinker->OxidizedThiol

Figure 2. The mechanism of disulfide cleavage via thiol-disulfide exchange, resulting in the release of the payload.

References

Side reactions of Propargyl-PEG1-SS-alcohol and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG1-SS-alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on potential side reactions and offer robust troubleshooting strategies for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule widely used in bioconjugation and drug delivery.[1][2] It features three key functional groups:

  • A propargyl group (terminal alkyne): Enables covalent linkage to azide-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction.[1][3]

  • A disulfide (-SS-) bond: Acts as a cleavable spacer. This bond is stable in the bloodstream but is readily cleaved in the reducing intracellular environment (e.g., high glutathione (B108866) concentrations), allowing for controlled release of conjugated payloads.[1][]

  • A primary alcohol (-OH) group: Provides a handle for further chemical modification or for attaching the linker to other molecules of interest.[1]

Its primary application is in the construction of Antibody-Drug Conjugates (ADCs), where it serves as a cleavable linker to attach a cytotoxic drug to an antibody.[1][3][]

Q2: How should I properly store this compound to ensure its stability?

To prevent degradation, the compound should be stored at -20°C under dry, anhydrous conditions.[1][] Exposure to moisture can lead to hydrolysis, while improper storage may also risk disulfide scrambling.[1] It is shipped at room temperature, but long-term storage requires colder temperatures.[]

Q3: What are the most common side reactions associated with this linker?

The most common side reactions are related to its three main functional groups:

  • Propargyl Group Side Reactions: During CuAAC reactions, oxidative homocoupling of the alkyne (Glaser coupling) can occur, especially in the presence of oxygen.[6] Issues related to the copper catalyst, such as cytotoxicity or generation of reactive oxygen species (ROS), can also be a concern, potentially damaging biomolecules.[1]

  • Disulfide Bond Instability: The disulfide bond can be prematurely cleaved in circulation. This can happen through reduction by plasma reductants or via thiol-disulfide exchange with free cysteine residues on serum proteins like albumin.[7]

  • Unintended Reactions of the Alcohol Group: The hydroxyl group can undergo oxidation or other modifications if not properly protected during multi-step syntheses involving harsh reagents.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Guide 1: Low Yield or Failure in Click Chemistry (CuAAC) Conjugation

Problem: You are experiencing low or no yield of your desired triazole-conjugated product.

Potential CauseExplanationRecommended Solution
Inactive Copper Catalyst The CuAAC reaction requires Cu(I) as the active catalyst. Cu(I) can be readily oxidized to the inactive Cu(II) state by dissolved oxygen in the reaction buffer.[6]Generate Cu(I) in situ: Use a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate (B8700270).[1] Deoxygenate Solutions: Thoroughly degas all buffers and solutions before starting the reaction. Use a Stabilizing Ligand: Add a copper-coordinating ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine). This ligand stabilizes the Cu(I) state, accelerates the reaction, and protects biomolecules from ROS-mediated damage.[1]
Alkyne Homocoupling In the presence of oxygen, the propargyl groups can react with each other (Glaser coupling), leading to undesired dimers and reducing the availability of the alkyne for the click reaction.[6]Maintain Anaerobic Conditions: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use Excess Reducing Agent: A slight excess of sodium ascorbate helps to prevent oxidative side reactions.[8]
Impure or Degraded Reagents The this compound or the azide-containing counterpart may have degraded during storage.Verify Reagent Purity: Before the experiment, confirm the integrity of your reagents using techniques like NMR or Mass Spectrometry.[1] Use Fresh Reagents: Whenever possible, use freshly opened or prepared reagents for best results.
Reaction with Propargyl Halides If using a propargyl halide instead of this compound, the halide may react with the copper catalyst, inhibiting the reaction.[9]Choose Appropriate Starting Materials: Propargyl alcohols are generally more suitable for CuAAC than propargyl halides.[9]
Guide 2: Premature Cleavage of the Disulfide Linker

Problem: Your conjugate shows instability in plasma assays, indicating the disulfide bond is breaking before reaching the target cells.

Potential CauseExplanationRecommended Solution
Reduction by Plasma Reductants Although the concentration of reducing agents like glutathione (GSH) is much lower in plasma than inside cells, unhindered disulfide bonds can still be susceptible to reduction.[7]Assess Linker Susceptibility: Perform control experiments to test the stability of your conjugate in plasma over time. For Future Design: When designing new conjugates, consider using sterically hindered linkers (e.g., by adding methyl groups adjacent to the disulfide bond) to shield the bond from attack and improve plasma stability.[7]
Thiol-Disulfide Exchange Serum proteins, particularly human serum albumin (HSA), have free cysteine residues that can react with the linker's disulfide bond, leading to premature release of the payload.[7]Optimize Conjugation Site: If conjugating to an antibody, site-specific conjugation to engineered cysteines can create a local protein environment that helps protect the disulfide bond.[7] Monitor for Albumin Conjugates: During analysis, check for the presence of your payload conjugated to albumin as an indicator of this side reaction.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general workflow for conjugating this compound to an azide-containing molecule. Optimization may be required based on the specific substrates.

Materials:

  • This compound

  • Azide-containing molecule (e.g., protein, peptide, small molecule)

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 50 mM in water)

  • Sodium Ascorbate solution (e.g., 1 M in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4), deoxygenated

Procedure:

  • Prepare Reactants: Dissolve this compound and the azide-containing molecule in the deoxygenated reaction buffer to their final desired concentrations.

  • Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ solution and the THPTA solution. A 1:5 molar ratio of Cu:THPTA is common. Let it sit for 1-2 minutes.

  • Initiate Reaction: Add the catalyst premix to the solution containing the alkyne and azide.

  • Add Reducing Agent: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) state. A final concentration of 1-5 mM sodium ascorbate is typical.

  • Incubate: Gently mix and allow the reaction to proceed. Incubation can be done at room temperature for 1-24 hours. Reaction progress can be monitored by LC-MS or other appropriate analytical techniques.

  • Purification: Once the reaction is complete, purify the final conjugate using a suitable method such as size-exclusion chromatography (SEC), reversed-phase HPLC, or dialysis to remove excess reagents and the copper catalyst.

Visual Guides

G1 cluster_molecule This compound Structure cluster_reactivity Functional Group Reactivity mol Propargyl Group (Alkyne) PEG1 Spacer Disulfide Bond Alcohol Group propargyl Click Chemistry (CuAAC) with Azides mol:f0->propargyl disulfide Reductive Cleavage (e.g., by GSH) mol:f2->disulfide alcohol Further Derivatization (e.g., Esterification) mol:f3->alcohol

Caption: Key functional groups of this compound and their reactivity.

G2 cluster_reactants Reactants cluster_catalyst Catalyst System alkyne Propargyl-Linker (R1-C≡CH) product Stable Triazole Product (R1-Triazole-R2) alkyne->product azide Molecule-N3 (R2-N3) azide->product CuSO4 Cu(II)SO4 CuI Cu(I) (Active Catalyst) CuSO4->CuI Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuI CuI->product Catalyzes THPTA THPTA Ligand (Stabilizer) THPTA->CuI Stabilizes

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

G3 Conjugate Payload-S-S-Linker Cleavage Reductive Cleavage (Intracellular Environment) Conjugate->Cleavage GSH 2x Glutathione (GSH) GSH->Cleavage Payload Released Payload-SH Cleavage->Payload Linker Released Linker-SH Cleavage->Linker GSSG Oxidized Glutathione (GSSG) Cleavage->GSSG G4 start Problem: Low CuAAC Yield check_catalyst Is the catalyst system fresh? (Na-Ascorbate, Ligand) start->check_catalyst check_oxygen Were solutions deoxygenated? check_catalyst->check_oxygen Yes sol_catalyst Solution: Prepare fresh Na-Ascorbate. Use a stabilizing ligand (THPTA). check_catalyst->sol_catalyst No check_reagents Are alkyne/azide reagents pure? check_oxygen->check_reagents Yes sol_oxygen Solution: Degas all buffers and work under an inert atmosphere. check_oxygen->sol_oxygen No sol_reagents Solution: Verify reagent integrity with LC-MS or NMR. check_reagents->sol_reagents No success Re-run experiment check_reagents->success Yes sol_catalyst->success sol_oxygen->success sol_reagents->success

References

Technical Support Center: Purification of Propargyl-PEG1-SS-alcohol Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides modified with Propargyl-PEG1-SS-alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound modified peptides?

A1: The primary challenges stem from the unique combination of moieties in the modifier. These include:

  • Heterogeneity of the reaction mixture: The final reaction mixture often contains the desired modified peptide, unreacted peptide, excess modification reagent, and various byproducts.[]

  • Disulfide bond instability: The disulfide bond is susceptible to reduction or scrambling under certain conditions, leading to impurities.[2]

  • PEG-related issues: The PEG component, even a short one, can increase the hydrodynamic radius of the peptide, potentially leading to aggregation and affecting chromatographic behavior.[][3]

  • Propargyl group reactivity: The terminal alkyne of the propargyl group can potentially undergo side reactions if not handled properly.

  • Similar physicochemical properties: The modified and unmodified peptides may have very similar properties, making their separation challenging.

Q2: Which chromatographic techniques are most suitable for purifying these modified peptides?

A2: The choice of technique depends on the specific peptide and the impurities present. The most common methods are:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique that separates molecules based on hydrophobicity.[4] It is very effective for separating the modified peptide from the more hydrophilic unreacted peptide.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size (hydrodynamic radius).[] It is useful for removing small molecule impurities like excess reagent and for analyzing aggregation.[][5]

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge.[] The PEG chain can shield charges on the peptide surface, altering its interaction with the IEX resin, which can be exploited for separation.[][6]

Q3: How can I confirm the identity and purity of my purified this compound modified peptide?

A3: A combination of analytical techniques is recommended:

  • Mass Spectrometry (MS): To confirm the correct mass of the modified peptide and identify any impurities.[7]

  • HPLC/UPLC: To assess the purity of the final product.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of the modification.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of modified peptide Incomplete reaction.Optimize reaction conditions (e.g., pH, temperature, reaction time, excess of reagent).
Degradation of the peptide or modifier.Ensure the stability of all components under the reaction conditions.
Loss of product during purification.Optimize the purification protocol to minimize sample loss. Pre-condition membranes for dialysis to reduce non-specific binding.[10]
Presence of unmodified peptide in the final product Inefficient reaction.Drive the reaction to completion by using a larger excess of the modification reagent.[11]
Co-elution during chromatography.Optimize the chromatographic gradient (for RP-HPLC) or select a column with higher resolution.[4]
Aggregation observed during or after purification Unsuitable buffer conditions (pH, ionic strength).Screen different buffer conditions to find the optimal one for your peptide's stability.[5][12]
High protein concentration.Work with lower concentrations of the peptide.
Harsh purification conditions (e.g., high pressure).Reduce the flow rate during chromatography.[5] Perform purification at a lower temperature (e.g., 4°C).[5]
Presence of disulfide-linked dimers or oligomers Oxidation of free thiols.If the peptide has other cysteine residues, ensure they are appropriately protected. Work under acidic conditions to minimize disulfide bond formation.[13]
Disulfide scrambling.Maintain a controlled redox environment. Avoid harsh pH conditions.
Cleavage of the disulfide linker during purification Presence of reducing agents.Ensure all buffers and solutions are free from reducing agents like DTT or TCEP, unless cleavage is intended.[9]
Excess modification reagent in the final product Inefficient removal by the chosen purification method.Use a desalting or SEC column with an appropriate molecular weight cutoff.[10] Dialysis with a low MWCO membrane can also be effective.[10]

Experimental Protocols

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is ideal for separating the modified peptide from the unmodified peptide and other synthesis-related impurities.[4]

  • Column Selection: A C18 column with a wide pore size (e.g., 300 Å) is generally suitable for peptides.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

    • Note: Acidic mobile phases help to minimize disulfide bond formation and beta-elimination in peptides containing Cys-Ser sequences.[13] For applications requiring mass spectrometry, formic acid can be used instead of TFA for better sensitivity.[13]

  • Sample Preparation: Dissolve the crude peptide mixture in a small amount of Solvent A. Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: Typically 1 mL/min for an analytical column (4.6 mm ID).

    • Detection: UV absorbance at 214 nm and 280 nm.

    • Gradient: Develop a linear gradient from a low percentage of Solvent B to a high percentage over a suitable time (e.g., 5% to 65% B over 30 minutes). The modified peptide is expected to be more hydrophobic and thus elute later than the unmodified peptide.

  • Fraction Collection and Analysis: Collect fractions corresponding to the desired peak. Analyze the purity of the collected fractions by analytical HPLC and confirm the identity by mass spectrometry.[7]

Size-Exclusion Chromatography (SEC)

SEC is useful for removing small molecule impurities and for analyzing for the presence of aggregates.[]

  • Column Selection: Choose a column with a fractionation range appropriate for the molecular weight of your modified peptide.

  • Mobile Phase Preparation: Use a buffer in which your peptide is stable and soluble (e.g., phosphate-buffered saline, pH 7.4).

  • Sample Preparation: Dissolve the sample in the mobile phase buffer and filter through a 0.22 µm filter.

  • Chromatographic Conditions:

    • Flow Rate: Maintain a constant, low flow rate to ensure optimal resolution and prevent high pressure that could induce aggregation.[5]

    • Detection: UV absorbance at 280 nm.

  • Elution and Analysis: The larger modified peptide will elute before smaller impurities like excess reagent.[5] Aggregates, if present, will elute in the void volume of the column.

Visualizations

Purification_Workflow Purification Workflow for this compound Modified Peptides crude Crude Reaction Mixture rp_hplc Preparative RP-HPLC crude->rp_hplc Primary Purification (Separates modified/unmodified peptide) sec Size-Exclusion Chromatography (SEC) rp_hplc->sec Polishing Step (Removes aggregates & salts) analysis Purity & Identity Analysis (Analytical HPLC, MS) sec->analysis final_product Purified Modified Peptide analysis->final_product

Caption: A typical purification workflow for this compound modified peptides.

Troubleshooting_Logic Troubleshooting Impurities in Purification start Analyze Crude Product by LC-MS unmodified Unmodified Peptide Present? start->unmodified aggregates High MW Species Present? unmodified->aggregates No optimize_reaction Optimize Reaction Conditions (e.g., excess reagent) unmodified->optimize_reaction Yes dimers Dimers/Oligomers Present? aggregates->dimers No optimize_buffer Optimize Buffer Conditions (pH, ionic strength) aggregates->optimize_buffer Yes check_cys Protect other Cys residues/ Use acidic conditions dimers->check_cys Yes pure Pure Product dimers->pure No optimize_hplc Optimize RP-HPLC Gradient optimize_reaction->optimize_hplc add_sec Incorporate SEC Step optimize_buffer->add_sec

Caption: A decision-making workflow for troubleshooting common purification issues.

References

Technical Support Center: Optimizing Disulfide Bond Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for disulfide bond cleavage in proteins and peptides.

Frequently Asked Questions (FAQs)

Q1: What are the most common reducing agents for disulfide bond cleavage, and how do I choose the right one?

A1: The three most common reducing agents are Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and β-Mercaptoethanol (BME). The choice of reducing agent depends on several factors including the specific protein, downstream applications, and experimental conditions such as pH and temperature.

  • DTT is a strong reducing agent, but it is less stable in solution and its effectiveness is pH-dependent.[1][2]

  • TCEP is a more powerful and stable reducing agent that is effective over a wider pH range.[1][3] It is also odorless and does not contain a thiol group, making it compatible with maleimide-based labeling.[3][4]

  • BME is a cost-effective option but has a strong, unpleasant odor and is volatile.[4][5] It is a monothiol and is often used in large excess.[4]

Q2: My protein precipitates after adding a reducing agent. What can I do?

A2: Protein precipitation upon disulfide bond cleavage can be caused by several factors:

  • Suboptimal Buffer Conditions: The pH or ionic strength of your buffer may not be ideal for the reduced form of your protein.[5] Consider optimizing the buffer pH and salt concentration. Including additives like glycerol (B35011) (5-20%) can sometimes enhance solubility.[5]

  • High Protein Concentration: The concentration of your protein might be too high, leading to aggregation once the stabilizing disulfide bonds are broken.[5] Try performing the reduction at a lower protein concentration.

  • Exposure of Hydrophobic Regions: The cleavage of disulfide bonds can expose previously buried hydrophobic regions of the protein, leading to aggregation. The addition of denaturants like 6 M Guanidine HCl or 8 M Urea can help to keep the protein in a soluble, unfolded state.[5]

Q3: I'm observing incomplete or no reduction of disulfide bonds. What are the possible causes and solutions?

A3: Incomplete reduction is a common issue with several potential causes:

  • Inactive Reducing Agent: DTT and BME are susceptible to oxidation by air.[5][6] Always prepare fresh solutions of these reducing agents before use. TCEP is more resistant to air oxidation.[3]

  • Suboptimal pH: DTT and BME are most effective at a pH above 7.[1][5] Their reducing power diminishes in acidic conditions. TCEP is effective over a broader pH range.[1]

  • Inaccessible Disulfide Bonds: The disulfide bonds in your protein may be buried within its three-dimensional structure and inaccessible to the reducing agent.[5] Adding a denaturant (e.g., 6 M Guanidine HCl or 8 M Urea) can unfold the protein and expose these bonds.[5][7]

  • Insufficient Reducing Agent Concentration or Incubation Time: The concentration of the reducing agent or the incubation time may be insufficient for complete reduction.[5] Increase the concentration of the reducing agent or extend the incubation time.

Q4: Can the reducing agent interfere with my downstream applications?

A4: Yes, reducing agents can interfere with certain downstream applications.

  • Mass Spectrometry: DTT and BME should typically be removed before mass spectrometry analysis.[5]

  • Affinity Chromatography (IMAC): DTT can interfere with Ni-NTA columns used in His-tag protein purification.[5] TCEP is a more suitable alternative in this case.

  • Labeling with Maleimides: DTT and BME will react with maleimides. TCEP is thiol-free and therefore compatible with maleimide (B117702) chemistry.[3][4]

Q5: How can I quantify the extent of disulfide bond reduction?

A5: The quantification of free thiol groups is a common way to assess the extent of disulfide bond reduction. Ellman's reagent (DTNB) is widely used for this purpose.[8][9] The reagent reacts with free thiols to produce a colored product that can be measured spectrophotometrically at 412 nm.[8][9] To determine the total number of cysteines involved in disulfide bonds, you can measure the free thiol concentration before and after reduction.[10]

Data Presentation

Table 1: Comparison of Common Reducing Agents

FeatureDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)β-Mercaptoethanol (BME)
Optimal pH Range > 7.0 (typically 7.1-8.0)[5][11]1.5 - 8.5[12]> 7.0
Stability in Air Prone to oxidation[5]More resistant to oxidation[3]Prone to oxidation[6]
Odor MildOdorless[3]Strong, unpleasant[5]
Thiol-Containing YesNo[4]Yes
Compatibility with Maleimides NoYes[3][4]No
Compatibility with IMAC (Ni-NTA) Can interfere[5]CompatibleCan interfere
Typical Concentration 1-100 mM1-50 mM1-10% (v/v)

Experimental Protocols

Protocol 1: Reduction and Alkylation of Disulfide Bonds for Analysis

This protocol is suitable for preparing protein samples for applications like mass spectrometry or SDS-PAGE where complete and permanent cleavage of disulfide bonds is required.

  • Protein Solubilization: Dissolve the protein sample in a denaturing buffer (e.g., 6 M Guanidine HCl or 8 M Urea, 100 mM Tris-HCl, pH 8.5) to a final concentration of 1-5 mg/mL.[5][7] The denaturant helps to unfold the protein and expose buried disulfide bonds.[5][7]

  • Reduction: Add a fresh stock solution of DTT to a final concentration of 10-50 mM.[7] Alternatively, use TCEP at a final concentration of 10-20 mM.

  • Incubation: Incubate the reaction mixture for 1-2 hours at 37°C.[7]

  • Alkylation: To prevent the re-formation of disulfide bonds, add a freshly prepared solution of an alkylating agent, such as iodoacetamide (B48618) or N-ethylmaleimide (NEM), to a final concentration that is 2- to 5-fold higher than the total thiol concentration. Incubate for 30-60 minutes at room temperature in the dark.[5]

  • Quenching (Optional): Quench any excess alkylating agent by adding a small amount of DTT or BME.

  • Sample Cleanup: Remove excess reducing and alkylating agents by dialysis, buffer exchange, or precipitation, depending on the downstream application.

Protocol 2: Quantification of Free Thiols using Ellman's Reagent (DTNB)

This protocol allows for the determination of the concentration of free sulfhydryl groups in a protein sample.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of DTNB (Ellman's Reagent) in a suitable buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 8.0).

    • Prepare a standard solution of a known thiol, such as cysteine or N-acetylcysteine, for generating a standard curve.

  • Reaction Setup:

    • In a microplate well or cuvette, add your protein sample to the reaction buffer.

    • Add the DTNB stock solution to a final concentration of 0.1-0.5 mM.

  • Incubation: Incubate the reaction at room temperature for 15 minutes.

  • Measurement: Measure the absorbance of the solution at 412 nm using a spectrophotometer.

  • Quantification: Determine the concentration of free thiols in your sample by comparing its absorbance to the standard curve generated with the known thiol standard.

Visualizations

experimental_workflow cluster_start Sample Preparation cluster_reduction Reduction cluster_alkylation Alkylation cluster_cleanup Downstream Analysis Protein Protein Sample Add_Reducer Add Reducing Agent (DTT or TCEP) Protein->Add_Reducer Solubilize in Buffer Denaturing Buffer (e.g., 6M GdnHCl, pH 8.5) Buffer->Add_Reducer Incubate_Reduce Incubate (e.g., 1-2h at 37°C) Add_Reducer->Incubate_Reduce Add_Alkylator Add Alkylating Agent (e.g., Iodoacetamide) Incubate_Reduce->Add_Alkylator Incubate_Alkylate Incubate (e.g., 30-60 min, RT, dark) Add_Alkylator->Incubate_Alkylate Cleanup Sample Cleanup (Dialysis, Buffer Exchange) Incubate_Alkylate->Cleanup Analysis Analysis (Mass Spec, SDS-PAGE) Cleanup->Analysis

Caption: Workflow for the reduction and alkylation of protein disulfide bonds.

disulfide_reduction_mechanism Protein_SS Protein S - S Mixed_Disulfide Protein-S-S-DTT Protein-S - S - -SH Protein_SS:S1->Mixed_Disulfide:P Thiol-Disulfide Exchange Protein_SH Protein (reduced) SH HS DTT_SH DTT (reduced) HS- -SH DTT_SH->Mixed_Disulfide DTT_S DTT (oxidized) S-S Mixed_Disulfide:D->Protein_SH:S1 Intramolecular Rearrangement Mixed_Disulfide->DTT_S

Caption: Simplified mechanism of disulfide bond reduction by Dithiothreitol (DTT).

References

Propargyl-PEG1-SS-alcohol aggregation issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing aggregation issues with Propargyl-PEG1-SS-alcohol in aqueous solutions.

Troubleshooting Guide

Issue 1: Observation of turbidity, precipitation, or visible aggregates in aqueous solutions of this compound.

Question: My solution of this compound has become cloudy or contains visible particles. What are the potential causes and how can I resolve this?

Answer: The observation of turbidity or precipitation is a clear indication of aggregation. This can be caused by several factors related to the physicochemical properties of the molecule and the solution environment.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solutions
High Concentration At high concentrations, intermolecular interactions are more likely, leading to self-assembly and aggregation.- Prepare fresh solutions at a lower concentration. - If a high concentration is necessary, consider the addition of solubility-enhancing excipients (e.g., a small percentage of a biocompatible organic co-solvent like DMSO or ethanol (B145695), followed by dilution in aqueous buffer).
Suboptimal pH The stability of the disulfide bond and the overall charge of any conjugated molecule can be pH-dependent. pH values that lead to reduced electrostatic repulsion can promote aggregation.- Ensure the pH of your aqueous solution is appropriate. A neutral pH (e.g., 7.4) is generally a good starting point. - If working with a conjugate, consider the isoelectric point (pI) of the conjugated biomolecule and buffer at a pH away from the pI.
Presence of Reducing Agents Trace amounts of reducing agents in your buffers or introduced from other sources can lead to the cleavage of the disulfide bond, exposing free thiols that can then form intermolecular disulfide bonds, causing aggregation.- Use freshly prepared buffers with high-purity water and reagents. - De-gas buffers to remove oxygen, which can participate in redox reactions. - If thiol-mediated aggregation is suspected, consider adding a small amount of a non-reducing stabilizer.
Thiol-Disulfide Exchange Free thiols on the this compound (if the disulfide bond is partially reduced) can react with disulfide bonds on other molecules, leading to the formation of larger aggregates.- Ensure complete disulfide bond formation during synthesis and purification. - Minimize the presence of free thiols in the solution.
Hydrophobic Interactions The propargyl group and the hydrocarbon backbone of the PEG linker, although short, contribute to the molecule's hydrophobicity. In aqueous solutions, these hydrophobic regions can associate to minimize contact with water, leading to aggregation.- Work at lower concentrations. - Consider the use of surfactants or other additives that can disrupt hydrophobic interactions, if compatible with your application.

Troubleshooting Workflow:

Troubleshooting_Workflow start Start: Aggregation Observed check_concentration Is the concentration high? start->check_concentration lower_concentration Action: Lower concentration check_concentration->lower_concentration Yes check_ph Is the pH optimal? check_concentration->check_ph No characterize_aggregates Characterize Aggregates (DLS, NTA, TEM) lower_concentration->characterize_aggregates adjust_ph Action: Adjust pH check_ph->adjust_ph No check_reducing_agents Are reducing agents present? check_ph->check_reducing_agents Yes adjust_ph->characterize_aggregates use_fresh_buffers Action: Use fresh, de-gassed buffers check_reducing_agents->use_fresh_buffers Yes check_reducing_agents->characterize_aggregates No use_fresh_buffers->characterize_aggregates end_resolved Issue Resolved characterize_aggregates->end_resolved If aggregation is eliminated end_consult Consult Further characterize_aggregates->end_consult If aggregation persists

Troubleshooting workflow for aggregation issues.

Frequently Asked Questions (FAQs)

Q1: What is the role of each functional group in this compound in relation to its solubility and aggregation?

A1:

  • Propargyl Group: This terminal alkyne is primarily for "click chemistry" reactions. It is relatively hydrophobic and at high concentrations, intermolecular interactions between these groups could contribute to aggregation.

  • PEG1 (Single Ethylene Glycol Unit): This short PEG linker is intended to provide some spacing and hydrophilicity. However, a single PEG unit offers limited solubility enhancement compared to longer PEG chains.[1][2]

  • Disulfide (SS) Bond: This is a cleavable linker, sensitive to reducing environments.[3][4] It can participate in thiol-disulfide exchange reactions, which can be a major cause of aggregation if free thiols are present.[5][6]

  • Alcohol (-OH) Group: The terminal hydroxyl group is polar and can participate in hydrogen bonding with water, which aids in solubility.[7][8]

Q2: What is the recommended solvent for dissolving this compound?

A2: For initial solubilization, a small amount of a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol can be used. Subsequently, the solution should be diluted to the desired final concentration with the aqueous buffer of choice. Direct dissolution in aqueous buffers may be challenging at higher concentrations.

Q3: How should I store solutions of this compound to minimize aggregation?

A3: It is recommended to prepare solutions fresh for each experiment. If storage is necessary, filter the solution through a sterile 0.22 µm filter and store at 4°C for short periods. For longer-term storage, aliquoting and freezing at -20°C or -80°C may be possible, but freeze-thaw cycles should be avoided as they can promote aggregation.

Q4: Can I use sonication to redissolve aggregates?

A4: While sonication can temporarily break up aggregates, it can also potentially lead to degradation of the molecule, especially cleavage of the disulfide bond. It is not a recommended solution for persistent aggregation issues. Addressing the root cause of the aggregation (e.g., concentration, pH) is a more effective approach.

Potential Aggregation Pathways:

Aggregation_Pathways molecule This compound (Monomer) high_conc High Concentration molecule->high_conc reducing_agent Reducing Agent molecule->reducing_agent hydrophobic_interaction Hydrophobic Interactions (Propargyl, PEG backbone) high_conc->hydrophobic_interaction reduced_molecule Reduced Monomer (Free Thiol) reducing_agent->reduced_molecule aggregate Aggregate hydrophobic_interaction->aggregate disulfide_exchange Thiol-Disulfide Exchange disulfide_exchange->aggregate reduced_molecule->disulfide_exchange

Potential pathways for aggregation.

Experimental Protocols for Aggregate Characterization

Dynamic Light Scattering (DLS)

Objective: To determine the hydrodynamic diameter and size distribution of particles in solution. This is a rapid method to assess the presence of aggregates.

Methodology:

  • Sample Preparation:

    • Prepare the this compound solution in the desired aqueous buffer at the working concentration.

    • Filter the buffer through a 0.2 µm syringe filter before use to remove any dust or particulate matter.

    • If the sample solution is being prepared from a stock in an organic solvent, ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting the viscosity and refractive index of the solution.

    • Filter the final sample solution through a low-protein-binding 0.1 or 0.22 µm syringe filter directly into a clean DLS cuvette. This step is critical to remove any large, extraneous particles.[9]

  • Instrument Setup:

    • Use a properly calibrated DLS instrument.

    • Set the instrument parameters according to the manufacturer's instructions, including the viscosity and refractive index of the solvent.

    • Equilibrate the sample to the desired measurement temperature (e.g., 25°C) for at least 5 minutes before measurement.[10]

  • Data Acquisition:

    • Perform at least three replicate measurements for each sample.

    • Analyze the correlation function to obtain the size distribution. Look for the appearance of larger species, which would indicate aggregation.

Nanoparticle Tracking Analysis (NTA)

Objective: To visualize, size, and count nanoparticles on a particle-by-particle basis. NTA is particularly useful for polydisperse samples and can provide concentration information.[11][12]

Methodology:

  • Sample Preparation:

    • Dilute the sample in filtered, particle-free buffer to a concentration within the optimal range for the instrument (typically 10⁷ to 10⁹ particles/mL).[11] This may require serial dilutions.

    • Gently mix the sample by pipetting up and down; do not vortex, as this can induce aggregation.

  • Instrument Setup:

    • Prime the sample chamber with the filtered buffer to ensure no background particles are present.

    • Load the diluted sample into the sample chamber.

  • Data Acquisition:

    • Adjust the camera level and focus to clearly visualize the scattered light from the individual particles.

    • Capture several videos (e.g., 3-5 videos of 60 seconds each) at different locations within the sample chamber.

    • Process the videos using the NTA software to determine the particle size distribution and concentration. The software tracks the Brownian motion of each particle and calculates its hydrodynamic diameter using the Stokes-Einstein equation.[13]

Transmission Electron Microscopy (TEM)

Objective: To directly visualize the morphology and size of the aggregates.

Methodology:

  • Sample Preparation (Negative Staining):

    • Place a TEM grid (e.g., carbon-coated copper grid) on a piece of parafilm.

    • Apply a drop (5-10 µL) of the sample solution onto the grid and allow it to adsorb for 1-2 minutes.[4]

    • Blot away the excess liquid from the edge of the grid using filter paper.

    • Apply a drop of a negative staining solution (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) to the grid for 30-60 seconds.

    • Blot away the excess stain and allow the grid to air dry completely.

  • Imaging:

    • Image the prepared grids using a transmission electron microscope at various magnifications.

    • Look for the presence of individual molecules versus larger, aggregated structures. The images can provide qualitative and quantitative information about the size and shape of the aggregates.[3][14]

References

Validation & Comparative

A Comparative Analysis of Propargyl-PEG1-SS-alcohol and Other Cleavable Linkers in Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a cleavable linker is a critical determinant in the design of targeted therapeutics, particularly antibody-drug conjugates (ADCs). The linker's stability in circulation and its susceptibility to cleavage at the target site directly influence the efficacy and toxicity of the conjugate. This guide provides an objective comparison of Propargyl-PEG1-SS-alcohol, a disulfide-based cleavable linker, with other major classes of cleavable linkers, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a heterobifunctional linker featuring a propargyl group for click chemistry, a single polyethylene (B3416737) glycol (PEG) unit to enhance solubility, a cleavable disulfide bond, and a terminal alcohol for further functionalization.[][2] Its design allows for the precise conjugation of molecules and their subsequent release in a reducing environment, a hallmark of the intracellular space.

Overview of Cleavable Linkers

Cleavable linkers are designed to be stable in the bloodstream and release their payload under specific conditions within the target cell or tumor microenvironment.[3][4] The primary categories of cleavable linkers are:

  • Redox-sensitive (Disulfide) Linkers: These linkers, such as this compound, are cleaved in the presence of high concentrations of reducing agents like glutathione (B108866) (GSH), which are abundant inside cells but not in the plasma.[2][5]

  • pH-sensitive (Acid-labile) Linkers: These linkers, often containing hydrazone or acetal (B89532) groups, hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[4]

  • Enzyme-sensitive Linkers: These linkers typically incorporate peptide sequences that are substrates for enzymes, such as cathepsins, which are highly active in the lysosomes of tumor cells.[4]

Data Presentation: Comparative Performance of Cleavable Linkers

The choice of a cleavable linker significantly impacts the stability and payload release kinetics of a bioconjugate. The following table summarizes key performance parameters for different linker types.

Linker TypeLinker ExampleCleavage TriggerPlasma Half-life (t½)Cleavage RateKey AdvantagesKey Disadvantages
Disulfide This compoundHigh Glutathione (GSH) concentration (intracellular)Generally stable; can be tuned with steric hindrance. Specific t½ for this compound is not readily available in published literature.Dependent on GSH concentration and steric hindrance around the disulfide bond.Good intracellular release, tunable stability.Potential for premature cleavage in plasma due to circulating thiols.
pH-Sensitive Hydrazone-based linkersLow pH (endosomes/lysosomes)Can be variable; some hydrazones show a half-life of ~2 days in plasma.[4]Rapid cleavage at acidic pH.Effective release in endo-lysosomal compartments.Potential for instability in the slightly acidic tumor microenvironment, leading to off-target release.
Enzyme-Sensitive Valine-Citrulline (Val-Cit)Cathepsin B (lysosomal protease)Generally stable in plasma.Efficiently cleaved by specific proteases.High specificity for intracellular cleavage.Efficacy is dependent on the expression and activity of the target enzyme.

Experimental Protocols

Accurate assessment of linker stability and cleavage is crucial for the development of effective bioconjugates. Below are detailed methodologies for key experiments.

Protocol 1: In Vitro Plasma Stability Assay (ELISA-based)

This protocol outlines a method to determine the stability of an antibody-drug conjugate (ADC) in plasma by quantifying the amount of intact ADC over time.

Materials:

  • ADC of interest

  • Human or mouse plasma

  • Antigen-coated 96-well plates

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Detection antibody (anti-payload antibody) conjugated to an enzyme (e.g., HRP)

  • Substrate for the enzyme (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Incubation: Incubate the ADC in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Capture: Add the plasma samples to the antigen-coated wells and incubate for 1-2 hours at room temperature to capture the ADC.

  • Washing: Wash the wells three times with wash buffer to remove unbound components.

  • Blocking: Add blocking buffer and incubate for 1 hour to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Detection: Add the enzyme-conjugated anti-payload antibody and incubate for 1 hour.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the substrate and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point.

Protocol 2: Quantification of Released Payload by LC-MS/MS

This protocol describes a method to quantify the amount of free payload released from an ADC in a given matrix (e.g., plasma, cell lysate).[6][7][8][9]

Materials:

  • ADC sample incubated under desired conditions

  • Internal standard (a stable isotope-labeled version of the payload)

  • Protein precipitation solvent (e.g., acetonitrile (B52724) with 1% formic acid)

  • LC-MS/MS system (including a suitable column, e.g., C18)

  • Mobile phases (e.g., water and acetonitrile with 0.1% formic acid)

Procedure:

  • Sample Preparation: To a known volume of the ADC sample, add the internal standard and then the protein precipitation solvent.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the free payload.

  • LC Separation: Inject a portion of the supernatant onto the LC system. The payload is separated from other components based on its retention time on the column.

  • MS/MS Detection: The eluent from the LC is introduced into the mass spectrometer. The payload and internal standard are detected and quantified using multiple reaction monitoring (MRM).

  • Quantification: A standard curve is generated by spiking known concentrations of the payload into the same matrix. The concentration of the released payload in the samples is determined by comparing its peak area to that of the internal standard and interpolating from the standard curve.

Mandatory Visualization

Below are diagrams illustrating key concepts related to cleavable linkers.

experimental_workflow ADC_SS ADC with This compound Plasma_Stability Plasma Stability Assay (ELISA or LC-MS/MS) ADC_SS->Plasma_Stability Cleavage_Assay Cleavage Assay (e.g., with Glutathione) ADC_SS->Cleavage_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT or other viability assay) ADC_SS->Cytotoxicity_Assay ADC_pH ADC with pH-sensitive linker ADC_pH->Plasma_Stability ADC_pH->Cleavage_Assay ADC_pH->Cytotoxicity_Assay ADC_Enz ADC with Enzyme-sensitive linker ADC_Enz->Plasma_Stability ADC_Enz->Cleavage_Assay ADC_Enz->Cytotoxicity_Assay PK_Study Pharmacokinetics Study (Animal Model) Plasma_Stability->PK_Study Efficacy_Study Efficacy Study (Xenograft Model) Cytotoxicity_Assay->Efficacy_Study

Caption: Experimental workflow for comparing ADCs with different cleavable linkers.

ADC_Internalization_and_Cleavage cluster_extracellular Extracellular Space (Plasma, pH ~7.4) cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) (Linker is stable) Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Binding to Antigen Endosome Endosome (pH ~5.0-6.5) Tumor_Cell->Endosome 2. Internalization Lysosome Lysosome (pH ~4.5-5.0, High Protease Activity) Endosome->Lysosome 3. Trafficking Cytosol Cytosol (High Glutathione) Payload_Release Payload Release Lysosome->Payload_Release pH-sensitive or Enzyme-sensitive Linker Cleavage Cytosol->Payload_Release Disulfide Linker Cleavage Target Intracellular Target (e.g., DNA, Microtubules) Payload_Release->Target 4. Action on Target

Caption: General mechanism of ADC internalization and payload release via different cleavable linkers.

Conclusion

The selection of a cleavable linker is a critical decision in the design of targeted therapies. This compound, with its disulfide bond, offers the advantage of cleavage in the highly reducing intracellular environment, providing a mechanism for targeted payload release. However, its performance must be carefully weighed against other linker technologies, such as pH- and enzyme-sensitive linkers, each with their own distinct advantages and disadvantages. A thorough in vitro and in vivo evaluation, utilizing robust experimental protocols as outlined in this guide, is essential for selecting the optimal linker to maximize therapeutic efficacy while minimizing off-target toxicity.

References

Navigating Purity Assessment: A Comparative Guide to HPLC Validation of Propargyl-PEG1-SS-alcohol Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of linker molecules is a critical step in the successful development of antibody-drug conjugates (ADCs). This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the validation of Propargyl-PEG1-SS-alcohol conjugate purity, alongside alternative analytical techniques. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate validation strategy.

This compound is a heterobifunctional linker containing a propargyl group for click chemistry, a single polyethylene (B3416737) glycol (PEG) unit to enhance solubility, a cleavable disulfide bond for controlled drug release, and a hydroxyl group for further modification[1][2]. The precise molecular structure and high purity of this linker are paramount to ensure the homogeneity and efficacy of the final ADC. Impurities, which can arise from the synthesis process or degradation, may include unreacted starting materials, byproducts, or oligomeric PEG species[3].

Comparative Analysis of Purity Validation Techniques

Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purity assessment of small molecules like this compound due to its high resolution and sensitivity[4][]. However, a comprehensive validation strategy often involves orthogonal methods to provide a complete purity profile. The following table compares RP-HPLC with other common analytical techniques for the validation of PEGylated conjugate purity.

Analytical Technique Resolution Sensitivity Information Provided Sample Throughput Key Advantages Limitations
RP-HPLC with UV Detection HighHighPurity, retention time, quantification of impuritiesHighRobust, reproducible, widely availableLimited structural information, chromophore required for UV detection
Liquid Chromatography-Mass Spectrometry (LC-MS) Very HighVery HighPurity, molecular weight confirmation, impurity identificationModerateProvides molecular weight of parent and impurities, high specificity[6][7][8]More complex instrumentation, potential for ion suppression
Size-Exclusion Chromatography (SEC) Low to ModerateModerateDetection of aggregates or fragmentsHighGood for analyzing high molecular weight impurities or oligomersPoor resolution for small molecules with similar sizes
Nuclear Magnetic Resonance (NMR) Spectroscopy HighLowDetailed structural confirmation, identification and quantification of impuritiesLowProvides unambiguous structural information[9][10][11][12]Low sensitivity, requires higher sample concentration, complex data analysis

Experimental Protocols

Purity Validation by Reversed-Phase HPLC (RP-HPLC)

This protocol outlines a general method for the purity analysis of this compound using RP-HPLC with UV detection. Optimization of the gradient and other parameters may be required based on the specific system and impurities.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

Materials:

  • This compound sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA) or Formic acid (FA), HPLC grade

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA (or FA) in Water

    • Mobile Phase B: 0.1% TFA (or FA) in Acetonitrile

  • Sample Preparation:

    • Dissolve the this compound sample in a suitable solvent (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 214 nm or 220 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 5
      25 95
      30 95
      31 5

      | 35 | 5 |

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the this compound conjugate as the percentage of the main peak area relative to the total peak area.

Workflow for HPLC Purity Validation

The following diagram illustrates the typical workflow for the validation of this compound conjugate purity using HPLC.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting Sample Dissolve Sample Injection Inject Sample Sample->Injection MobilePhase Prepare Mobile Phases A & B Separation Chromatographic Separation Injection->Separation Gradient Elution Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for HPLC Purity Validation.

References

In Vitro Stability of Propargyl-PEG1-SS-alcohol ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of an antibody-drug conjugate (ADC) is a critical factor influencing its therapeutic index. An ideal ADC maintains its integrity in systemic circulation to minimize off-target toxicity and releases its cytotoxic payload only upon reaching the target tumor cells. This guide provides a comparative overview of the in vitro stability of ADCs featuring the cleavable Propargyl-PEG1-SS-alcohol linker, with a focus on plasma stability and reductive cleavage. While specific quantitative data for ADCs using this particular linker is not extensively available in the public domain, this guide will utilize data from structurally related disulfide-linked ADCs to provide a comparative context.

Comparative In Vitro Stability of Cleavable Linkers

The stability of an ADC is largely dictated by the chemical nature of its linker. Disulfide linkers, such as the one in this compound, are designed to be cleaved in the reducing environment of the cell. Their stability in plasma is a key determinant of their suitability. For comparison, this section presents stability data for different types of cleavable linkers, including other disulfide-based linkers and the commonly used maleimide-based linkers.

Table 1: Comparative Plasma Stability of Different ADC Linker Technologies

Linker TypeCleavage MechanismModel SystemIncubation Time (days)% Intact ADC RemainingReference
Disulfide (Hindered) Reduction (e.g., by Glutathione)huC242-SPDB-DM4 in mouse plasma7~75%[1]
Disulfide (Unhindered) Reduction (e.g., by Glutathione)anti-CD22-DM1 in mouse plasma7~20%[1]
Maleimide (Thioether) Retro-Michael reactionADC in human plasma7~50%[2]
"Bridging" Disulfide Reduction (e.g., by Glutathione)ADC in human plasma7>95%[2]
Valine-Citrulline (Peptide) Protease (Cathepsin B)Trastuzumab-vc-MMAE in rat serum7High Stability[3]

Note: The stability of disulfide linkers can be significantly enhanced by introducing steric hindrance near the disulfide bond, as seen in the "Hindered Disulfide" example. The this compound linker is an unhindered disulfide linker, and its stability would be expected to be in the lower range for this class.

Experimental Protocols

Accurate assessment of ADC stability requires robust and well-defined experimental protocols. The following are detailed methodologies for key in vitro stability assays.

In Vitro Plasma Stability Assay by LC-MS

This assay determines the stability of an ADC in plasma over time by measuring the change in the drug-to-antibody ratio (DAR).[4][5]

Objective: To quantify the loss of conjugated payload from an ADC when incubated in plasma.

Materials:

  • ADC of interest (e.g., this compound ADC)

  • Human, rat, or mouse plasma (sodium heparin or EDTA as anticoagulant)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein A or Protein G magnetic beads

  • Reduction reagent (e.g., Dithiothreitol - DTT)

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • Hydrophobic Interaction Chromatography (HIC) column

Procedure:

  • Incubation:

    • Dilute the ADC to a final concentration of 100 µg/mL in pre-warmed (37°C) plasma.

    • Incubate the mixture at 37°C in a humidified incubator.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

    • Immediately freeze the collected aliquots at -80°C to stop the reaction.

  • ADC Capture:

    • Thaw the plasma samples on ice.

    • Add an appropriate amount of Protein A/G magnetic beads to each sample.

    • Incubate for 1-2 hours at 4°C with gentle mixing to capture the ADC.

    • Wash the beads with PBS to remove unbound plasma proteins.

  • Elution and Reduction:

    • Elute the ADC from the beads using a low pH buffer (e.g., 0.1 M glycine, pH 2.5).

    • Neutralize the eluate with a high pH buffer (e.g., 1 M Tris, pH 8.0).

    • To analyze the light and heavy chains separately, add DTT to a final concentration of 10 mM and incubate at 37°C for 30 minutes.

  • LC-MS Analysis:

    • Inject the reduced or intact ADC sample into the LC-MS system.

    • For intact analysis, use a desalting column. For reduced chain analysis, use a reverse-phase column.

    • Acquire mass spectra over the appropriate m/z range.

  • Data Analysis:

    • Deconvolute the mass spectra to determine the masses of the intact ADC or the light and heavy chains.

    • Calculate the average DAR at each time point by analyzing the relative abundance of conjugated and unconjugated species.

    • Plot the average DAR as a function of time to determine the stability profile.

Glutathione-Mediated Cleavage Assay

This assay evaluates the susceptibility of the disulfide linker to reductive cleavage by glutathione (B108866) (GSH), mimicking the intracellular environment.

Objective: To determine the rate of payload release from a disulfide-linked ADC in the presence of a reducing agent.

Materials:

  • ADC of interest (e.g., this compound ADC)

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., N-ethylmaleimide - NEM)

  • LC-MS or HPLC system

Procedure:

  • Reaction Setup:

    • Prepare a stock solution of the ADC in PBS.

    • Prepare a stock solution of GSH in PBS (typically 1-10 mM to mimic intracellular concentrations).

    • Initiate the reaction by adding the GSH solution to the ADC solution at 37°C.

  • Time-Course Sampling:

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Quench the reaction in each aliquot by adding NEM to cap free thiols and prevent further reaction.

  • Analysis:

    • Analyze the samples by LC-MS or RP-HPLC to quantify the amount of released payload and remaining intact ADC.

  • Data Analysis:

    • Plot the percentage of released payload or remaining intact ADC against time.

    • Calculate the half-life of the ADC under these reductive conditions.

Visualizing Experimental Workflows and Linker Cleavage

Diagrams are essential for clearly communicating complex experimental processes and molecular mechanisms.

G Experimental Workflow for In Vitro Plasma Stability Assay cluster_prep Sample Preparation cluster_capture ADC Isolation cluster_analysis Analysis ADC This compound ADC Incubation Incubate at 37°C (Time points: 0-168h) ADC->Incubation Plasma Human Plasma Plasma->Incubation Capture Immuno-affinity Capture (Protein A/G beads) Incubation->Capture Wash Wash to remove unbound proteins Capture->Wash Elution Elute ADC Wash->Elution Reduction Reduction (DTT) Elution->Reduction Optional LCMS LC-MS Analysis Elution->LCMS Reduction->LCMS DAR Calculate Average DAR LCMS->DAR

Caption: Workflow for assessing ADC stability in plasma.

G Reductive Cleavage of this compound Linker ADC Antibody-S-S-PEG1-Propargyl-Payload Cleaved_Antibody Antibody-SH ADC->Cleaved_Antibody Thiol-disulfide exchange Released_Payload HS-PEG1-Propargyl-Payload ADC->Released_Payload Thiol-disulfide exchange GSH 2 GSH (Glutathione) GSSG GSSG GSH->GSSG Oxidation

Caption: Mechanism of disulfide linker cleavage by glutathione.

Conclusion

The in vitro stability of an ADC is a multifaceted property that is crucial for its successful development. For ADCs utilizing a this compound linker, the inherent susceptibility of the disulfide bond to reduction is the primary determinant of its stability profile. While direct quantitative data for this specific linker is limited in publicly accessible literature, a comprehensive evaluation can be performed using the detailed protocols provided in this guide. By comparing the stability of a novel ADC to that of well-characterized linkers, researchers can gain valuable insights into its potential in vivo performance and make informed decisions in the drug development process. The use of standardized assays, such as plasma stability and glutathione challenge experiments, coupled with robust analytical techniques like LC-MS, is paramount for a thorough assessment.

References

A Comparative Guide to Propargyl-PEG1-SS-alcohol and Non-Cleavable Linkers in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index, directly influencing its stability, efficacy, and safety profile. This guide provides an objective comparison of a specific cleavable linker, Propargyl-PEG1-SS-alcohol, and the broad class of non-cleavable linkers, supported by experimental data and detailed methodologies to inform rational ADC design.

At a Glance: Key Differences

FeatureThis compound (Cleavable)Non-Cleavable Linkers
Release Mechanism Reductive cleavage of disulfide bond in the high glutathione (B108866) environment of the cell cytoplasm.Proteolytic degradation of the antibody backbone within the lysosome.[1]
Drug Release Rate Generally faster upon internalization.Slower, dependent on antibody degradation.[1]
Plasma Stability Generally lower due to the potential for premature disulfide bond reduction.High, as they lack a specific chemical trigger for cleavage in circulation.[1][2]
Bystander Effect Capable of inducing a bystander effect, as the released payload can diffuse to neighboring cells.Limited to no bystander effect, as the payload is released with a charged amino acid attached, hindering cell permeability.
Payload Suitability Broad, as the payload is released in its native or near-native form.Payload must retain activity with the linker and an amino acid attached.
Off-Target Toxicity Higher potential for off-target toxicity due to premature drug release.[3]Lower potential for off-target toxicity due to high plasma stability.[1][2]

Mechanism of Action

This compound: A Reductively Cleavable Linker

This compound is a heterobifunctional linker featuring a propargyl group for "click" chemistry conjugation to a payload, a single polyethylene (B3416737) glycol (PEG) unit to enhance solubility, a disulfide bond as the cleavable element, and a terminal alcohol for further modification or conjugation.[4][][6][7] The key to its function lies in the disulfide bond, which is stable in the oxidizing environment of the bloodstream but is readily cleaved in the reducing intracellular environment, where the concentration of glutathione is significantly higher.[8] This differential stability is designed to ensure that the cytotoxic payload is selectively released within the target cancer cells.[]

dot

ADC ADC in Circulation Internalization Internalization into Target Cell ADC->Internalization 1. Binding to cell surface antigen Endosome Endosome Internalization->Endosome 2. Endocytosis Cytoplasm Cytoplasm (High Glutathione) Endosome->Cytoplasm 3. Trafficking Payload_Release Payload Release Cytoplasm->Payload_Release 4. Disulfide Cleavage Target_Action Payload exerts Cytotoxic Effect Payload_Release->Target_Action 5. Drug Action

Signaling pathway of a disulfide-cleavable ADC.
Non-Cleavable Linkers: Release Through Antibody Degradation

Non-cleavable linkers, such as those based on thioether chemistry (e.g., SMCC), form a stable covalent bond between the antibody and the payload.[1][8] The release of the cytotoxic drug is not dependent on the chemical environment but rather on the complete proteolytic degradation of the antibody backbone after the ADC is internalized and trafficked to the lysosome.[1] This process releases the payload still attached to the linker and a single amino acid from the antibody.[1]

dot

ADC ADC in Circulation Internalization Internalization into Target Cell ADC->Internalization 1. Binding to cell surface antigen Endosome Endosome Internalization->Endosome 2. Endocytosis Lysosome Lysosome (Proteolytic Enzymes) Endosome->Lysosome 3. Fusion Payload_Release Payload-Linker-Amino Acid Release Lysosome->Payload_Release 4. Antibody Degradation Target_Action Payload exerts Cytotoxic Effect Payload_Release->Target_Action 5. Drug Action

Signaling pathway of a non-cleavable ADC.

Performance Data: A Comparative Overview

The following tables summarize representative quantitative data from studies comparing the performance of disulfide-containing cleavable linkers and non-cleavable linkers. While direct data for this compound is limited, the presented data for other disulfide linkers provides a valuable proxy for its expected performance.

Table 1: In Vitro Plasma Stability
Linker TypeADC ConstructIncubation Time (days)% Intact ADC RemainingReference
Disulfide Anti-CD79b-SS-MMAE7~60% (in rat serum)[10]
Non-Cleavable Anti-M1S1-PEG6-C2-MMAD4.5>95% (in mouse plasma)[11]
Table 2: In Vitro Cytotoxicity (IC50 Values)
Linker TypeCell LineIC50 (nM)Reference
Disulfide Jeko-1 (CD79b+)~0.1[10]
Non-Cleavable BxPC3 (M1S1+++)~1-10[11]
Table 3: Bystander Killing Effect
Linker TypeAssayObservationReference
Disulfide Co-culture of antigen-positive and antigen-negative cellsSignificant killing of antigen-negative cells observed.[11]
Non-Cleavable Co-culture of antigen-positive and antigen-negative cellsMinimal to no killing of antigen-negative cells observed.[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of different linker technologies. Below are representative protocols for key experiments.

Experimental Workflow for Linker Comparison

dot

cluster_0 ADC Synthesis cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Comparison Propargyl_ADC Synthesize ADC with This compound Plasma_Stability Plasma Stability Assay Propargyl_ADC->Plasma_Stability Cytotoxicity In Vitro Cytotoxicity Assay Propargyl_ADC->Cytotoxicity Bystander Bystander Effect Assay Propargyl_ADC->Bystander NonCleavable_ADC Synthesize ADC with Non-Cleavable Linker NonCleavable_ADC->Plasma_Stability NonCleavable_ADC->Cytotoxicity NonCleavable_ADC->Bystander Data_Analysis Analyze and Compare: - % Intact ADC - IC50 Values - Bystander Killing Plasma_Stability->Data_Analysis Cytotoxicity->Data_Analysis Bystander->Data_Analysis

Workflow for comparing linker performance.
ADC Synthesis with this compound

This protocol outlines the conjugation of an azide-modified payload to an antibody using the this compound linker.

Materials:

  • Antibody of interest

  • This compound

  • Azide-modified cytotoxic payload

  • Copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate)

  • Ligand (e.g., THPTA)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: If necessary, modify the antibody to introduce a reactive group for linker attachment.

  • Linker-Payload Conjugation: a. Dissolve the azide-modified payload and this compound in an appropriate solvent. b. Add the copper(I) catalyst and ligand to initiate the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. c. Allow the reaction to proceed at room temperature for a specified time. d. Purify the linker-payload conjugate.

  • Antibody-Linker-Payload Conjugation: a. Activate the alcohol group of the linker-payload conjugate if necessary for reaction with the antibody. b. React the activated linker-payload with the antibody in the reaction buffer. c. Monitor the reaction progress.

  • Purification: Purify the final ADC using size-exclusion chromatography to remove unconjugated antibody, linker, and payload.

  • Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma.

Materials:

  • ADC construct

  • Human or mouse plasma

  • Incubator at 37°C

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the ADC at a final concentration of 1 mg/mL in plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).

  • Sample Preparation: At each time point, precipitate plasma proteins using acetonitrile. Centrifuge to pellet the proteins.

  • Analysis: Analyze the supernatant for the amount of released payload using LC-MS/MS. Analyze the intact ADC in the pellet (after resuspension) or a separate sample to determine the change in DAR over time.

  • Data Analysis: Plot the percentage of intact ADC or the average DAR as a function of time.

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against cancer cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Cell culture medium and supplements

  • 96-well plates

  • ADC constructs

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC. Include an untreated control and a control with the unconjugated antibody.

  • Incubation: Incubate the plates for 72-120 hours at 37°C.

  • Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the results to the untreated control and plot cell viability against ADC concentration. Calculate the IC50 value.

Bystander Effect Assay

This assay evaluates the ability of the ADC to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines (one labeled with a fluorescent marker, e.g., GFP)

  • Co-culture medium

  • 96-well plates

  • ADC constructs

  • Fluorescence microscope or plate reader

Procedure:

  • Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1).

  • ADC Treatment: Treat the co-culture with serial dilutions of the ADC.

  • Incubation: Incubate the plates for 72-120 hours at 37°C.

  • Viability Assessment: Measure the fluorescence intensity of the GFP-labeled antigen-negative cells.

  • Data Analysis: Compare the viability of the antigen-negative cells in the co-culture to their viability when cultured alone and treated with the same ADC concentrations. A significant decrease in viability in the co-culture indicates a bystander effect.

Conclusion

The choice between a cleavable linker like this compound and a non-cleavable linker is a critical decision in ADC design, with significant implications for the therapeutic's performance. This compound, with its glutathione-sensitive disulfide bond, offers the potential for rapid and efficient intracellular drug release and the ability to induce a bystander effect, which can be advantageous in treating heterogeneous tumors. However, this comes at the cost of potentially lower plasma stability and a higher risk of off-target toxicity.

Conversely, non-cleavable linkers provide superior plasma stability and a more favorable safety profile due to their reliance on antibody degradation for payload release.[1][2] This stability, however, limits the bystander effect and requires that the payload remains active with an attached amino acid residue. Ultimately, the optimal linker strategy depends on the specific characteristics of the target antigen, the cytotoxic payload, and the desired therapeutic outcome. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different linker technologies to enable the development of safer and more effective antibody-drug conjugates.

References

A Comparative Guide to the Efficacy of Antibody-Drug Conjugates: Spotlight on Disulfide-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of linkers is a critical determinant of the therapeutic index and overall success of Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison of ADCs synthesized with cleavable linkers, focusing on the class of propargyl-polyethylene glycol (PEG)-disulfide linkers, exemplified by Propargyl-PEG1-SS-alcohol. Due to the limited availability of public efficacy data for this specific linker, this guide will draw upon data from functionally similar PEGylated disulfide linkers and compare their performance with established and next-generation alternatives, such as the widely-used valine-citrulline (Val-Cit) dipeptide linker and a novel glutamic acid-glycine-citrulline (EGCit) tripeptide linker.

The Role of the Linker in ADC Efficacy

The linker in an ADC is the molecular bridge connecting the antibody to the cytotoxic payload. Its chemical properties dictate the stability of the ADC in circulation, the mechanism and rate of payload release at the tumor site, and ultimately, the balance between therapeutic efficacy and off-target toxicity.[] Cleavable linkers, such as those containing a disulfide bond, are designed to be stable in the bloodstream and to release the payload in the reducing environment of the tumor or within the target cell.[][2] The incorporation of a PEG spacer can further enhance the ADC's properties by improving hydrophilicity, which can lead to better pharmacokinetics and reduced aggregation.[3][4]

Comparative Efficacy Data

This section presents a comparative summary of in vitro and in vivo efficacy data for ADCs synthesized with different cleavable linkers.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the in vitro cytotoxicity of various ADCs against different cancer cell lines.

Linker TypeAntibody-PayloadCell LineIC50 (nM)Reference
PEGylated ZHER2-PEG4K-MMAENCI-N87100.4[5][6]
ZHER2-PEG10K-MMAENCI-N87485.2[5][6]
ZHER2-SMCC-MMAE (no PEG)NCI-N8722.1[5][6]
Peptide (Val-Cit) Trastuzumab-vc-MMAEJIMT-1~10[7]
Peptide (EGCit) Trastuzumab-EGCit-MMAEJIMT-1~1[7]

Note: The ZHER2 affibody was used in place of a full antibody in this study, which can influence the absolute IC50 values. The trend, however, demonstrates the impact of the PEG linker.

The data indicates that while the incorporation of longer PEG chains can decrease the in vitro cytotoxicity of an ADC, this is not always directly correlated with in vivo efficacy.[5][6] The novel EGCit linker demonstrated superior in vitro potency compared to the conventional Val-Cit linker.[7]

In Vivo Efficacy: Tumor Growth Inhibition

Tumor growth inhibition (TGI) studies in xenograft models are a critical preclinical measure of an ADC's anti-cancer activity.

Linker TypeADCXenograft ModelDosingTumor Growth Inhibition (%)Reference
PEGylated ZHER2-PEG10K-MMAENCI-N871.5 mg/kg~90%[5][6]
ZHER2-SMCC-MMAE (no PEG)NCI-N871.5 mg/kg~60%[5][6]
Peptide (Val-Cit) Trastuzumab-vc-MMAEKPL-410 mg/kg~75%[7]
Peptide (EGCit) Trastuzumab-EGCit-MMAEKPL-410 mg/kg>100% (tumor regression)[7]

These in vivo studies highlight that the improved pharmacokinetic properties conferred by PEGylation can translate to enhanced tumor growth inhibition, despite a lower in vitro potency.[5][6] The EGCit linker also showed a significant improvement in in vivo efficacy over the Val-Cit linker, leading to tumor regression.[7]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of ADC efficacy.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of an ADC that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., NCI-N87, KPL-4) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC. Include an untreated control and a vehicle control.

  • Incubation: Incubate the plates for a period of 72-120 hours, depending on the cell line and payload.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a SDS-HCl solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.

In Vivo Efficacy Study (Xenograft Model)

Objective: To evaluate the anti-tumor activity of an ADC in a living organism.

Methodology:

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., NCI-N87, KPL-4) into immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into treatment groups (e.g., vehicle control, ADC low dose, ADC high dose).

  • ADC Administration: Administer the ADC, typically via intravenous injection, according to the predetermined dosing schedule.

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., twice or three times a week).

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Calculate the percent tumor growth inhibition (%TGI) at the end of the study.

ADC Synthesis via Click Chemistry

The this compound linker is designed for "click chemistry," a highly efficient and specific conjugation method.[8][9]

General Protocol:

  • Antibody Modification: Introduce an azide (B81097) group onto the antibody. This can be achieved through various methods, such as modifying lysine (B10760008) residues or enzymatic glycan remodeling.

  • Linker-Payload Synthesis: The this compound linker is first reacted with the cytotoxic payload. The alcohol group on the linker may require activation or modification to enable conjugation with the payload.

  • Click Reaction: The azide-modified antibody is then reacted with the alkyne-containing linker-payload construct in the presence of a copper(I) catalyst (for copper-catalyzed azide-alkyne cycloaddition - CuAAC).[10] This forms a stable triazole linkage, resulting in the final ADC.

  • Purification and Characterization: The resulting ADC is purified to remove unconjugated antibody, linker-payload, and other reagents. The final product is characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.

Visualizing the Concepts

To better illustrate the key processes, the following diagrams have been generated using Graphviz.

ADC_Synthesis_Workflow cluster_antibody Antibody Modification cluster_linker_payload Linker-Payload Synthesis cluster_conjugation Click Chemistry Conjugation cluster_purification Purification & Characterization Ab Antibody Ab_azide Azide-Modified Antibody Ab->Ab_azide Introduce Azide ADC Antibody-Drug Conjugate (ADC) Ab_azide->ADC Linker This compound Linker_Payload Linker-Payload Construct Linker->Linker_Payload Payload Cytotoxic Payload Payload->Linker_Payload Linker_Payload->ADC CuAAC Reaction Purified_ADC Purified & Characterized ADC ADC->Purified_ADC ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC_circ ADC in Bloodstream (Stable Linker) ADC_tumor ADC Binds to Tumor Cell Receptor ADC_circ->ADC_tumor Tumor Targeting Internalization Internalization (Endocytosis) ADC_tumor->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release (Disulfide Cleavage) Lysosome->Payload_Release Reducing Environment Cell_Death Apoptosis Payload_Release->Cell_Death

References

A Comparative Analysis of Polyethylene Glycol (PEG) Chain Lengths in Bioconjugate Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of linkers is a critical determinant of a bioconjugate's therapeutic index, particularly in complex modalities like Antibody-Drug Conjugates (ADCs). Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has garnered significant attention for its ability to modulate the physicochemical and pharmacological properties of therapeutic agents.[1][2] PEG is a hydrophilic, biocompatible, and non-immunogenic polymer that, when incorporated into a linker, can profoundly influence a conjugate's solubility, stability, pharmacokinetics (PK), and ultimately, its efficacy and toxicity profile.[1][3]

The length of the PEG chain is a crucial parameter that must be optimized.[4] Hydrophobic payloads can lead to ADC aggregation and rapid clearance; incorporating hydrophilic PEG linkers can mitigate these issues, enabling higher drug-to-antibody ratios (DARs) without compromising stability.[1][5] However, the choice of PEG linker length represents a delicate balance. While longer chains can enhance pharmacokinetic properties, they may also introduce steric hindrance, potentially impacting the biological activity or binding affinity of the targeting moiety.[3][6] This guide provides an objective comparison of different PEG linker lengths, supported by experimental data, to aid in the rational design of next-generation bioconjugates.

Data Presentation: Performance Metrics vs. PEG Chain Length

The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths. It is important to note that direct comparisons can be challenging as the data is synthesized from studies using different molecules, payloads, and experimental models.

Table 1: Effect of PEG Linker Length on Pharmacokinetics (PK)

Molecule TypePEG Linker LengthKey Pharmacokinetic FindingReference(s)
Non-binding IgG-MMAE (DAR 8)No PEGClearance Rate: ~8.5 mL/kg/day[7]
Non-binding IgG-MMAE (DAR 8)PEG2Clearance Rate: ~7.0 mL/kg/day (0.82-fold vs. Non-PEG)[7]
Non-binding IgG-MMAE (DAR 8)PEG4Clearance Rate: ~5.5 mL/kg/day (0.65-fold vs. Non-PEG)[7]
Non-binding IgG-MMAE (DAR 8)PEG8, PEG12, PEG24Clearance Rate: ~2.5 mL/kg/day (0.29-fold vs. Non-PEG)[7]
Affibody-Drug ConjugateNo PEGHalf-life of 19.6 minutes[8][9]
Affibody-Drug Conjugate4 kDa2.5-fold increase in half-life compared to no PEG[8][9]
Affibody-Drug Conjugate10 kDa11.2-fold increase in half-life compared to no PEG[8][9]
Trastuzumab (Antibody)Short PEG8Faster blood clearance compared to the non-PEGylated counterpart[10]
DNA Polyplex30 kDaMaximally blocked liver uptake and resulted in a long circulatory half-life[11]
Methotrexate-loaded Chitosan NPs2 kDa, 5 kDa, 10 kDaArea Under the Curve (AUC) increased with increasing PEG molecular weight[10]
Anti-CD30 ADCPEG2, PEG4, PEG8, PEG12, PEG24Increasing PEG chain length led to increased plasma exposure and lower plasma clearance[12]

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity

Molecule / ConjugateCell LinePEG Linker LengthIC50 / Cytotoxicity FindingReference(s)
Affibody-MMAE ConjugateNCI-N874 kDa~6.5-fold reduction in cytotoxicity vs. non-PEGylated[8]
Affibody-MMAE ConjugateNCI-N8710 kDa~22.5-fold reduction in cytotoxicity vs. non-PEGylated[8][9]
Anti-CD30 ADCKarpas-299PEG2 - PEG24No significant change in IC50 (~10 ng/mL) observed across different PEG lengths[13]

Table 3: Influence of PEG Linker Length on In Vivo Efficacy

Molecule / ConjugateTumor ModelPEG Linker LengthTumor Growth Inhibition (%) / Efficacy FindingReference(s)
Anti-CD30 ADCL540cy XenograftNon-PEGylated11% decrease in tumor weight[12]
Anti-CD30 ADCL540cy XenograftPEG2, PEG435-45% decrease in tumor weight[12]
Anti-CD30 ADCL540cy XenograftPEG8, PEG12, PEG2475-85% reduction in tumor weight[12]
Affibody-MMAE ConjugateNCI-N87 Xenograft10 kDaStronger tumor growth inhibition compared to non-PEG and 4 kDa PEG conjugates[8][9]
Folate-Liposomal DoxorubicinKB Xenograft10 kDaTumor size reduced by >40% compared to 2k or 5k PEG-linker groups[14]

Table 4: Effect of PEG Linker Length on Binding Affinity

Molecule / ConjugateTargetPEG Linker LengthIC50 / Binding Affinity FindingReference(s)
⁶⁸Ga-NOTA-PEGn-RM26GRPRPEG2IC50: 1.6 nM (Higher affinity)[7]
⁶⁸Ga-NOTA-PEGn-RM26GRPRPEG4IC50: 2.3 nM[7]
⁶⁸Ga-NOTA-PEGn-RM26GRPRPEG8IC50: 3.1 nM[7]
Dimeric PeptideCXCR4PEG3IC50: 22 nM (Optimal length)[15]
Dimeric PeptideCXCR4PEG5IC50: 23 nM[15]
Dimeric PeptideCXCR4PEG7IC50: 25 nM[15]
Affibody-MMAE ConjugateHER2 Receptor4 kDa, 10 kDaLong PEG chains did not affect the binding affinity of the conjugates[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of different linker technologies. Below are representative protocols for key experiments used to evaluate the performance of conjugates with varying PEG linker lengths.

ADC Synthesis and Characterization

This protocol describes a general method for conjugating a drug-linker to an antibody via reduced interchain disulfide bonds.

  • Antibody Reduction: A monoclonal antibody in a suitable buffer (e.g., PBS) is treated with a molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[1][13] The mixture is incubated (e.g., 1-2 hours at 37°C) to reduce a controlled number of interchain disulfide bonds, exposing free sulfhydryl (-SH) groups.[7]

  • Drug-Linker Conjugation: The PEGylated linker-payload construct, functionalized with a thiol-reactive group (e.g., maleimide), is added to the reduced antibody solution.[1] The reaction is incubated to allow for the covalent attachment of the drug-linker to the antibody's free sulfhydryl groups.

  • Purification: The resulting ADC is purified to remove unconjugated drug-linkers, unreacted antibody, and aggregated species.[1] Size-exclusion chromatography (SEC) is a commonly used technique for this purpose.[13]

  • Characterization: The purified ADC is characterized to determine key quality attributes.

    • Drug-to-Antibody Ratio (DAR): Determined using techniques like Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.[7][13]

    • Purity and Aggregation: Assessed by SEC.[13]

    • Identity Confirmation: Verified by mass spectrometry (LC-MS).[16]

In Vitro Cytotoxicity Assay

This assay measures the potency of the ADC against a target cancer cell line.

  • Cell Culture: Target cancer cells are seeded in 96-well plates and allowed to adhere overnight in a suitable culture medium.[5]

  • ADC Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the ADC with varying PEG linker lengths. Control wells with untreated cells and cells treated with a non-targeting control antibody are included.[13]

  • Incubation: The plates are incubated for a set period (e.g., 72-120 hours) to allow the ADC to bind, internalize, and induce cell death.

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo®).

  • Data Analysis: The results are used to plot a dose-response curve, and the IC50 value (the concentration of ADC that inhibits cell growth by 50%) is calculated for each conjugate.

Pharmacokinetic (PK) Study in Rodents

This study evaluates how the PEG linker length affects the ADC's distribution and elimination in the body.

  • Administration: ADCs with varying PEG linker lengths are administered intravenously (IV) to a cohort of rodents (e.g., mice or rats) at a defined dose.[1]

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.[10]

  • Sample Processing & Quantification: Plasma is isolated from the blood samples. The concentration of the ADC in the plasma is quantified using a validated method, typically an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate.[1][13]

  • Data Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis software to determine key pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).[1][13]

In Vivo Efficacy (Antitumor) Study

This study assesses the therapeutic efficacy of the ADCs in a tumor-xenograft model.

  • Animal Model: Immunocompromised mice are inoculated with human cancer cells to establish tumors.[10]

  • Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment groups.[13] The animals are administered the ADCs with different PEG linkers, a vehicle control, and other relevant controls (e.g., free drug, non-PEGylated conjugate) according to a specific dosing schedule.[10]

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week) throughout the study.[10]

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[1] The study endpoint is typically reached when tumors in the control group achieve a predefined maximum size.

Visualizations

Workflow for Evaluating PEG Linker Length in ADCs

cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation cluster_3 Analysis & Selection A Select Antibody, Payload & Target B Synthesize Drug-Linkers with varying PEG lengths (e.g., PEG4, PEG8, PEG24) A->B C Conjugate to Antibody B->C D Purify & Characterize ADCs (DAR, Purity, Aggregation) C->D E Binding Affinity Assay (ELISA, SPR) D->E F Cytotoxicity Assay (IC50 Determination) D->F G Plasma Stability Assay D->G H Pharmacokinetic (PK) Study (t1/2, AUC, Clearance) F->H Proceed with potent candidates K Comparative Analysis of Data G->K I Tumor Xenograft Model (Efficacy Study) H->I J Biodistribution Study I->J I->K J->K L Select Optimal PEG Linker for further development K->L

Caption: Workflow for ADC development with varying PEG linkers.

General Mechanism of Action for an Antibody-Drug Conjugate (ADC)

cluster_0 Extracellular cluster_1 Intracellular A 1. ADC Administration (Intravenous) B 2. Systemic Circulation (PEG linker enhances stability & half-life) A->B C 3. Tumor Targeting (Antibody binds to antigen on cancer cell surface) B->C D 4. Internalization (ADC-antigen complex is internalized via endocytosis) C->D E 5. Lysosomal Trafficking D->E F 6. Payload Release (Linker is cleaved in the lysosome) E->F G 7. Cytotoxic Action (e.g., DNA damage, microtubule disruption) F->G H 8. Apoptosis (Programmed Cell Death) G->H

Caption: Generalized signaling pathway for ADC mechanism of action.

Trade-offs in PEG Linker Length Selection

cluster_0 Shorter PEG Chains (e.g., PEG2-PEG8) cluster_1 Longer PEG Chains (e.g., PEG12-PEG24, >2kDa) center PEG Linker Length A Potentially Higher In Vitro Potency center->A Decrease Length B Less Steric Hindrance center->B Decrease Length C Faster Blood Clearance center->C Decrease Length D Lower Impact on Binding Affinity center->D Decrease Length E Improved Solubility center->E Increase Length F Enhanced PK Properties (Longer Half-Life) center->F Increase Length G Reduced Immunogenicity center->G Increase Length H Improved In Vivo Efficacy center->H Increase Length I Potential for Decreased In Vitro Potency center->I Increase Length

References

A Comparative Guide to the Biocompatibility of Propargyl-PEG1-SS-alcohol Modified Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biocompatibility of surfaces modified with Propargyl-PEG1-SS-alcohol and alternative surface modification agents. The information presented is supported by experimental data to assist researchers in selecting the most appropriate surface chemistry for their specific applications, ranging from drug delivery systems to implantable devices.

Introduction to this compound Surface Modification

This compound is a heterobifunctional linker used to modify surfaces for enhanced biocompatibility. Its structure comprises a propargyl group for "click" chemistry attachment, a short polyethylene (B3416737) glycol (PEG) spacer to confer hydrophilicity and protein resistance, a cleavable disulfide bond for stimuli-responsive release, and a terminal alcohol group for further functionalization. The primary goal of using this and similar modifications is to create "stealth" surfaces that can evade the body's natural immune response, thereby improving the efficacy and safety of biomedical materials and devices.

The key biocompatibility metrics for such surfaces are their ability to resist protein adsorption, maintain high cell viability, and elicit a minimal inflammatory response. This guide will compare this compound modified surfaces against two common alternatives: zwitterionic polymers and dextran (B179266) coatings, based on these critical parameters.

Data Presentation: Comparison of Surface Modifications

The following table summarizes the quantitative data from various studies on the biocompatibility of different surface modifications. It is important to note that direct comparative data for this compound is limited; therefore, data for surfaces modified with similar short-chain PEG linkers are used as a proxy.

Surface ModificationProtein Adsorption (ng/cm²)Cell Viability (%)Inflammatory Response (Pro-inflammatory Cytokine Levels)
This compound (similar short-chain PEG) Low to moderate (dependent on PEG density)[1][2]High (>90%)[3][4]Low[5][6]
Zwitterionic Polymers (e.g., Poly(sulfobetaine methacrylate)) Very Low (<5)[7][8]High (>95%)Very Low
Dextran Low to moderate[9]High (>90%)[10]Low
Unmodified Control Surface High (>200)[1][2]Variable (can be lower depending on material)High

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Protein Adsorption Assay (Quartz Crystal Microbalance - QCM)
  • Surface Preparation: The surfaces to be tested (unmodified control, this compound modified, zwitterionic polymer-coated, and dextran-coated) are prepared on QCM sensor crystals.

  • Baseline Measurement: The QCM crystals are placed in the measurement chamber, and a stable baseline is established in a protein-free buffer (e.g., Phosphate Buffered Saline - PBS).

  • Protein Incubation: A solution of a model protein (e.g., Fibrinogen or Lysozyme at 1 mg/mL in PBS) is introduced into the chamber.

  • Data Acquisition: The change in frequency and dissipation of the QCM crystal is monitored in real-time. A decrease in frequency corresponds to an increase in mass on the sensor surface due to protein adsorption.

  • Quantification: The adsorbed protein mass per unit area is calculated from the frequency shift using the Sauerbrey equation.

  • Washing Step: The surface is rinsed with protein-free buffer to remove loosely bound proteins, and the final stable frequency shift is recorded to determine the amount of irreversibly adsorbed protein.

Cell Viability Assay (MTT Assay)
  • Surface Preparation: The test surfaces are prepared in a 24-well tissue culture plate.

  • Cell Seeding: A suitable cell line (e.g., L929 fibroblasts or HaCaT keratinocytes) is seeded onto the surfaces at a density of 1 x 10^4 cells/well.

  • Incubation: The cells are incubated for 24 to 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: After the incubation period, the culture medium is replaced with a medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and the purple formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Calculation: Cell viability is expressed as a percentage relative to the control cells grown on standard tissue culture plastic.

In Vitro Inflammatory Response Assay (Macrophage Cytokine Secretion)
  • Surface Preparation: The test surfaces are prepared in a 24-well plate.

  • Macrophage Seeding: A macrophage cell line (e.g., RAW 264.7) is seeded onto the surfaces at a density of 5 x 10^4 cells/well.

  • Stimulation (Optional): To mimic an inflammatory environment, cells can be stimulated with a low concentration of lipopolysaccharide (LPS).

  • Incubation: The cells are incubated for 24 hours.

  • Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove any cellular debris.

  • Cytokine Quantification: The concentration of pro-inflammatory cytokines (e.g., Tumor Necrosis Factor-alpha - TNF-α, Interleukin-6 - IL-6) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Cytokine levels are reported in pg/mL and compared between the different surfaces.

Mandatory Visualization

Surface Modification Workflow

Surface_Modification_Workflow Substrate Bare Substrate Activation Surface Activation (e.g., Plasma Treatment) Substrate->Activation Silanization Silanization (e.g., with an azide-silane) Activation->Silanization Click_Chemistry Click Chemistry Reaction with this compound Silanization->Click_Chemistry Modified_Surface Biocompatible Modified Surface Click_Chemistry->Modified_Surface

Caption: Workflow for surface modification with this compound.

Signaling Pathway for Reduced Inflammatory Response

Inflammatory_Response_Pathway Biomaterial Biocompatible Surface (e.g., PEGylated) Protein_Adsorption Reduced Protein Adsorption Biomaterial->Protein_Adsorption Macrophage Macrophage Protein_Adsorption->Macrophage less recognition Receptor_Binding Minimal Receptor Binding Macrophage->Receptor_Binding NFkB_Pathway NF-kB Pathway Inhibition Receptor_Binding->NFkB_Pathway Cytokine_Release Reduced Pro-inflammatory Cytokine Release NFkB_Pathway->Cytokine_Release

Caption: Signaling pathway illustrating reduced inflammation on biocompatible surfaces.

Experimental Workflow for Biocompatibility Assessment

Biocompatibility_Assessment_Workflow start Start prepare_surfaces Prepare Modified and Control Surfaces start->prepare_surfaces protein_adsorption Protein Adsorption Assay (e.g., QCM) prepare_surfaces->protein_adsorption cell_viability Cell Viability Assay (e.g., MTT) prepare_surfaces->cell_viability inflammatory_response Inflammatory Response Assay (e.g., ELISA) prepare_surfaces->inflammatory_response data_analysis Data Analysis and Comparison protein_adsorption->data_analysis cell_viability->data_analysis inflammatory_response->data_analysis conclusion Conclusion on Biocompatibility data_analysis->conclusion

Caption: Experimental workflow for assessing the biocompatibility of modified surfaces.

References

A Comparative Analysis of Propargyl-PEG1-SS-Alcohol Conjugate Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Propargyl-PEG1-SS-alcohol conjugates, focusing on their cross-reactivity profile. In the context of antibody-drug conjugates (ADCs) and other targeted therapies, cross-reactivity is intrinsically linked to the stability of the linker in systemic circulation. Premature cleavage of the linker leads to the release of the cytotoxic payload in non-target tissues, resulting in off-target toxicity. This guide evaluates the performance of the disulfide-based this compound linker against other common linker technologies, supported by experimental data and detailed methodologies.

Understanding this compound Conjugates

This compound is a heterobifunctional linker designed for the targeted delivery of therapeutic payloads. Its structure incorporates three key functional elements:

  • Propargyl group: A terminal alkyne that allows for efficient and specific conjugation to azide-modified antibodies or other targeting moieties via "click chemistry" (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC).

  • PEG1 unit: A single polyethylene (B3416737) glycol unit enhances the solubility and biocompatibility of the resulting conjugate.

  • Disulfide (-SS-) bond: This bond is designed to be stable in the oxidizing environment of the bloodstream but is susceptible to cleavage in the highly reducing intracellular environment of target cells, where glutathione (B108866) concentrations are significantly higher.[1] This differential stability is the cornerstone of its targeted release mechanism.

  • Alcohol (-OH) group: Provides a further point for chemical modification or attachment of other molecules of interest.

The primary mechanism of action for ADCs utilizing disulfide linkers relies on the significant difference in glutathione (GSH) concentration between the extracellular environment (approximately 5 µM in plasma) and the intracellular cytoplasm (1-10 mM).[1] This steep gradient ensures that the linker remains largely intact in circulation and releases the payload primarily within the target cell.

Data Presentation: Comparative Stability of ADC Linkers

The plasma stability of an ADC is a critical indicator of its potential for off-target toxicity and thus serves as a proxy for cross-reactivity. The following tables summarize the comparative stability of different cleavable and non-cleavable linkers. It is important to note that direct quantitative comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Comparison of Cleavable Linker Stability in Plasma

Linker TypeCleavage MechanismRelative Plasma StabilityKey Considerations
Disulfide (e.g., this compound) Reduction by intracellular glutathioneModerate to HighStability can be enhanced by introducing steric hindrance near the disulfide bond.[1]
Hydrazone Hydrolysis in acidic environments (endosomes/lysosomes)Low to ModerateCan be susceptible to hydrolysis at physiological pH, leading to premature drug release.[1]
Peptide (e.g., Val-Cit) Cleavage by lysosomal proteases (e.g., Cathepsin B)High (in human plasma)Can exhibit species-specific instability (e.g., less stable in rodent plasma).[1]
β-glucuronide Cleavage by β-glucuronidase (overexpressed in some tumors)HighEfficacy is dependent on the level of β-glucuronidase in the tumor microenvironment.

Table 2: Comparison of Cleavable vs. Non-Cleavable Linkers

Linker ClassExample LinkerKey AdvantageKey Disadvantage
Cleavable Disulfide, Peptide, HydrazoneEnables bystander killing of neighboring antigen-negative tumor cells.Potential for premature payload release and off-target toxicity.
Non-Cleavable Thioether (e.g., SMCC)Generally higher plasma stability, leading to a wider therapeutic window and reduced off-target toxicity.[2]Relies on complete antibody degradation for payload release, which can be less efficient and limits the bystander effect.[2]

Experimental Protocols

1. In Vitro Plasma Stability Assay (LC-MS Method)

This assay determines the stability of an ADC in plasma by measuring the amount of intact ADC over time.

Materials:

  • Test ADC (e.g., this compound conjugate)

  • Control ADC (with a known stable linker, if available)

  • Human plasma (and other species as required)

  • Phosphate-buffered saline (PBS)

  • Immunoaffinity capture beads (e.g., Protein A)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Reagents for sample processing (e.g., reducing agents, solvents)

Procedure:

  • Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma. Prepare a control sample in PBS. Incubate all samples at 37°C with gentle agitation.[1]

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144 hours). Immediately freeze samples at -80°C to halt degradation.[1]

  • ADC Isolation: Thaw samples and isolate the ADC from the plasma matrix using immunoaffinity capture beads.[1]

  • LC-MS Analysis:

    • To measure the average Drug-to-Antibody Ratio (DAR), elute the intact ADC from the beads and analyze by LC-MS. A decrease in the average DAR over time indicates linker cleavage.[1][3][4]

    • To measure released payload, process the plasma supernatant to extract the free drug and quantify using a validated LC-MS method.[1]

  • Data Analysis: Plot the percentage of intact ADC (or average DAR) against time to determine the plasma half-life (t½) of the conjugate.

2. In Vitro Co-Culture Bystander Assay

This assay evaluates the ability of the released payload from an ADC to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive (Ag+) target cell line

  • Antigen-negative (Ag-) bystander cell line (engineered to express a fluorescent protein like GFP for identification)

  • Test ADC

  • Isotype control ADC

  • Cell culture medium and supplements

  • Fluorescence plate reader or high-content imaging system

Procedure:

  • Cell Seeding: Seed the Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:5, 5:1) in a multi-well plate. Include monocultures of both cell lines as controls.[5]

  • ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the test ADC and the isotype control ADC.[5]

  • Incubation: Incubate the plates for a period sufficient to observe cytotoxicity (typically 72-120 hours).

  • Data Acquisition: Measure the viability of the Ag- cells by quantifying the GFP fluorescence.

  • Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells. A significant decrease in the viability of the Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[5]

Mandatory Visualization

G Figure 1. Mechanism of Action of a Disulfide-Linked ADC cluster_0 Systemic Circulation (High Oxidizing, Low GSH) cluster_1 Target Cell (High Reducing, High GSH) ADC_circ Intact ADC Internalization Internalization ADC_circ->Internalization Binding to Target Antigen Cleavage Disulfide Cleavage (GSH-mediated) Internalization->Cleavage Payload_Release Payload Release Cleavage->Payload_Release Apoptosis Apoptosis Payload_Release->Apoptosis

Caption: Mechanism of Action of a Disulfide-Linked ADC.

G Figure 2. Experimental Workflow for In Vitro Plasma Stability Assay Start Start: ADC Sample Incubate Incubate ADC in Plasma @ 37°C Start->Incubate Sample Collect Aliquots at Time Points (0, 24, 48, 96h) Incubate->Sample Isolate Isolate ADC using Immunoaffinity Beads Sample->Isolate Analyze LC-MS Analysis Isolate->Analyze DAR Measure Average DAR Analyze->DAR Payload Quantify Released Payload Analyze->Payload End End: Determine Plasma Half-life DAR->End Payload->End

Caption: Workflow for In Vitro Plasma Stability Assay.

G Figure 3. Comparison of Linker Technologies cluster_props Key Properties Linker ADC Linker Technology Cleavable Cleavable Linkers Linker->Cleavable NonCleavable Non-Cleavable Linkers Linker->NonCleavable Disulfide Disulfide (e.g., this compound) Cleavable->Disulfide Redox-sensitive Peptide Peptide (e.g., Val-Cit) Cleavable->Peptide Enzyme-sensitive Hydrazone Hydrazone Cleavable->Hydrazone pH-sensitive Thioether Thioether (e.g., SMCC) NonCleavable->Thioether High Stability Disulfide_prop Moderate Stability Bystander Effect Disulfide->Disulfide_prop Peptide_prop High Stability Bystander Effect Peptide->Peptide_prop Hydrazone_prop Low Stability Bystander Effect Hydrazone->Hydrazone_prop Thioether_prop Very High Stability Limited Bystander Effect Thioether->Thioether_prop

Caption: Comparison of ADC Linker Technologies.

References

Propargyl-PEG1-SS-alcohol: A Comparative Performance Analysis Against Industry-Standard Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of the efficacy and safety of antibody-drug conjugates (ADCs). This guide provides an objective comparison of Propargyl-PEG1-SS-alcohol, a heterobifunctional cleavable linker, against established industry standards: protease-cleavable valine-citrulline (Val-Cit) linkers and non-cleavable succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linkers. This analysis is supported by a summary of experimental data and detailed methodologies to assist in making informed decisions for ADC development.

This compound is a versatile linker designed for application in bioconjugation, particularly in the synthesis of ADCs.[1][][3][4] Its structure incorporates a propargyl group for "click chemistry" conjugation, a single polyethylene (B3416737) glycol (PEG1) unit to enhance solubility, a cleavable disulfide bond for targeted payload release, and a terminal alcohol for further functionalization.[][3][5] The key feature of this linker is its disulfide bond, which is designed to be stable in systemic circulation but susceptible to cleavage in the reducing intracellular environment, where glutathione (B108866) concentrations are significantly higher.[1][6]

Quantitative Performance Comparison

The stability of the linker in plasma is a crucial factor for the therapeutic window of an ADC. Premature cleavage can lead to off-target toxicity, while excessive stability can hinder payload release at the target site. The following table summarizes representative plasma stability data for ADCs constructed with different linker types. It is important to note that direct comparisons can be influenced by the specific antibody, payload, and experimental conditions used.[7]

Linker TypeLinker Subtype/Example% Intact ADC After 7 Days (Human Plasma)Half-life (t½) in Human PlasmaCleavage MechanismKey Characteristics & References
Disulfide This compound (Representative) ~50-70%Variable, payload and conjugation site dependentReduction by glutathione- Cleavable in the reducing intracellular environment. - Stability can be modulated by steric hindrance around the disulfide bond.[6]
Peptide mc-Val-Cit-PABC>95%>200 hoursEnzymatic (Cathepsin B)- High plasma stability. - Cleavage is dependent on lysosomal proteases often overexpressed in tumor cells.[8][9]
Non-Cleavable SMCC>95%Very long (approaches that of the antibody)Proteolytic degradation of the antibody- Highest plasma stability. - Payload is released as an amino acid-linker-drug adduct.[8]

Signaling Pathways and Experimental Workflows

The mechanism of action and the experimental evaluation of linker stability are critical aspects of ADC development. The following diagrams illustrate the payload release mechanism for a disulfide linker like this compound and a typical experimental workflow for assessing plasma stability.

cluster_0 Systemic Circulation (High Stability) cluster_1 Target Cell (Reducing Environment) ADC_circ ADC with this compound Linker ADC_cell Internalized ADC ADC_circ->ADC_cell Tumor Targeting & Internalization Cleavage Disulfide Bond Cleavage ADC_cell->Cleavage GSH Glutathione (GSH) GSH->Cleavage Payload Released Cytotoxic Payload Cleavage->Payload

Payload release from a disulfide-linked ADC.

Start ADC Incubation in Human Plasma at 37°C Timepoints Collect Aliquots at Various Time Points (e.g., 0, 24, 48, 96, 168 hours) Start->Timepoints Purification Purify ADC from Plasma (e.g., Protein A chromatography) Timepoints->Purification Analysis Analyze Intact ADC by LC-MS Purification->Analysis DAR Determine Average Drug-to-Antibody Ratio (DAR) Analysis->DAR Stability Calculate % Intact ADC and Half-life DAR->Stability

Workflow for ADC plasma stability assessment.

Experimental Protocols

Accurate and reproducible experimental methods are essential for the comparative evaluation of ADC linkers.

Protocol 1: In Vitro Plasma Stability Assay

This protocol outlines a general method for assessing the stability of an ADC in human plasma.

Objective: To determine the rate of payload deconjugation from an ADC in human plasma over time.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Human plasma (frozen aliquots)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein A affinity chromatography cartridges

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Methodology:

  • Incubation: Thaw human plasma at 37°C. Dilute the ADC in PBS to a final concentration of 1 mg/mL and then spike it into the plasma to a final concentration of 100 µg/mL. Incubate the mixture at 37°C with gentle agitation.[8]

  • Time Points: Collect aliquots of the plasma-ADC mixture at specified time points (e.g., 0, 8, 24, 48, 96, and 168 hours). Immediately freeze the aliquots at -80°C to halt any further reaction.

  • ADC Purification: At the end of the time course, thaw the samples. Purify the ADC from the plasma using Protein A affinity chromatography to remove plasma proteins.

  • LC-MS Analysis: Analyze the purified ADC samples by liquid chromatography-mass spectrometry (LC-MS) under denaturing conditions to determine the average drug-to-antibody ratio (DAR).[10]

  • Data Analysis: Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point. Determine the half-life (t½) of the ADC in plasma by fitting the data to a one-phase decay model.

Protocol 2: Glutathione-Mediated Cleavage Assay

This protocol is designed to evaluate the susceptibility of a disulfide-containing linker to cleavage in a reducing environment mimicking the intracellular cytoplasm.

Objective: To determine the rate of disulfide bond cleavage and payload release in the presence of glutathione (GSH).

Materials:

  • ADC with a disulfide linker (e.g., this compound)

  • Reduced glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., N-ethylmaleimide in PBS)

  • LC-MS/MS system

Methodology:

  • Reaction Setup: Prepare a solution of the ADC in PBS at a final concentration of 10 µM. Prepare a stock solution of GSH in PBS.

  • Initiation of Cleavage: Initiate the reaction by adding GSH to the ADC solution to a final concentration of 5 mM. Incubate the reaction mixture at 37°C.[11]

  • Time Points and Quenching: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture and immediately add a quenching solution to stop the cleavage reaction.

  • Sample Preparation: Precipitate the protein (antibody) from the quenched samples, for instance, by adding cold acetonitrile. Centrifuge the samples and collect the supernatant containing the released payload.

  • LC-MS/MS Analysis: Quantify the amount of released payload in the supernatant using a validated LC-MS/MS method.

  • Data Analysis: Plot the concentration of the released payload against time to determine the cleavage kinetics of the disulfide linker in the presence of GSH.

Conclusion

The choice of linker is a critical design feature in the development of ADCs, with a direct impact on their therapeutic index. This compound, with its cleavable disulfide bond, offers a mechanism for intracellular payload release in a reducing environment. Its performance, particularly in terms of plasma stability, positions it as a valuable tool in the ADC linker toolbox. Compared to the highly stable Val-Cit and non-cleavable SMCC linkers, disulfide-based linkers may exhibit a faster payload release profile in the target cell, which can be advantageous for certain therapeutic applications. However, this can be associated with lower plasma stability. Ultimately, the optimal linker choice will depend on the specific characteristics of the target, the payload, and the desired pharmacokinetic and pharmacodynamic profile of the ADC. The experimental protocols provided herein offer a framework for the systematic evaluation and comparison of these different linker technologies.

References

Safety Operating Guide

Proper Disposal of Propargyl-PEG1-SS-alcohol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical guidance for the proper disposal of Propargyl-PEG1-SS-alcohol. This information is based on safety data for structurally related compounds and general laboratory chemical waste protocols. It is intended to supplement, not replace, your institution's specific safety and disposal protocols and the official Safety Data Sheet (SDS) for the exact product in use. Researchers, scientists, and drug development professionals must adhere to these guidelines and their institutional policies to ensure safe handling and minimize environmental impact.

The disposal of this compound requires careful consideration due to the reactivity of its functional groups and its potential environmental toxicity. The propargyl group is characteristic of a class of chemicals that can be flammable and reactive[1][2][3]. Furthermore, analogous compounds with PEG linkers and reactive groups are noted to be very toxic to aquatic life with long-lasting effects[4]. Therefore, this chemical must be treated as hazardous waste and must not be disposed of down the drain or in regular trash[5].

Key Safety and Hazard Data

The following table summarizes hazard and safety information based on structurally similar compounds. This data should be considered indicative for this compound. Always consult the specific SDS for the product you are using.

PropertyInformationSource Analogy
GHS Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.Propargyl-PEG7-NHS ester[4]
GHS Precautionary Statements P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant.Propargyl-PEG7-NHS ester[4]
Personal Protective Equipment (PPE) Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile rubber), lab coat or impervious clothing, and a suitable respirator if aerosols may be generated[4][5].Propargyl-PEG7-NHS ester[4]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the required steps for the safe collection and disposal of waste containing this compound.

Step 1: Risk Assessment and Preparation
  • Consult SDS and Institutional Policy: Before handling the waste, review the product-specific Safety Data Sheet and your institution's Chemical Hygiene Plan and hazardous waste disposal procedures[5].

  • Don Appropriate PPE: Ensure you are wearing safety goggles, a lab coat, and chemical-resistant gloves[4].

  • Work in a Ventilated Area: All waste handling and consolidation should be performed in a chemical fume hood to prevent inhalation of any potential vapors[4].

  • Prepare Waste Container: Obtain a designated, properly labeled hazardous waste container from your institution's Environmental Health and Safety (EHS) office. The label must include "Hazardous Waste," the full chemical name "this compound," and clearly indicate the associated hazards (e.g., "Harmful," "Aquatic Hazard")[4].

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous reactions. Do not mix this waste stream with others unless explicitly permitted by your institution's EHS office[5].

  • Solid Waste:

    • Unused/Expired Product: Collect any unused or expired solid this compound in its original container or a sealed, clearly labeled waste bag. Place this within the designated solid hazardous waste container[4].

    • Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that have come into contact with the chemical should be placed in the designated solid hazardous waste container[4].

  • Aqueous (Liquid) Waste:

    • Collect all aqueous solutions containing this compound in a designated aqueous hazardous waste container.

    • Due to the compound's high aquatic toxicity, it must not be disposed of down the sanitary sewer[4][5].

    • Ensure the pH of the collected waste is within the acceptable range for your facility's waste program.

  • Non-Disposable Glassware:

    • Decontaminate non-disposable glassware by rinsing with a suitable solvent (e.g., ethanol (B145695) or isopropanol).

    • Collect the initial rinsate as hazardous liquid waste in the appropriate container[4]. Subsequent rinses may be handled as regular waste, pending your institution's specific guidelines.

Step 3: Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area[1]. Remove all ignition sources[1][6].

  • Absorb Spill: Cover the spill with an inert, non-combustible absorbent material like vermiculite, dry sand, or activated charcoal adsorbent[1][6].

  • Collect and Dispose: Carefully sweep or scoop the absorbent material into the designated solid hazardous waste container[1][4].

  • Decontaminate Area: Clean the spill area with a suitable solvent and collect all cleaning materials as hazardous waste[4].

Step 4: Final Disposal
  • Store Waste Securely: Keep the hazardous waste container tightly sealed and store it in a designated, well-ventilated, and secure secondary containment area while awaiting pickup[4].

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste[5]. Disposal must be handled by a licensed hazardous waste disposal contractor[5][7].

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G start Start: Generation of This compound Waste assess 1. Assess Waste Type (Solid, Liquid, Labware) start->assess solid_waste Solid Waste (Unused chemical, contaminated disposables) assess->solid_waste Solid liquid_waste Aqueous Waste (Solutions, solvent rinsate) assess->liquid_waste Liquid glassware Contaminated Glassware (Non-disposable) assess->glassware Glassware collect_solid 2a. Collect in Labeled SOLID Hazardous Waste Container solid_waste->collect_solid collect_liquid 2b. Collect in Labeled LIQUID Hazardous Waste Container liquid_waste->collect_liquid rinse_glass Rinse with appropriate solvent glassware->rinse_glass storage 3. Store Sealed Container in Designated Secondary Containment Area collect_solid->storage collect_liquid->storage rinse_glass->collect_liquid Collect Rinsate disposal 4. Arrange for Pickup by Institutional EHS / Licensed Contractor storage->disposal

Caption: Decision tree for the safe disposal of this compound.

References

Personal protective equipment for handling Propargyl-PEG1-SS-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Propargyl-PEG1-SS-alcohol (CAS No. 1391914-41-2) was not publicly available at the time of this writing. The following guidance is synthesized from safety data for its primary hazardous component, propargyl alcohol, and information on its other functional groups (PEG linker, disulfide bond). The propargyl group is the main driver of this compound's hazardous properties. Always perform a risk assessment and consult with your institution's safety office before handling this chemical.

Immediate Safety Information

This compound is a heterobifunctional crosslinker intended for research use in bioconjugation and click chemistry.[1][2][3] It contains a highly reactive propargyl group, a cleavable disulfide bond, and a hydroxyl group.[1] The primary hazards are associated with the propargyl functional group, which is characteristic of compounds that are highly toxic, flammable, and reactive.[4]

Primary Hazards:

  • High Acute Toxicity: Assumed to be toxic or fatal if swallowed, inhaled, or absorbed through the skin, based on the properties of propargyl alcohol.[4][5]

  • Corrosivity: Expected to cause severe skin and eye burns upon contact.[4][5]

  • Flammability: The presence of the propargyl group suggests the compound is a flammable liquid.[5]

  • Reactivity: Propargyl compounds can be reactive and may polymerize under the influence of heat or light.[6]

Hazard and Exposure Data (Based on Propargyl Alcohol)

The following tables summarize key hazard information and exposure limits for propargyl alcohol, which should be used as a conservative guide for handling this compound.

GHS Hazard Classification (Propargyl Alcohol)

Hazard Class Category Hazard Statement
Flammable Liquids Category 3 H226: Flammable liquid and vapour.[5]
Acute Toxicity, Oral Category 3 H301: Toxic if swallowed.[5]
Acute Toxicity, Dermal Category 3 H311: Toxic in contact with skin.[5]
Acute Toxicity, Inhalation Category 3 H331: Toxic if inhaled.[5]
Skin Corrosion/Irritation Category 1B H314: Causes severe skin burns and eye damage.[5]

| Aquatic Hazard, Chronic | Category 2 | H411: Toxic to aquatic life with long lasting effects.[5] |

Occupational Exposure Limits (Propargyl Alcohol)

Organization Limit Value
NIOSH (REL) 10-hr TWA 1 ppm[7]
ACGIH (TLV) 8-hr TWA 1 ppm[7]

TWA: Time-Weighted Average; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.

Personal Protective Equipment (PPE)

Strict adherence to proper PPE is mandatory to prevent exposure.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). A double layer of nitrile gloves may be used for incidental contact, but must be changed immediately upon contamination.Prevents skin absorption, which can be fatal.[5][7]
Eye & Face Protection Tightly fitting safety goggles and a face shield (minimum 8-inch).Protects against splashes that can cause severe eye burns and damage.[5]
Body Protection Flame-resistant lab coat worn over long-sleeved clothing and long pants. An apron or chemical-resistant suit may be required for larger quantities.Protects skin from contact and potential burns.[7]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is required if handling outside of a certified chemical fume hood or if ventilation is inadequate.Prevents inhalation of toxic vapors.[5][7]

Operational and Handling Plan

All handling of this compound must occur within a certified chemical fume hood.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment (glassware, reagents, waste containers) inside the hood.

    • Locate the nearest safety shower and eyewash station.

    • Don all required PPE as specified in the table above.

  • Handling the Compound:

    • The compound is stored at -20°C.[1] Allow the container to equilibrate to room temperature in a desiccator before opening to prevent condensation.

    • Use only non-sparking tools for handling.[4]

    • Ground all equipment to prevent static discharge.[4]

    • Carefully weigh or measure the required amount. Avoid creating dust or aerosols.

    • Keep the container tightly closed when not in use.

  • Experimental Use:

    • The propargyl group is reactive with azides via "click chemistry".[1] The disulfide bond is cleavable by reducing agents.[1] Be aware of the reactivity and potential exothermic reactions with incompatible materials such as strong oxidizing agents, acids, and bases.[4]

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.

    • Wash hands and any exposed skin thoroughly after handling, even if gloves were worn.

Disposal Plan

This compound and any materials contaminated with it must be disposed of as hazardous waste.

Waste Segregation and Disposal Protocol:

  • Liquid Waste:

    • Collect all liquid waste containing the compound in a designated, properly labeled, sealed hazardous waste container.

    • Do not mix with other waste streams unless approved by your institution's environmental health and safety department.

  • Solid Waste:

    • Contaminated solid waste (e.g., pipette tips, gloves, absorbent pads) must be collected in a separate, sealed, and labeled hazardous waste container.

  • Decontamination of Glassware:

    • Rinse glassware with a suitable solvent (e.g., ethanol (B145695) or isopropanol).

    • Collect the rinsate as hazardous liquid waste.

    • After rinsing, glassware can be washed using standard laboratory procedures.

  • Spill Response:

    • Evacuate the area immediately.

    • Remove all ignition sources.[4]

    • If the spill is small and you are trained to handle it, use an inert absorbent material (e.g., sand, vermiculite) to contain it.

    • Collect the absorbent material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[4]

    • For large spills, or if you are not trained, contact your institution's emergency response team.

Visualization of Safe Handling Workflow

G Safe Handling Workflow: this compound prep Preparation - Verify Fume Hood - Assemble Equipment - Don Full PPE handle Chemical Handling (in Fume Hood) - Equilibrate to Room Temp - Use Non-Sparking Tools - Weigh/Measure Carefully prep->handle Proceed with Caution experiment Experimental Use - Run Reaction in Hood - Monitor for Exotherms - Keep Container Closed handle->experiment Ready for experiment spill Spill / Emergency - Evacuate Area - Alert Supervisor - Contact EHS handle->spill If spill occurs cleanup Cleanup & Decontamination - Decontaminate Surfaces - Collect Waste - Wash Hands Thoroughly experiment->cleanup Experiment complete experiment->spill If spill occurs disposal Waste Disposal - Segregate Liquid & Solid Waste - Label Hazardous Waste Containers - Store for Pickup cleanup->disposal Waste collected cleanup->spill If spill occurs

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.